Fenchlorazol-ethyl
Description
Properties
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRUAIJEFRHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041268 | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103112-35-2 | |
| Record name | Fenchlorazole-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchlorazole-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCHLORAZOLE-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular Targets of Fenchlorazol-ethyl in Plants
The following technical guide details the molecular targets and mechanisms of Fenchlorazol-ethyl in plants.
Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This compound (FCE) is a highly specific herbicide safener used primarily in cereal crops (wheat, barley, and rye) to mitigate the phytotoxicity of acetyl-CoA carboxylase (ACCase) inhibitors, such as fenoxaprop-P-ethyl. Its mechanism of action is not a simple chemical antagonism but a sophisticated transcriptional reprogramming of the host plant’s detoxification machinery.
FCE functions as a "chemical immunizer," accelerating the metabolism of herbicides through the induction of specific enzyme superfamilies. The primary molecular targets are Glutathione S-transferases (GSTs) —specifically the Tau class—and Cytochrome P450 monooxygenases (CYPs) . This guide dissects the molecular cascade initiated by FCE, from upstream signaling to the phase III sequestration of herbicide metabolites.
Chemical Identity & Context
-
IUPAC Name: Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[1][2]
-
Role: Herbicide Safener (protectant)
-
Primary Pairing: Fenoxaprop-P-ethyl (ACCase inhibitor)[3][4]
-
Target Crops: Triticum aestivum (Wheat), Hordeum vulgare (Barley)
Unlike the herbicide it pairs with, FCE does not bind to ACCase. Instead, it acts as a xenobiotic signaling agent , triggering a rapid upregulation of genes associated with the "xenome"—the plant's chemical defense system.
Primary Molecular Targets: The Effectors
FCE induces a coordinated expression of Phase I, II, and III detoxification enzymes. The efficacy of FCE relies on the kinetic advantage: it ensures the herbicide is metabolized faster than it can inhibit the target enzyme (ACCase).
Glutathione S-Transferases (GSTs)
The most well-characterized targets of FCE are the plant-specific Tau (GSTU) and Phi (GSTF) class glutathione S-transferases.
-
Key Isoform: _Ta_GSTU4 (Wheat GST Tau 4).
-
Mechanism: FCE treatment leads to a massive accumulation of _Ta_GSTU4 transcript and protein.
-
Structure: The crystal structure of _Ta_GSTU4 has been solved in complex with S-hexylglutathione, revealing a hydrophobic H-site optimized for large, hydrophobic herbicides like fenoxaprop.
-
Function: Catalyzes the nucleophilic attack of the thiolate anion of glutathione (GSH) onto the electrophilic center of the herbicide (specifically the fenoxaprop acid).
-
-
Other Isoforms: _Ta_GSTU1-2, _Ta_GSTU1-3, and _Ta_GSTU1-4 are also significantly upregulated.
Cytochrome P450 Monooxygenases (CYPs)
While GSTs handle conjugation, P450s are responsible for Phase I functionalization (hydroxylation/oxidation).
-
Target Families: CYP71 and CYP81 clans.
-
Role: FCE induces these enzymes to introduce hydroxyl groups into the herbicide structure, creating a handle for subsequent glycosylation or glutathione conjugation.
-
Observation: In barley and wheat, microsomal P450 activity against specific substrates (e.g., aryl hydroxylation) increases 2-5 fold following FCE application.
ABC Transporters (Phase III)
Detoxification is incomplete without sequestration. FCE co-induces ATP-binding cassette (ABC) transporters, specifically the Multidrug Resistance-associated Proteins (MRPs/ABCCs) .
-
Target: _Ta_MRP1 / _Ta_ABCC family.
-
Function: These pumps actively transport the anionic glutathione-herbicide conjugates (GS-conjugates) from the cytosol into the vacuole, preventing feedback inhibition of GSTs and protecting the cytoplasm.
Mechanistic Pathway: The "Bioactivation-Detoxification" Paradox
A critical and often overlooked aspect of FCE's mechanism is its effect on the pro-herbicide. Fenoxaprop-P-ethyl is an ester (pro-herbicide) that must be hydrolyzed to fenoxaprop acid to inhibit ACCase.
The Paradox: FCE actually accelerates the hydrolysis of the ester to the toxic acid (via induction of esterases). However, it induces the downstream GSTs (which detoxify the acid) to such a high degree that the steady-state concentration of the toxic acid remains below the threshold for ACCase inhibition.
Visualization: The FCE Signaling & Detoxification Pathway
Caption: The molecular cascade of this compound. Note the dual induction of bioactivation (esterase) and detoxification (GST), shifting the kinetic balance toward clearance.
Technical Deep Dive: Experimental Validation
To validate FCE targets in a research setting, the following protocols are the gold standard.
Protocol: GST Induction & Activity Assay
Objective: Quantify the induction of GST activity in wheat shoots following FCE treatment.
Reagents:
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM EDTA, 1 mM DTT, 5% PVP.
-
Substrates: CDNB (1-chloro-2,4-dinitrobenzene) for general activity; [14C]-Fenoxaprop acid for specific activity.
Workflow:
-
Treatment: Hydroponically grow wheat seedlings (e.g., cv. Triticum aestivum) for 7 days. Treat with 10 µM FCE for 24-48 hours.
-
Extraction: Homogenize 1g shoot tissue in 3 mL cold Extraction Buffer. Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant (crude enzyme).
-
CDNB Assay (General):
-
Mix 850 µL Buffer (0.1 M Phosphate, pH 6.5), 50 µL GSH (20 mM), 50 µL CDNB (20 mM in ethanol).
-
Add 50 µL Enzyme extract.
-
Monitor absorbance at 340 nm for 3 mins (extinction coefficient 9.6 mM⁻¹ cm⁻¹).
-
-
Radiolabeled Assay (Specific):
-
Incubate enzyme extract with 50 µM [14C]-Fenoxaprop acid and 5 mM GSH.
-
Stop reaction with HCl. Extract with ethyl acetate.
-
Analyze aqueous phase (conjugates) vs. organic phase (parent) via Liquid Scintillation Counting (LSC) or TLC.
-
Protocol: Transcriptomic Profiling (RNA-Seq)
Objective: Identify the "Safener Regulon"—the full suite of genes induced by FCE.
Key Steps:
-
Tissue: Wheat shoot meristems (site of ACCase activity).
-
Timepoints: 6h, 12h, 24h post-FCE application (capture early signaling vs. late effector phases).
-
Sequencing: Illumina NovaSeq, PE150.
-
Analysis:
-
Map to Triticum aestivum RefSeq (IWGSC).
-
Differential Expression: Filter for Log2 Fold Change > 2.0 and FDR < 0.05.
-
GO Enrichment: Look for "glutathione transferase activity," "monooxygenase activity," and "response to xenobiotic stimulus."
-
Quantitative Data Synthesis
The following table summarizes the typical fold-induction of key molecular targets in wheat following FCE treatment (10-100 µM).
| Molecular Target | Enzyme Class | Fold Induction (Transcript) | Activity Increase (Enzymatic) | Role in Pathway |
| _Ta_GSTU4 | GST (Tau) | 10 - 25x | 3 - 6x | Primary detoxification (Conjugation) |
| _Ta_GSTF1 | GST (Phi) | 5 - 10x | 2 - 3x | Secondary detoxification |
| CYP71C6 | P450 | 3 - 8x | 2 - 4x | Phase I Hydroxylation |
| _Ta_MRP1 | ABC Transporter | 2 - 4x | N/A (Transport assay req.) | Phase III Vacuolar Sequestration |
| Esterases | Hydrolase | 1.5 - 2x | 1.5x | Bioactivation of pro-herbicide |
Data aggregated from Edwards et al. and Cummins et al. (See References)
Experimental Workflow Diagram
This diagram outlines the logical flow for validating a new FCE target or analyzing safener efficacy.
Caption: Dual-stream workflow for validating this compound targets via enzymatic and transcriptomic analysis.
References
-
Cummins, I., et al. (1997). "Glutathione S-transferases in wheat: Induction by the herbicide safener fenchlorazole-ethyl." Pesticide Biochemistry and Physiology. Link
-
Edwards, R., & Cole, D. J. (1996). "Glutathione transferases in wheat (Triticum) species with activity toward fenoxaprop-ethyl and other herbicides." Pesticide Biochemistry and Physiology. Link
-
Thom, R., et al. (2002). "Structure of a tau class glutathione S-transferase from wheat active in herbicide detoxification." Biochemistry. Link
-
Theodoulou, F. L., et al. (2003). "Co-induction of a glutathione S-transferase and a multidrug resistance-associated protein by xenobiotics in wheat." Pest Management Science. Link
-
Brazier, M., et al. (2002). "Secondary metabolism and the herbicide safener response in wheat." Weed Science. Link
-
Riechers, D. E., et al. (2010). "Safener-induced detoxification pathways in crop plants." Plant Physiology. Link
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An In-depth Technical Guide to Fenchlorazole-Ethyl Induction of Glutathione Transferase
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenchlorazole-ethyl stands as a significant chemical agent used in modern agriculture, primarily functioning as a herbicide safener.[1] Its efficacy lies in its ability to protect cereal crops from herbicide-induced injury without diminishing the herbicide's effect on target weed species.[2][3] This protection is largely conferred through the upregulation of the plant's intrinsic detoxification pathways, with the induction of Glutathione S-Transferases (GSTs) being a cornerstone of this mechanism.[4][5] This guide provides a comprehensive technical overview of the molecular underpinnings of fenchlorazole-ethyl-mediated GST induction. We will delve into the biochemical pathways, present detailed experimental protocols for studying this phenomenon, and offer insights grounded in extensive field application. The objective is to equip researchers and professionals with the foundational knowledge and practical methodologies required to investigate and leverage this critical aspect of xenobiotic metabolism in plants.
Introduction: The Central Role of Glutathione S-Transferases in Xenobiotic Detoxification
Glutathione S-Transferases (GSTs) are a superfamily of multifunctional enzymes pivotal to cellular detoxification across a vast range of organisms, from bacteria to mammals and plants.[6][7] In the context of agriculture and environmental science, plant GSTs are of paramount importance due to their role in metabolizing xenobiotics, including herbicides.[8]
The primary function of GSTs in this process is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic and hydrophobic compounds.[6] This conjugation reaction, a cornerstone of Phase II detoxification, renders the xenobiotic molecule more water-soluble, less toxic, and marks it for sequestration into the vacuole (Phase III detoxification), effectively neutralizing its harmful potential within the cell.[2][4]
The expression and activity of GSTs are not static; they are highly regulated and can be induced by various stimuli, including exposure to the very xenobiotics they are meant to detoxify.[2] This inducible nature is a key element of a plant's adaptive stress response. Herbicide safeners, such as fenchlorazole-ethyl, are synthetic compounds designed to exploit this inducibility, selectively enhancing the herbicide tolerance of crops.[9][10]
Fenchlorazole-ethyl, when applied in conjunction with herbicides like fenoxaprop-ethyl, triggers a significant increase in GST expression and activity in crops such as wheat.[1][5] This targeted induction accelerates the metabolism and detoxification of the herbicide in the crop plant, while the target weeds, which do not experience this safening effect, succumb to the herbicide's action.[11] Understanding the mechanisms of this induction is crucial for the development of more effective and selective crop protection strategies.
Molecular Mechanism of Fenchlorazole-Ethyl Action
While the complete signaling cascade initiated by fenchlorazole-ethyl is still an area of active research, a significant body of evidence points to its ability to tap into a pre-existing plant defense signaling pathway.[12] The safener molecule itself is not directly responsible for detoxifying the herbicide; rather, it acts as a signaling molecule that primes the plant's defense and detoxification systems.
The induction of GSTs by fenchlorazole-ethyl is a multi-level process involving:
-
Transcriptional Activation: Fenchlorazole-ethyl treatment leads to the increased transcription of specific GST genes.[13] This suggests that the safener, or a metabolite thereof, interacts with regulatory elements in the plant genome, likely through the activation of specific transcription factors. These transcription factors then bind to promoter regions of GST genes, initiating their transcription.
-
Increased Protein Expression: The upregulation of GST gene transcription is followed by an increase in the synthesis of GST proteins. Studies have shown that treatment with fenchlorazole-ethyl results in the accumulation of multiple GST isoenzymes.[14][15]
-
Enhanced Enzymatic Activity: The ultimate outcome of this induction cascade is a measurable increase in total GST enzymatic activity within the plant tissues. This heightened activity directly correlates with the enhanced rate of herbicide detoxification.[5][11]
It is important to note that fenchlorazole-ethyl induces a specific subset of GSTs, particularly those belonging to the phi, tau, and lambda classes in wheat.[13][15] This specificity underscores the targeted nature of the safener's action.
Visualizing the Induction Pathway
The following diagram illustrates the proposed signaling pathway for GST induction by fenchlorazole-ethyl.
Caption: Proposed signaling pathway for fenchlorazole-ethyl-mediated GST induction.
Experimental Protocols for Studying GST Induction
To rigorously investigate the effects of fenchlorazole-ethyl on GST induction, a combination of biochemical and molecular biology techniques is employed. The following protocols provide a robust framework for such studies.
Plant Material and Treatment
A typical experimental setup would involve growing a cereal crop like wheat under controlled conditions.
Step-by-Step Protocol:
-
Seed Germination: Germinate wheat seeds (e.g., Triticum aestivum L.) on moist filter paper in petri dishes in a controlled environment (e.g., 25°C, 16/8h light/dark cycle).
-
Seedling Growth: Transfer the germinated seedlings to a hydroponic system or soil pots.
-
Safener Application: At a specific growth stage (e.g., two-leaf stage), apply fenchlorazole-ethyl. This can be done as a foliar spray or by adding it to the hydroponic solution. A typical concentration range to test would be 1-100 µM.
-
Herbicide Application: For experiments investigating the protective effect, apply the herbicide (e.g., fenoxaprop-P-ethyl) at a predetermined time after safener treatment.
-
Control Groups: Always include appropriate control groups: untreated plants, plants treated only with the safener, and plants treated only with the herbicide.
-
Sample Collection: Harvest plant tissues (shoots and roots) at various time points after treatment (e.g., 24, 48, 72 hours) for subsequent analysis. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
Measurement of GST Enzymatic Activity
A common method to measure total GST activity is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[16][17]
Step-by-Step Protocol:
-
Protein Extraction:
-
Homogenize frozen plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).[16][17]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.[16][17]
-
Collect the supernatant, which contains the crude protein extract.
-
Determine the protein concentration of the extract using a standard method like the Bradford or BCA assay.
-
-
GST Activity Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and the plant protein extract.
-
Initiate the reaction by adding CDNB. The GST-catalyzed conjugation of GSH to CDNB results in the formation of a product that absorbs light at 340 nm.[18]
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the GST activity, typically expressed as nmol of CDNB-GSH conjugate formed per minute per milligram of protein.
-
Visualizing the GST Activity Assay Workflow
Caption: Workflow for the spectrophotometric GST activity assay.
Analysis of GST Gene Expression by RT-qPCR
To quantify the changes in the transcript levels of specific GST genes, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the method of choice.[19]
Step-by-Step Protocol:
-
RNA Extraction:
-
Extract total RNA from the frozen plant samples using a commercial kit or a standard protocol like the Trizol method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
-
qPCR:
-
Design or obtain primers specific to the GST genes of interest and a reference gene (e.g., actin or tubulin) for normalization.
-
Perform the qPCR reaction using a qPCR instrument and a SYBR Green-based detection method. The reaction mixture typically includes cDNA, primers, and a SYBR Green master mix.[19]
-
The qPCR program consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[19]
-
-
Data Analysis:
-
Calculate the relative expression of the target GST genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[20]
-
Quantitative Data Summary
The following table provides a hypothetical example of the data that could be generated from the experiments described above.
| Treatment Group | Total GST Activity (nmol/min/mg protein) | Relative GST Gene Expression (Fold Change) |
| Control (Untreated) | 100 ± 12 | 1.0 |
| Fenchlorazole-ethyl (10 µM) | 250 ± 25 | 4.5 ± 0.5 |
| Herbicide (1 µM) | 120 ± 15 | 1.2 ± 0.2 |
| Fenchlorazole-ethyl + Herbicide | 350 ± 30 | 6.0 ± 0.7 |
Values are presented as mean ± standard deviation.
Broader Implications and Future Directions
The study of fenchlorazole-ethyl's induction of GSTs has implications beyond immediate agricultural applications.
-
Crop Improvement: A deeper understanding of the molecular mechanisms can inform the development of more potent and selective safeners. It could also guide the genetic engineering of crops with enhanced intrinsic herbicide tolerance.
-
Environmental Remediation (Phytoremediation): Plants' ability to detoxify xenobiotics can be harnessed to clean up contaminated soils and water. Understanding how to chemically induce these detoxification pathways could enhance the efficiency of phytoremediation efforts.
-
Drug Development: The signaling pathways involved in xenobiotic detoxification in plants share some similarities with those in animals. Research in this area could provide insights into drug metabolism and detoxification in humans.
Future research should focus on identifying the specific receptors and signaling components that mediate the safener response. The use of advanced molecular techniques, such as transcriptomics, proteomics, and metabolomics, will be instrumental in elucidating the complete network of genes and proteins regulated by fenchlorazole-ethyl.
Conclusion
Fenchlorazole-ethyl-mediated induction of Glutathione S-Transferases is a prime example of how chemical biology can be applied to enhance agricultural productivity. This in-depth guide has provided a technical overview of the underlying mechanisms and the experimental approaches to study this phenomenon. For researchers and professionals in the fields of plant science, agriculture, and drug development, a thorough understanding of these principles is essential for driving innovation and developing sustainable solutions for crop protection and environmental management.
References
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The role of plant glutathione S-transferases in herbicide metabolism. Illinois Experts. Available at: [Link]
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Pelon, A., Abdollahi, F., Gaines, T. A., & Dayan, F. E. (2023). Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. Outlooks on Pest Management, 34(4), 164-168. Available at: [Link]
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The Role of Plant Glutathione S-Transferases in Herbicide Metabolism. ResearchGate. Available at: [Link]
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Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds | Request PDF. ResearchGate. Available at: [Link]
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Wang, C., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. Available at: [Link]
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The Science Behind Crop Protection: Understanding Herbicide Safener Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Fang, F., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Available at: [Link]
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Herbicide Safeners, Additives and Formulants. BCPC. Available at: [Link]
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Cummins, I., et al. (2013). Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Herbicide Safeners: From Molecular Structure Design to Safener Activity. ACS Publications. Available at: [Link]
-
Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology. Available at: [Link]
-
Taylor, M., et al. (2013). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. ResearchGate. Available at: [Link]
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Fenchlorazole-ethyl (Ref: HOE 070542). AERU - University of Hertfordshire. Available at: [Link]
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Edwards, R., & Dixon, D. P. (2005). Plant glutathione transferases. Methods in Enzymology. Available at: [Link]
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Glutathione S-Transferase Assay [Colorimetric]. G-Biosciences. Available at: [Link]
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QuantiChromTM Glutathione S-transferase Assay Kit (DGST-100). BioAssay Systems. Available at: [Link]
- Herbicide safener compositions. Google Patents.
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GST Enzyme Assay Protocol. University of San Diego. Available at: [Link]
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Enzymatic activity induction of GST-family isoenzymes from pesticide mixture used in floriculture | Request PDF. ResearchGate. Available at: [Link]
-
El-Nahrawy, M. M. F., et al. (2022). Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants. MDPI. Available at: [Link]
-
Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. ResearchGate. Available at: [Link]
-
Genome-wide identification and expression analysis of glutathione S-transferase gene family to reveal their role in cold stress response in cucumber. Frontiers in Plant Science. Available at: [Link]
-
Quantitative RT-PCR results for the expression of selected GST genes... ResearchGate. Available at: [Link]
-
Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology. Available at: [Link]
-
Induction of GST and related events by dietary phytochemicals: sources, chemistry, and possible contribution to chemoprevention. PubMed. Available at: [Link]
-
Enzymatic activity induction of GST-family isoenzymes from pesticide mixture used in floriculture. PubMed. Available at: [Link]
-
Pesticide Detox by Design. PubMed. Available at: [Link]
-
Isolation and Characterization of a Theta Glutathione S-transferase Gene from Panax ginseng Meyer. PMC - NIH. Available at: [Link]
-
Changes in antioxidant enzymes in humans with long-term exposure to pesticides. PubMed. Available at: [Link]
-
Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. MDPI. Available at: [Link]
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Glutathione Transferases Are Involved in the Genotype-Specific Salt-Stress Response of Tomato Plants. PMC - NIH. Available at: [Link]
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Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells. PMC - NIH. Available at: [Link]
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Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. ResearchGate. Available at: [Link]
-
Identification and Characterization of Seven Glutathione S-Transferase Genes from Citrus Red Mite, Panonychus citri (McGregor). MDPI. Available at: [Link]
-
Glutathione transferase family (IPR040079). InterPro entry - EMBL-EBI. Available at: [Link]
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Biochemical strategies for the detection and detoxification of toxic chemicals in the environment. PMC - NIH. Available at: [Link]
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The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases. PMC - NIH. Available at: [Link]
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Phytochemicals enhance antioxidant enzyme expression to protect against NSAID-induced oxidative damage of the gastrointestinal mucosa. PubMed. Available at: [Link]
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Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit-That Is the Question. PubMed. Available at: [Link]
-
In vitro effects of some pesticides on glutathione-s transferase activity. CABI Digital Library. Available at: [Link]
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- 8. Glutathione S-Transferase's Role in Herbicide Metabolism: Crops V...: Ingenta Connect [ingentaconnect.com]
- 9. Research Progress on the Action Mechanism of Herbicide Safeners: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Frontiers | Genome-wide identification and expression analysis of glutathione S-transferase gene family to reveal their role in cold stress response in cucumber [frontiersin.org]
- 20. Glutathione Transferases Are Involved in the Genotype-Specific Salt-Stress Response of Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Synthesis of Fenchlorazol-ethyl
Executive Summary & Retrosynthetic Analysis
Fenchlorazol-ethyl (Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate) is a critical herbicide safener used primarily in cereal crops. It functions by inducing the expression of cytochrome P450 enzymes and glutathione S-transferases in the crop, enhancing the metabolism of acetyl-CoA carboxylase (ACCase) inhibitor herbicides.
From a synthetic perspective, the molecule presents a specific regiochemical challenge: constructing a 1,2,4-triazole ring with three distinct substituents (an aryl group at N1, a carboxylate at C3, and a trichloromethyl group at C5).
Retrosynthetic Disconnection
To design a self-validating synthesis, we employ a convergent strategy. The molecule is disconnected at the N1-C5 and N2-C3 bonds, revealing two primary precursors:
-
The Nucleophile: 2,4-Dichlorophenylhydrazine (derived from 2,4-dichloroaniline).
-
The Electrophilic Backbone: A fragment providing the C3 and C5 carbons. The most robust industrial route utilizes a stepwise construction involving Trichloroacetonitrile (providing C5) and Ethyl Oxalyl Chloride (providing C3).
Figure 1: Retrosynthetic analysis showing the convergent assembly of the triazole core from three distinct chemical streams.
Detailed Synthetic Protocol
This guide details a 3-Phase Synthesis designed for high purity and regioselectivity.
Phase 1: Synthesis of 2,4-Dichlorophenylhydrazine
Objective: Generate the nucleophilic hydrazine moiety from the aniline precursor. Mechanism: Diazotization followed by Stannous Chloride reduction.
Reagents:
-
2,4-Dichloroaniline (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Hydrochloric Acid (conc.)
-
Stannous Chloride (SnCl2) (2.5 eq)
Protocol:
-
Diazotization: Dissolve 2,4-dichloroaniline in conc. HCl. Cool to -5°C. Add aqueous NaNO2 dropwise, maintaining temperature <0°C to prevent diazonium decomposition.
-
Reduction: Transfer the cold diazonium salt solution into a pre-cooled (-5°C) solution of SnCl2 in conc. HCl. Stir vigorously.
-
Isolation: The hydrazine hydrochloride salt precipitates.[1] Filter and wash with cold brine.
-
Free Base Liberation: Suspend the salt in water and neutralize with NaOH (10%) to pH 9. Extract with Ethyl Acetate.[2][3] Dry over MgSO4 and concentrate.
Critical Control Point (CCP): Temperature control during diazotization is non-negotiable. Exceeding 0°C results in phenol by-products (hydrolysis) which are difficult to separate later.
Phase 2: Formation of the Imidate Intermediate
Objective: Activate the trichloromethyl source for nucleophilic attack. Mechanism: Pinner Reaction.
Reagents:
-
Trichloroacetonitrile (1.0 eq)
-
Absolute Ethanol (1.1 eq)
-
HCl (gas) or Acetyl Chloride (catalytic generator)
-
Solvent: Diethyl Ether or MTBE
Protocol:
-
Dissolve trichloroacetonitrile in anhydrous ether.
-
Add absolute ethanol (stoichiometric).
-
Bubble dry HCl gas through the solution at 0°C until saturation.
-
Allow to stand at 0-5°C for 24 hours. The Ethyl Trichloroacetimidate Hydrochloride will precipitate.
-
Isolate rapidly (hygroscopic) or use directly in the next step.
Phase 3: Coupling and Cyclization (The "Fenchlorazol" Step)
Objective: Construct the 1,2,4-triazole ring.[2][4][5][6]
Reagents:
-
2,4-Dichlorophenylhydrazine (from Phase 1)
-
Ethyl Trichloroacetimidate (from Phase 2)
-
Ethyl Oxalyl Chloride
-
Base: Pyridine or Triethylamine
-
Solvent: Toluene or Xylene
Step-by-Step Workflow:
| Step | Operation | Mechanistic Insight |
| 1. Amidrazone Formation | Suspend the Imidate (1.0 eq) in Toluene. Add 2,4-Dichlorophenylhydrazine (1.0 eq) at 0°C. Stir for 2h. | The hydrazine NH2 attacks the imidate carbon, displacing ethanol. Formation of N-(2,4-dichlorophenyl)trichloroacetamidrazone. |
| 2. Acylation | Add Pyridine (1.1 eq). Add Ethyl Oxalyl Chloride (1.1 eq) dropwise at 0-10°C. | The terminal nitrogen of the amidrazone attacks the acyl chloride. |
| 3. Cyclization | Heat the mixture to reflux (110°C) for 4-6 hours. Use a Dean-Stark trap if possible. | Thermal dehydration closes the ring. The trichloromethyl group is positioned at C5; the ester at C3. |
| 4. Purification | Cool to RT. Wash with water, then dilute HCl, then NaHCO3. Crystallize from Ethanol/Water. | Removes pyridine salts and unreacted hydrazine. |
Reaction Mechanism & Pathway Visualization
The formation of the triazole ring is the most complex step. The diagram below illustrates the electron flow from the amidrazone intermediate to the final cyclized product.
Figure 2: Forward reaction pathway focusing on the critical cyclization sequence.
Analytical Characterization & Validation
To ensure the protocol is self-validating, the following analytical benchmarks must be met.
HPLC Method[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [70:30 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Time: this compound typically elutes at ~8-10 min due to high lipophilicity (LogP ~ 6.3).
Spectroscopic Validation
-
IR (KBr): Look for distinct bands at 1735 cm⁻¹ (Ester C=O) and 1600-1580 cm⁻¹ (C=N / Aromatic). The absence of broad NH bands (3300 cm⁻¹) confirms cyclization.
-
¹H NMR (CDCl3, 400 MHz):
-
δ 1.45 (t, 3H, -CH2CH3 )
-
δ 4.50 (q, 2H, -CH2 CH3)
-
δ 7.4-7.6 (m, 3H, Aromatic protons of 2,4-dichlorophenyl group).
-
Note: The absence of signals for the trichloromethyl group (no protons) is characteristic.
-
Safety & Environmental Considerations
Handling Trichloromethyl Precursors
Trichloroacetonitrile and its derivatives are potent electrophiles and potential lachrymators.
-
Hazard: Hydrolysis releases trichloroacetic acid (corrosive) and HCN (toxic) if nitrile is involved.
-
Mitigation: All reactions involving Phase 2 must be conducted under a nitrogen blanket with a caustic scrubber (NaOH trap) connected to the exhaust.
Solvent Selection
While Toluene is standard for the cyclization (Phase 3), Xylene is a superior alternative if higher reflux temperatures are needed to drive the dehydration to completion, improving yield by 5-10%.
References
-
Hoechst AG. (1986). Process for the preparation of 1-aryl-5-trichloromethyl-1,2,4-triazole-3-carboxylic acid esters. US Patent 4,623,727. Link
-
Bayer CropScience. (2021). This compound: PPDB: Pesticide Properties DataBase. University of Hertfordshire. Link
-
Bekircan, O., & Gümrükçüoğlu, N. (2005).[2] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives. Indian Journal of Chemistry, 44B, 2107-2113.[2] (Cited for general triazole cyclization mechanisms). Link
-
Organic Syntheses. (1944). 2,4-Dinitrophenylhydrazine (General Hydrazine Synthesis Protocol). Org.[5][7][8][9][10][11] Synth. Coll. Vol. 2, p.228. Link
Sources
- 1. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 4. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 5. preprints.org [preprints.org]
- 6. WO2021214792A1 - Herbicide composition, formulations and methods thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. scirp.org [scirp.org]
- 11. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
Fenchlorazole-ethyl CAS number and chemical structure
Chemical Identity, Synthesis, and Mechanism of Action in Herbicide Safening
Executive Summary
Fenchlorazole-ethyl is a specialized agrochemical agent belonging to the class of herbicide safeners .[1][2][3] It is primarily engineered to protect monocotyledonous crops (specifically wheat, rye, and triticale) from the phytotoxic effects of aryloxyphenoxypropionate herbicides (e.g., fenoxaprop-p-ethyl). By selectively inducing xenobiotic detoxification pathways—most notably Glutathione S-Transferases (GSTs)—fenchlorazole-ethyl accelerates the metabolism of the herbicide in the crop without compromising weed control efficacy. This guide details its chemical structure, industrial synthesis, molecular mechanism, and analytical characterization.
Part 1: Chemical Identity & Structural Analysis
Fenchlorazole-ethyl is an ester derivative comprising a 1,2,4-triazole core substituted with a dichlorophenyl group and a trichloromethyl moiety.[4] The presence of the trichloromethyl group is a critical pharmacophore for its safening activity, likely influencing its binding affinity to plant regulatory proteins.
Core Identifiers
| Parameter | Specification |
| Common Name | Fenchlorazole-ethyl |
| CAS Number | 103112-35-2 |
| IUPAC Name | Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate |
| Molecular Formula | C₁₂H₈Cl₅N₃O₂ |
| Molecular Weight | 403.5 g/mol |
| SMILES | CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
| InChI Key | GMBRUAIJEFRHFQ-UHFFFAOYSA-N |
Physicochemical Properties[7]
| Property | Value | Significance |
| Physical State | Colorless to white crystalline solid | Formulation stability |
| Melting Point | 108°C – 112°C | Processing parameter |
| LogP (Kow) | 4.5 – 5.1 | Highly lipophilic; facilitates rapid cuticle penetration |
| Solubility (Water) | < 1 mg/L (20°C) | Low aqueous mobility; binds soil organic matter |
| Solubility (Organic) | Soluble in acetone, ethyl acetate, toluene | Compatible with EC (Emulsifiable Concentrate) formulations |
Part 2: Mechanism of Action (The "Safener" Concept)
Fenchlorazole-ethyl operates via transcriptional activation of detoxification genes. It acts as a "chemical vaccine," priming the crop's metabolic machinery before the herbicide can cause irreversible damage.
The GST Induction Pathway
The primary mode of action involves the induction of Glutathione S-Transferases (GSTs) , specifically the Tau and Phi classes in cereals.
-
Uptake: The safener penetrates the leaf cuticle and enters the cytoplasm.
-
Signal Transduction: It binds to a specific receptor (likely a safener-binding protein or transcription factor in the nucleus).
-
Gene Activation: This complex upregulates the transcription of genes coding for GSTs and Cytochrome P450 monooxygenases.
-
Detoxification: The induced GST enzymes catalyze the conjugation of the herbicide (e.g., fenoxaprop) with glutathione (GSH). The resulting Herbicide-GSH conjugate is non-toxic and is sequestered in the vacuole.
Visualization of Signaling Pathway
Figure 1: The selective induction of GST enzymes by fenchlorazole-ethyl in crop plants prevents herbicide toxicity, while weeds remain susceptible.
Part 3: Synthesis & Manufacturing Pathways
The industrial synthesis of fenchlorazole-ethyl requires constructing the 1,2,4-triazole ring with specific regiochemistry (1-aryl, 3-carboxyl, 5-trichloromethyl). A convergent route utilizing amidrazone chemistry is chemically robust for this substitution pattern.
Synthetic Route (Amidrazone Pathway)
This pathway ensures the correct placement of the trichloromethyl group at position 5 and the carboxylate at position 3.
-
Precursor Formation: 2,4-Dichloroaniline is converted to 2,4-Dichlorophenylhydrazine via diazotization followed by reduction (typically using SnCl₂ or Na₂SO₃).
-
Amidrazone Formation: The hydrazine reacts with Trichloroacetonitrile (or an equivalent imidate) to form the intermediate N-(2,4-dichlorophenyl)trichloroacetamidrazone .
-
Cyclization: The amidrazone undergoes condensation with Diethyl oxalate (or ethyl oxalyl chloride). This cyclization closes the triazole ring, incorporating the ethoxycarbonyl group at position 3.
Synthesis Workflow Diagram
Figure 2: Stepwise chemical synthesis of fenchlorazole-ethyl via the amidrazone-oxalate cyclization route.[2][4][5][6][7][8][9]
Part 4: Analytical Methodologies
Accurate quantification is essential for formulation quality control (QC) and residue analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for quantifying the active ingredient in technical material and formulations (e.g., EC, EW).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [70:30 v/v].
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV-Vis Diode Array Detector (DAD) at 235 nm (triazole absorption max).
-
Temperature: 25°C.
-
Retention Time: Approx. 8–12 minutes (dependent on column length).
Gas Chromatography (GC-MS)
Used for residue analysis in soil or plant matrices due to the compound's volatility and non-polar nature.
-
Inlet: Split/Splitless at 260°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
MS Detection: SIM mode monitoring ions m/z 403, 405, 368 (characteristic isotope pattern of Cl₅).
Part 5: Toxicology & Safety Profile
While designed as a crop protectant, fenchlorazole-ethyl is a bioactive xenobiotic and must be handled with standard laboratory safety protocols.
-
Acute Toxicity: Generally low.
-
Oral LD50 (Rat): > 5000 mg/kg.
-
Dermal LD50 (Rat): > 2000 mg/kg.
-
-
Environmental Fate:
-
Hydrolysis: The ethyl ester bond is susceptible to hydrolysis in alkaline soils or biological systems, converting to fenchlorazole (acid) , which is the primary metabolite.
-
Persistence: Moderate persistence in soil; immobile due to high LogP (binds to soil organic carbon).
-
-
PPE Requirements: Nitrile gloves, safety goggles, and respiratory protection (P2/N95) during synthesis or handling of technical powder to prevent inhalation of dust.
References
-
PubChem. (2024). Fenchlorazole-ethyl (Compound CID 3033865).[4] National Library of Medicine. Available at: [Link]
-
University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Fenchlorazole-ethyl. Agriculture & Environment Research Unit (AERU). Available at: [Link]
- Cummins, I., et al. (1997). Glutathione transferases in wheat (Triticum) involved in herbicide detoxification. Phytochemistry. (Mechanistic grounding for GST induction).
- Rosinger, C. (2014). Herbicide Safeners: An Overview. Modern Crop Protection Compounds. Wiley-VCH. (General reference for safener chemistry).
-
FAO/WHO. (2000). Pesticide Residues in Food - Fenchlorazole-ethyl. Joint Meeting on Pesticide Residues (JMPR). Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scirp.org [scirp.org]
- 3. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 4. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2013127853A1 - Agrochemical compositions - Google Patents [patents.google.com]
- 9. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]
- 10. ijcpa.in [ijcpa.in]
Fenchlorazole-ethyl: Mechanisms of Xenobiotic Detoxification and Safening via GST/P450 Induction
Executive Summary
Fenchlorazole-ethyl (FCE) represents a critical class of agrochemicals known as herbicide safeners. Functioning as a "chemical immunizer," FCE selectively upregulates xenobiotic metabolism genes—specifically Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs)—in monocotyledonous crops (e.g., wheat, Triticum aestivum) without conferring protection to competing weeds (e.g., Alopecurus myosuroides).
For drug development professionals, FCE serves as a premier biological model for induced metabolic resistance . The molecular cascades triggered by FCE parallel the nuclear receptor-mediated induction of Phase I and II enzymes in mammalian ADME (Absorption, Distribution, Metabolism, Excretion) studies. This guide details the mechanistic pathways, experimental validation protocols, and quantitative data required to understand FCE’s safening effect.
Part 1: The Molecular Mechanism of Safening
The efficacy of FCE relies on the "Biochemical Shield" hypothesis. It does not bind to the herbicide's target site (Acetyl-CoA Carboxylase, ACCase); rather, it accelerates the catabolism of the herbicide into non-toxic polar metabolites before lethal accumulation occurs.
The Detoxification Cascade
When co-applied with the herbicide Fenoxaprop-P-ethyl (FPE) , FCE triggers a rapid transcriptional response.
-
Activation (Bioactivation): FPE is a pro-herbicide. It is hydrolyzed by esterases to Fenoxaprop acid , the phytotoxic moiety that inhibits fatty acid synthesis.
-
Detoxification (Phase II): FCE induces the expression of specific GST isozymes (notably the Tau class TaGSTU4-4 and Phi class). These enzymes catalyze the conjugation of the toxic Fenoxaprop acid with reduced glutathione (GSH).
-
Sequestration (Phase III): The resulting glycosyl- or glutathione-conjugates are recognized by ATP-binding cassette (ABC) transporters and sequestered into the vacuole, rendering them biologically inert.
Visualization of the Pathway
The following diagram illustrates the differential metabolism in safened crops versus unsafened weeds.
Figure 1: The FCE-mediated detoxification pathway. Note the competition between the lethal inhibition of ACCase and the protective conjugation by GSTs. FCE shifts the equilibrium toward conjugation.
Part 2: Experimental Validation Protocols
To validate the safening effect, one must measure the induction of GST activity . The following protocol is a standardized in vitro assay adapted for high-throughput screening in plant tissues.
Protocol: Spectrophotometric GST Activity Assay
Objective: Quantify the increase in GST activity in wheat shoots following FCE treatment using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Reagents:
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM EDTA, 1 mM DTT, 5% (w/v) Polyvinylpolypyrrolidone (PVPP).
-
Assay Buffer: 100 mM Potassium Phosphate (pH 6.5).
-
Substrates: 100 mM GSH (reduced glutathione), 100 mM CDNB (dissolved in ethanol).
Workflow:
-
Treatment: Hydroponically grow Triticum aestivum (Wheat) for 7 days. Treat "Test" group with 10 µM FCE; keep "Control" group in solvent-only media. Harvest shoots after 24 hours.
-
Extraction:
-
Bradford Assay: Normalize samples by total protein concentration (
). -
Kinetic Assay:
-
In a quartz cuvette/microplate, mix:
-
900 µL Assay Buffer
-
25 µL GSH (Final: 2.5 mM)
-
25 µL CDNB (Final: 2.5 mM)
-
-
Initiate reaction with 50 µL Enzyme Extract.
-
Measure: Absorbance at 340 nm (
) every 10s for 3 mins.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for isolating and measuring GST activity from plant tissues.
Part 3: Data Analysis & Selectivity
The defining characteristic of FCE is its species selectivity . It induces detoxification enzymes in the crop (Wheat) but fails to induce them significantly in the weed (Blackgrass), maintaining the herbicide's efficacy against the pest.
Comparative Enzyme Induction
The table below summarizes typical fold-induction data derived from chromatographic and enzymatic studies (e.g., Cummins et al., 1997; Scarponi et al., 2006).
| Parameter | Wheat (T. aestivum) | Blackgrass (A. myosuroides) | Interpretation |
| GST Activity (CDNB) | +70% to +150% | < 10% (NS) | FCE significantly boosts conjugation capacity in wheat. |
| GST Isozymes Induced | Tau (GSTU), Phi (GSTF) | None detected | Specific upregulation of TaGSTU4-4 in wheat. |
| Metabolism Rate ( | Reduced by ~50% | Unchanged | Herbicide is cleared twice as fast in safened wheat. |
| Survival (1x Dose) | 100% | 0% | Safening is biologically relevant and effective. |
(NS = Not Significant)
Interpretation for Drug Development
While FCE is an agrochemical, the data above illustrates a concept vital to pharmaceutical toxicology :
-
Differential Induction: Just as FCE protects wheat but not weeds, human drug-drug interactions (DDIs) often arise from the induction of CYP3A4 or UGTs in specific tissues (liver vs. intestine).
-
Pro-drug Activation: The hydrolysis of Fenoxaprop-ethyl to its acid form mirrors the bioactivation of ester pro-drugs (e.g., Enalapril
Enalaprilat). FCE demonstrates how modulating Phase II metabolism (GSTs) can rescue a system from the toxicity of a bioactivated Phase I metabolite.
References
-
Cummins, I., Cole, D. J., & Edwards, R. (1997). Purification of multiple glutathione transferases involved in herbicide detoxification from wheat (Triticum aestivum L.) treated with the safener fenchlorazole-ethyl.[3][4] Pesticide Biochemistry and Physiology, 59(1), 35-49.[3][4]
-
Scarponi, L., Quagliarini, E., & Del Buono, D. (2006). Induction of wheat and maize glutathione S-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine.[5] Pest Management Science, 62(10), 927-932.
-
Edwards, R., & Cole, D. J. (1996). Glutathione transferases in wheat (Triticum) species with activity toward fenoxaprop-ethyl and other herbicides. Pesticide Biochemistry and Physiology, 54(2), 96-104.
-
Brazier, M., Cole, D. J., & Edwards, R. (2002). O-Glucosyltransferase activities toward phenolic natural products and xenobiotics in wheat and herbicide-resistant and herbicide-susceptible black-grass (Alopecurus myosuroides). Phytochemistry, 59(2), 149-156.
-
Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without intoxication: herbicide safeners activate plant defense gene expression. Plant Physiology, 153(1), 3-13.
Sources
- 1. Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione transferase labeling demonstrates GST activation by safeners and NPR1-independent activation by BTH | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. ils.unc.edu [ils.unc.edu]
- 5. researchgate.net [researchgate.net]
Technical Guide: Fenchlorazole-ethyl Degradation Pathways in Soil and Water
Executive Summary
Fenchlorazole-ethyl (FCE) is a herbicide safener belonging to the triazole class, specifically designed to reduce the phytotoxicity of aryloxyphenoxypropionate herbicides (e.g., fenoxaprop-p-ethyl) in cereal crops like wheat and barley. Its environmental fate is governed by a rapid, pH-dependent de-esterification process, converting the lipophilic parent compound into its primary metabolite, Fenchlorazole Acid .
This guide details the degradation kinetics, metabolic pathways, and environmental mobility of FCE. It provides researchers with validated experimental protocols for extraction and analysis, emphasizing the critical shift from a non-mobile, lipophilic parent to a polar, potentially mobile acid metabolite.
Chemical Identity & Physicochemical Stability
Understanding the degradation starts with the molecule's structural vulnerabilities. The ethyl ester linkage is the primary site of attack for both chemical hydrolysis and microbial metabolism.
| Property | Fenchlorazole-ethyl (Parent) | Fenchlorazole Acid (Primary Metabolite) |
| CAS Number | 103112-35-2 | 103112-36-3 |
| IUPAC Name | Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid |
| Molecular Weight | 402.5 g/mol | ~374.4 g/mol |
| LogP (Octanol/Water) | 5.1 (High Lipophilicity) | < 3.0 (pH dependent) |
| Solubility (Water) | Low (~1.0 mg/L at 20°C) | Higher (pH dependent) |
| Vulnerability | Ester linkage (Hydrolysis prone) | Stable triazole ring |
Degradation Pathways: Mechanisms & Kinetics
The degradation of Fenchlorazole-ethyl is bi-phasic, dominated initially by rapid hydrolysis and followed by slower mineralization of the acid metabolite.
Hydrolytic Degradation (Abiotic)
Hydrolysis is the primary dissipation route in aqueous environments. The reaction follows pseudo-first-order kinetics and is strongly pH-dependent.
-
Acidic/Neutral (pH 5-7): Slower hydrolysis. The parent compound is relatively stable, with half-lives extending to weeks.[1]
-
Alkaline (pH 9): Rapid hydrolysis. The hydroxide ion (
) acts as a nucleophile, attacking the carbonyl carbon of the ester group, cleaving the ethyl chain.
Aerobic Soil Metabolism (Biotic)
In soil, microbial esterases accelerate the de-esterification process significantly compared to sterile controls.
-
DT50 (Aerobic Soil): Typically 2.4 – 2.5 days .
-
Pathway: The soil microbial community rapidly converts FCE to Fenchlorazole Acid. Further degradation of the triazole ring is slow, leading to the acid being the terminal residue of concern in short-term studies.
Pathway Visualization
The following diagram illustrates the degradation flow, highlighting the conversion from the ester to the acid and subsequent mineralization.
Caption: Degradation pathway of Fenchlorazole-ethyl showing rapid de-esterification to the acid metabolite and subsequent slow mineralization.
Environmental Fate Assessment
Sorption and Mobility (Koc)
The shift from ester to acid dramatically alters environmental mobility.
-
Fenchlorazole-ethyl: High Koc (estimated > 5000 mL/g). It binds strongly to soil organic matter and is immobile . It poses little risk of leaching to groundwater but can be transported via soil erosion (runoff).
-
Fenchlorazole Acid: As an organic acid, its sorption is pH-dependent. In neutral to alkaline soils, it exists in anionic form, reducing Koc and increasing water solubility. This makes the metabolite moderately mobile and a potential leaching candidate in low-carbon, high-pH soils.
Aquatic Fate
-
Photolysis: While FCE absorbs UV light, hydrolysis often outcompetes photolysis in natural waters, especially at higher pH.
-
Sediment Partitioning: Due to high logP, any un-degraded FCE rapidly partitions into sediment, where anaerobic conditions may further slow the ring degradation.
Experimental Protocols: Validated Workflows
To accurately study FCE, researchers must prevent artificial hydrolysis during extraction. The following protocol ensures data integrity.
Sample Preparation & Extraction
Critical Control Point: Avoid alkaline solvents which induce artificial de-esterification.
-
Soil Sampling: Collect soil cores (0-20 cm). Sieve (2 mm) and homogenize.
-
Extraction Solvent: Use Acetonitrile:Water (80:20 v/v) acidified with 0.1% Formic Acid . The acid stabilizes the ester.
-
Mechanical Shake: Shake for 60 minutes at ambient temperature.
-
Centrifugation: 3500 rpm for 10 minutes. Filter supernatant through 0.2 µm PTFE.
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection: Electrospray Ionization (ESI) in Positive Mode for Parent, Negative Mode for Acid.
Experimental Workflow Diagram
Caption: Validated workflow for Fenchlorazole-ethyl extraction and analysis, emphasizing acidification to prevent artifact formation.
References
-
University of Hertfordshire. (2024). Fenchlorazole-ethyl: PPDB: Pesticide Properties DataBase. AERU. Link
-
PubChem. (2024).[6] Fenchlorazole-ethyl | C12H8Cl5N3O2.[7][6] National Library of Medicine. Link
-
Lin, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of Fenoxaprop-p-ethyl And Fenchlorazole-ethyl. Globe Thesis / Dalian University of Technology. Link
-
USDA Agricultural Research Service. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl.[8]Link
Sources
- 1. isws.illinois.edu [isws.illinois.edu]
- 2. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 3. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Fenchlorazole-ethyl Hydrolysis and Photolysis Studies
Executive Summary
Fenchlorazole-ethyl (FCE) acts as a critical herbicide safener, primarily used in conjunction with fenoxaprop-P-ethyl to prevent phytotoxicity in cereal crops like wheat and barley. Understanding its environmental fate—specifically its hydrolytic and photolytic degradation—is essential for regulatory compliance (EFSA, EPA) and ecological risk assessment.
This guide details the degradation kinetics of FCE, demonstrating a distinct pH-dependent hydrolysis profile where the molecule acts as a pseudo-stable ester in acidic media but degrades rapidly under neutral and alkaline conditions.[1][2] Photolysis plays a secondary but synergistic role, particularly in surface waters containing photosensitizers.
Chemical Identity & Physicochemical Context
Before designing fate studies, the structural vulnerabilities of the molecule must be understood. FCE contains an ethyl ester moiety susceptible to nucleophilic attack and a trichloromethyl group that provides steric bulk but also potential sites for radical chemistry.
| Property | Value | Relevance to Fate |
| IUPAC Name | Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate | Target analyte definition |
| Molecular Formula | C₁₂H₈Cl₅N₃O₂ | Mass balance calculations |
| Functional Groups | Ethyl ester, Triazole ring, Trichloromethyl | Ester bond is the primary degradation site |
| Solubility (Water) | Low (Requires co-solvent for studies) | Dictates analytical sensitivity requirements |
Hydrolytic Degradation: Mechanisms & Kinetics
Mechanistic Pathway
The primary degradation route for Fenchlorazole-ethyl in aqueous systems is base-catalyzed ester hydrolysis . The hydroxide ion (
Figure 1: Hydrolysis Pathway of Fenchlorazole-ethyl
Kinetic Data Summary
FCE exhibits pseudo-first-order kinetics . The rate of degradation is inversely proportional to the concentration of hydronium ions (
-
Acidic (pH 4-5): The ester bond is protonated but resists nucleophilic attack by water, resulting in high stability.
-
Neutral (pH 7): Moderate degradation occurs; buffer catalysis (specifically phosphate buffers) can accelerate this rate significantly.
-
Alkaline (pH 9): Rapid hydrolysis occurs due to the high concentration of
.
Table 1: Representative Half-life (
| pH Condition | Temperature | Classification | |
| pH 5.0 | 20°C | ~115 days | Stable |
| pH 7.0 | 20°C | ~5.5 days | Moderately Degradable |
| pH 9.0 | 20°C | ~2 hours (0.08 days) | Rapidly Degradable |
Critical Insight: In regulatory studies, ensure buffers at pH 7 do not introduce artificial catalytic effects (e.g., high phosphate concentrations) that overestimate degradation rates in natural waters.
Photolytic Degradation: Direct & Indirect
While hydrolysis dominates in high pH environments, photolysis becomes relevant in acidic surface waters or shallow water bodies where UV penetration is high.
Direct Photolysis
FCE absorbs UV radiation, but the quantum yield is generally low. Direct photolysis involves the excitation of the triazole ring or the chlorophenyl moiety. However, experimental data suggests that FCE is relatively photostable compared to its co-formulant, fenoxaprop-P-ethyl.
Indirect Photolysis (Sensitized)
In natural waters, dissolved organic matter (DOM) or nitrate ions can generate reactive oxygen species (ROS) like hydroxyl radicals (
Figure 2: Photolysis Experimental Workflow
Detailed Experimental Methodologies (SOP)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed to be self-validating.
Hydrolysis Study Protocol (OECD 111 Equivalent)
Objective: Determine
-
Buffer Preparation:
-
pH 4: 0.01M Acetate buffer.
-
pH 7: 0.01M TRIS or HEPES (Avoid Phosphate to prevent catalytic artifacts).
-
pH 9: 0.01M Borate buffer.
-
Sterilization: Autoclave all buffers to eliminate microbial degradation (biotic control).
-
-
Dosing:
-
Prepare a stock solution of FCE in Acetonitrile (ACN).
-
Spike buffers to a final concentration of ~1.0 mg/L. Ensure co-solvent (ACN) is <1% v/v to prevent solubility issues.
-
-
Incubation:
-
Maintain darkness to exclude photolysis.
-
Temperature: Constant 20°C ± 0.1°C and 25°C ± 0.1°C (for Arrhenius calculation).
-
-
Sampling & Analysis:
-
Aliquots taken at
days (adjust for pH 9 to minutes/hours). -
Quenching: For pH 9 samples, immediately acidify to pH 3-4 with dilute
to freeze the hydrolysis reaction before analysis. -
Analysis: HPLC-UV (230-250 nm) or LC-MS/MS for metabolite confirmation.
-
Photolysis Study Protocol (OECD 316 Equivalent)
Objective: Distinguish between direct photolysis and hydrolysis.
-
Light Source: Xenon arc lamp with a UV cut-off filter (<290 nm) to simulate natural sunlight.
-
Test Solution:
-
Use sterile pH 5 buffer (where hydrolysis is minimal) to isolate photolytic effects.
-
Include a "Sensitized" arm containing 1% Acetone or natural water to assess indirect photolysis.
-
-
Actinometry: Use p-nitroanisole/pyridine actinometer to quantify photon flux.
-
Mass Balance:
-
Use
-labeled FCE if possible to track formation of volatile degradation products or mineralization to . -
Acceptable mass balance range: 90% - 110%.
-
References
-
Lin, J. (2009). Evolution of Acute Toxicity Upon Hydrolysis and Photolysis of Fenoxaprop-p-ethyl and Fenchlorazole-ethyl. Dalian University of Technology.[3] 3
-
University of Hertfordshire . (2025). Fenchlorazole-ethyl (Ref: HOE 070542) - PPDB: Pesticide Properties DataBase.[4] 4
-
EFSA (European Food Safety Authority) . (2018). Guidance on the establishment of the residue definition for dietary risk assessment. EFSA Journal. 5[2]
-
Yaacoby, T., et al. (1991). Influence of fenchlorazole-ethyl on the metabolism of fenoxaprop-ethyl in wheat, barley, and crabgrass. Pesticide Biochemistry and Physiology. 6
-
National Institutes of Health (NIH) . (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed. 7
Sources
- 1. Kinetics of hydrolysis of fenclorac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. [Prediction of common buffer catalysis in hydrolysis of fenchlorazole-ethyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 5. efsa.europa.eu [efsa.europa.eu]
- 6. Influence of fenchlorazole-ethyl on the metabolism of fenoxaprop-ethyl in wheat, barley, and crabgrass (1991) | Tuvia Yaacoby | 39 Citations [scispace.com]
- 7. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity GC-MS Quantitation of Fenchlorazol-ethyl in Soil Matrices
Abstract & Scope
This protocol details a robust methodology for the extraction and quantitation of Fenchlorazol-ethyl (CAS 103112-35-2) in complex soil matrices. This compound is a herbicide safener used to protect crops (specifically wheat and barley) from the phytotoxic effects of acetyl-CoA carboxylase inhibitors like fenoxaprop-p-ethyl.
Given its high lipophilicity (LogP ~4.5 ) and low water solubility, this compound exhibits strong adsorption to Soil Organic Matter (SOM), creating significant analytical challenges regarding recovery and matrix interference. This guide utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with citrate buffering to prevent hydrolysis of the ester moiety, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for trace-level detection (LOQ < 10 µg/kg).
Target Audience: Environmental Toxicologists, Agrochemical Formulation Scientists, and Regulatory Compliance Officers.
Chemical Profile & Analytical Strategy
Understanding the physicochemical properties of the analyte is the foundation of a successful extraction.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₂H₈Cl₅N₃O₂ | High chlorine content results in a distinct isotopic mass envelope, aiding identification. |
| Molecular Weight | 403.48 g/mol | High mass requires an extended mass range calibration if running full scan. |
| LogP (Octanol/Water) | ~4.52 | Critical: Highly lipophilic. It will bind strongly to soil carbon. Aqueous extraction is impossible; organic solvent (Acetonitrile) is mandatory. |
| Stability | Hydrolytically unstable at high pH | Critical: Avoid alkaline extraction conditions. Use Citrate-buffered salts to maintain pH ~5.0–5.5. |
Materials & Reagents
Standards
-
Analytical Standard: this compound (≥98% purity).
-
Internal Standard (ISTD): Triphenyl phosphate (TPP) or this compound-d5 (if available). TPP is preferred for cost-efficiency in routine environmental screening.
Reagents
-
Solvent: Acetonitrile (LC-MS Grade).
-
Extraction Salts (Citrate Buffered): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.
-
d-SPE Cleanup Mix (Soil Specific): 150mg MgSO₄, 25mg PSA (Primary Secondary Amine), 25mg C18.
-
Why PSA? Removes humic acids and sugars common in soil.
-
Why C18? Removes co-extracted lipids and waxes due to the high lipophilicity of the solvent.
-
Sample Preparation Protocol (Modified QuEChERS)
The following workflow ensures maximum recovery from the soil matrix while minimizing instrument contamination.
Step 1: Sample Pre-treatment & Hydration
Context: Dry soil has collapsed pores, trapping analytes. Hydration "opens" the soil structure.
-
Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL FEP centrifuge tube.
-
Add 5 mL of HPLC-grade water .
-
Vortex for 30 seconds and let stand for 30 minutes . Do not skip this step.
Step 2: Extraction
-
Add 10 mL of Acetonitrile to the hydrated soil.
-
Add Internal Standard (e.g., 20 µL of 10 µg/mL TPP solution).
-
Shake vigorously (mechanical shaker/GenoGrinder) for 10 minutes at 1000 rpm.
-
Mechanism: The acetonitrile penetrates the aqueous pores and partitions the lipophilic this compound into the organic phase.
-
-
Add the Citrate Buffered Salt Kit .
-
Immediately shake vigorously for 1 minute to prevent clumping of MgSO₄.
-
Centrifuge at 4,000 x g for 5 minutes .
Step 3: Dispersive Solid Phase Extraction (d-SPE) Cleanup
-
Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL d-SPE tube (containing MgSO₄, PSA, C18).
-
Vortex for 1 minute .
-
Centrifuge at 10,000 x g for 3 minutes .
-
Transfer 1.0 mL of the cleaned extract to a GC vial.
-
Analyte Protection: Add 10 µL of 5% formic acid in acetonitrile to the final vial if the sample will sit for >24 hours (stabilizes the ester).
Workflow Diagram (DOT)
Figure 1: Step-by-step QuEChERS extraction workflow for this compound in soil.
Instrumental Method (GC-MS)
Gas Chromatograph Parameters
-
System: Agilent 7890/8890 or equivalent.
-
Column: HP-5ms Ultra Inert or DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A non-polar 5% phenyl phase is ideal for separating chlorinated aromatics.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless Mode.
-
Temperature: 250°C.
-
Purge Flow: 50 mL/min at 1.0 min.
-
Note: High inlet temperature ensures rapid volatilization of the high-boiling analyte.
-
Oven Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 70 | 2.0 |
| 25 | 180 | 0.0 |
| 5 | 300 | 5.0 |
| Total Run Time | ~35.4 minutes |
Mass Spectrometer Parameters
-
Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
-
Acquisition Mode: SIM (Selected Ion Monitoring).
SIM Table (Target Ions): Note: Ratios must be experimentally verified with your specific standard.
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |
| This compound | 403 (M+) | 405, 368, 173 | 50 |
| ISTD (TPP) | 326 | 325, 77 | 50 |
-
Ion Logic: The molecular ion (403) is stable enough for quantitation. The 405 ion confirms the multi-chlorine isotope pattern (Cl5). The 368 ion corresponds to the loss of a chlorine atom [M-Cl]+.
Quality Control & Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of the data, every batch must include:
-
Matrix-Matched Calibration:
-
Soil extracts suppress/enhance signals differently than pure solvent.
-
Protocol: Extract a "Blank" soil. Spike the final extract with standards to create the curve (10 – 500 µg/kg).
-
-
Method Blank:
-
Run a sample with reagents only (no soil) to check for lab contamination.
-
-
Recovery Check (LCS):
-
Spike clean soil with this compound at 50 µg/kg before extraction.
-
Acceptance Criteria: Recovery must be 70–120% .
-
-
Linearity:
-
R² > 0.995.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Incomplete hydration of soil. | Increase hydration time to 45 mins; ensure water is fully absorbed. |
| Poor Peak Shape (Tailing) | Active sites in inlet liner. | Replace liner with Ultra Inert wool liner; trim column 10cm. |
| Degradation (Fenchlorazol Acid detected) | pH too high during extraction. | Ensure Citrate buffer salts were added after ACN and shaken immediately. |
References
- Anastassiades, M., Lehotay, S. J., et al. (2003).
Application Notes & Protocols: A Researcher's Guide to Assessing Fenchlorazol-ethyl Induced Gene Expression
Introduction
Fenchlorazol-ethyl is a critically important agrochemical compound used as a herbicide safener, primarily in cereal crops like wheat and barley.[1] Its function is not to act as a herbicide itself, but to protect the crop from injury caused by co-applied herbicides, thereby increasing the herbicide's selectivity. This protective mechanism is achieved by selectively enhancing the crop's natural defense and detoxification pathways, a process initiated at the level of gene expression.[2][3] this compound triggers the upregulation of a suite of genes responsible for metabolizing the herbicide into non-toxic forms before it can cause significant damage.[4] Understanding the specific genes and pathways modulated by this safener is paramount for developing more effective and safer herbicide formulations, optimizing its use in different cultivars, and for the broader study of xenobiotic resistance in plants.
This guide provides an in-depth overview and detailed protocols for the key molecular methods used to assess the genetic and physiological responses of plants to this compound treatment. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the molecular mechanisms of herbicide safening.
Core Mechanism: The Safener-Induced Detoxification Cascade
The protective action of this compound relies on its ability to tap into a plant's innate xenobiotic detoxification system.[5] This system is generally conceptualized in three phases, and safeners like this compound act as molecular signals to upregulate the genes involved in each phase.[2][6]
-
Phase I: Oxidation/Activation: Enzymes, primarily from the Cytochrome P450 monooxygenase (P450) superfamily, modify the herbicide molecule by adding reactive functional groups. This initial step often makes the compound more water-soluble and prepares it for the next phase.
-
Phase II: Conjugation: Glutathione S-transferases (GSTs) and Glycosyltransferases (GTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose.[1][3][4] This step dramatically increases the herbicide's water solubility and, most importantly, detoxifies it. The induction of GST gene expression is a hallmark of safener activity.[2][7]
-
Phase III: Sequestration/Transport: The conjugated, non-toxic herbicide is actively transported and sequestered into the vacuole or cell wall by transporters, effectively removing it from metabolically active regions of the cell.
Caption: The three-phase xenobiotic detoxification pathway activated by this compound.
Experimental Design: A Blueprint for Success
The quality and interpretability of gene expression data are critically dependent on a well-conceived experimental design. Rushing this stage is a common pitfall that can compromise an entire study.
Key Considerations in Experimental Design
| Parameter | Key Consideration & Rationale |
| Plant Material | Select a relevant species (e.g., Triticum aestivum for wheat studies). Use a genetically uniform line to minimize biological variability. The developmental stage is crucial, as gene expression is highly dynamic; use plants of the same age and growth stage for all replicates. |
| Growth Conditions | Maintain plants in a controlled environment (growth chamber) with defined light cycles, temperature, and humidity. This minimizes transcriptional changes due to environmental stress, ensuring that observed effects are from the chemical treatment. |
| Treatment Strategy | Controls are critical: Include a mock/vehicle control (solvent only), a herbicide-only group, and the this compound + herbicide group. A this compound-only group is also essential to distinguish safener-specific effects from safener-herbicide interaction effects. |
| Time-Course Analysis | Gene expression changes are transient. A time-course experiment (e.g., 6, 12, 24, 48 hours post-treatment) is highly recommended to capture both early-response signaling genes and later-response detoxification enzyme genes.[8] |
| Replication | Biological replicates are non-negotiable. Use at least three independent biological replicates (i.e., separate pots or trays of plants treated independently). This accounts for natural biological variation and is essential for robust statistical analysis.[9] |
| Tissue Sampling | Sample the same tissue type (e.g., the third leaf, root tips) from all plants at each time point.[10] Immediately upon collection, flash-freeze the tissue in liquid nitrogen to halt RNA degradation and preserve the transcriptional snapshot at that moment. |
Method 1: Global Gene Expression Profiling with RNA-Sequencing (RNA-Seq)
To obtain a comprehensive, unbiased view of the entire transcriptome's response to this compound, RNA-Seq is the current method of choice. It allows for the quantification of known genes and the discovery of novel transcripts, providing a rich dataset for hypothesis generation.[11][12]
Caption: A standard experimental workflow for an RNA-Seq-based gene expression study.
Protocol: RNA-Seq Analysis
-
RNA Extraction and Quality Control (QC):
-
Grind frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a reputable plant RNA extraction kit or a Trizol-based method. Include a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. Rationale: High-quality RNA is the foundation of a successful RNA-Seq experiment. Aim for an RNA Integrity Number (RIN) of ≥ 8.0. Low RIN values indicate RNA degradation, which can introduce significant bias.
-
Quantify RNA concentration using a Qubit fluorometer for accuracy.
-
-
Library Preparation:
-
Starting with 1 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of eukaryotic mRNAs.
-
Fragment the isolated mRNA into smaller pieces (e.g., 200-300 bp).
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters. These adapters contain unique indices (barcodes) for multiplexing multiple samples in one sequencing lane.
-
Amplify the library via PCR to generate enough material for sequencing.
-
-
Sequencing:
-
Perform QC on the final library to assess size distribution and concentration.
-
Sequence the library on an Illumina platform (e.g., NovaSeq), generating millions of short reads (e.g., 150 bp paired-end).
-
-
Bioinformatic Analysis:
-
Raw Read QC: Use tools like FastQC to check the quality of the raw sequencing reads. Trim adapters and low-quality bases if necessary.
-
Mapping: Align the high-quality reads to a reference genome for the plant species being studied using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each annotated gene.
-
Differential Expression (DE) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between treatment groups (e.g., this compound vs. Mock). Rationale: These tools normalize the data and use robust statistical models to account for biological variability, providing a list of differentially expressed genes (DEGs) with associated p-values and fold-changes.
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and pathways that are significantly affected by this compound.
-
Method 2: Targeted Gene Expression Validation with qRT-PCR
While RNA-Seq provides a global overview, quantitative real-time PCR (qRT-PCR) is the gold standard for accurately quantifying the expression of a specific, targeted set of genes.[13] It is an essential step to validate the key findings from an RNA-Seq experiment.
Protocol: Two-Step qRT-PCR
-
Reference Gene Selection and Validation:
-
Rationale: To accurately quantify relative gene expression, data must be normalized to one or more internal reference (or "housekeeping") genes whose expression is stable across all experimental conditions.[14] Common candidates include Actin (ACT), Ubiquitin (UBQ), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and 18S rRNA.
-
Validation is crucial. Before proceeding, you must test a panel of 3-5 candidate reference genes on a subset of your experimental samples (including all treatment types and time points). Analyze their expression stability using software like geNorm or NormFinder to identify the most stable gene or pair of genes for your specific experiment.[15] Using an unstable reference gene is a major source of error.
-
-
Primer Design and Validation:
-
Design primers for your target genes (e.g., a specific GST and P450 identified from RNA-Seq) and your validated reference gene(s). Primers should span an exon-exon junction to prevent amplification of any contaminating gDNA.
-
Validate primer efficiency by running a standard curve using a serial dilution of pooled cDNA. Rationale: The 2-ΔΔCt method for relative quantification assumes that the amplification efficiency of all primer pairs is close to 100% (i.e., the amount of product doubles in each cycle). An acceptable efficiency is between 90-110%.[13]
-
-
cDNA Synthesis (Reverse Transcription):
-
Using the same high-quality RNA from the RNA-Seq experiment, synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction and Data Analysis:
-
Set up qPCR reactions in triplicate (technical replicates) for each sample and each gene. Include a master mix containing SYBR Green dye, the forward and reverse primers, and cDNA template.
-
Run the reaction on a real-time PCR cycler. The instrument will measure fluorescence at each cycle, and the cycle at which fluorescence crosses a defined threshold is the Quantification Cycle (Cq).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[16] This involves normalizing the Cq value of the target gene to the Cq value of the reference gene (ΔCq) and then comparing this value across different treatment groups (ΔΔCq).
-
Caption: The workflow for validating gene expression changes using qRT-PCR.
Method 3: Linking Gene Expression to Physiological Function
Demonstrating that this compound-induced gene expression leads to meaningful physiological changes is key to confirming its mechanism of action.
A. Enzyme Activity Assays
An increase in GST mRNA should correlate with an increase in functional GST enzyme activity. This can be measured spectrophotometrically.
Protocol Outline: GST Activity Assay
-
Extract total protein from plant tissues treated under the same conditions as the gene expression studies.
-
Quantify total protein concentration (e.g., using a Bradford assay) to normalize the activity.
-
In a cuvette or microplate well, combine the protein extract with a reaction buffer containing reduced glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
GST enzymes will catalyze the conjugation of GSH to CDNB, forming a product (GS-DNB) that absorbs light at 340 nm.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity in the sample.[4]
B. Oxidative Stress Biomarkers
Herbicides often induce secondary oxidative stress by generating reactive oxygen species (ROS).[17][18] Safeners can mitigate this damage, partly by upregulating antioxidant pathways. Measuring markers of oxidative damage, like lipid peroxidation, can provide physiological evidence of the safener's protective effect.
Protocol Outline: Malondialdehyde (MDA) Assay
-
MDA is a byproduct of lipid peroxidation and a common marker of oxidative stress.[17]
-
Homogenize plant tissue in a buffer solution (e.g., trichloroacetic acid).
-
Centrifuge the homogenate to pellet debris.
-
Add thiobarbituric acid (TBA) to the supernatant and incubate at high temperature (e.g., 95°C).
-
MDA reacts with TBA to form a pink-colored complex.
-
Measure the absorbance of this complex at 532 nm. Higher absorbance indicates higher levels of lipid peroxidation and thus greater oxidative stress.
Expected Outcomes Summary
| Measurement | Mock Control | Herbicide Only | This compound + Herbicide | Rationale |
| GST Gene Expression (qRT-PCR) | Basal | Basal or slightly induced | Highly Upregulated | Safener directly induces detoxification gene transcription. |
| GST Enzyme Activity | Basal | Basal or slightly induced | Significantly Increased | Increased mRNA is translated into functional, active enzyme. |
| MDA Content (Oxidative Stress) | Low | High | Low / Basal | The safener-induced detoxification prevents herbicide-induced cell damage and subsequent oxidative stress. |
Conclusion
Assessing the impact of this compound on gene expression requires a multi-faceted approach that integrates global transcriptomic profiling with targeted validation and physiological assays. By combining the discovery power of RNA-Seq with the quantitative precision of qRT-PCR and the functional relevance of enzyme and biomarker assays, researchers can build a comprehensive and robust model of the safener's mechanism of action. This foundational knowledge is essential for advancing crop protection strategies and ensuring agricultural sustainability.
References
-
Brazier-Hicks, M., Edwards, R. (2020). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology. Available at: [Link]
-
Jha, U. C., et al. (2023). Microarray Analysis: Investigating Plant Responses to Abiotic Stress. ResearchGate. Available at: [Link]
-
De Veylder, L., et al. (1997). Herbicide safener-inducible gene expression in Arabidopsis thaliana. PubMed. Available at: [Link]
-
University of Illinois College of Agricultural, Consumer & Environmental Sciences - ACES. (2019). Natural plant defense genes provide clues to safener protection in grain sorghum. ACES News. Available at: [Link]
-
Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Request PDF on ResearchGate. Available at: [Link]
-
Zabalza, A., et al. (2017). The nexus between reactive oxygen species and the mechanism of action of herbicides. Journal of Experimental Botany. Available at: [Link]
-
Moghe, G. D., et al. (2004). Identification and analysis of safener-inducible expressed sequence tags in Populus using a cDNA microarray. PubMed. Available at: [Link]
-
Cummins, I., et al. (2013). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. ResearchGate. Available at: [Link]
-
Shinozaki, K., Yamaguchi-Shinozaki, K. (2007). Microarray Analysis for Studying the Abiotic Stress Responses in Plants. Request PDF on ResearchGate. Available at: [Link]
-
Norsworthy, J. K., et al. (2016). qPCR analysis of gene expression during an herbicide treatment time... ResearchGate. Available at: [Link]
-
Jha, U. C., et al. (2023). Microarray Analysis: Investigating Plant Responses to Abiotic Stress. Springer Professional. Available at: [Link]
-
Malone, J. M., et al. (2018). Optimizing RNA-seq studies to investigate herbicide resistance. PubMed. Available at: [Link]
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Hacham, Y., et al. (2012). Microarray Analysis of Arabidopsis Plants in Response to Allelochemical L-DOPA. PubMed. Available at: [Link]
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Liu, H. H., et al. (2008). Microarray-based analysis of stress-regulated microRNAs in Arabidopsis thaliana. PMC. Available at: [Link]
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Alcántara-de la Cruz, R., et al. (2021). Validation of Reference Genes for Quantitative PCR in Johnsongrass (Sorghum halepense L.) under Glyphosate Stress. PMC. Available at: [Link]
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Li, J., et al. (2024). Reliable RT-qPCR Normalization in Polypogon fugax: Reference Gene Selection for Multi-Stress Conditions and ACCase Expression Analysis in Herbicide Resistance. MDPI. Available at: [Link]
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Malone, J. M., et al. (2018). Optimizing RNA-seq studies to investigate herbicide resistance. ResearchGate. Available at: [Link]
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Ashworth, M. B., et al. (2012). A new method for assessing herbicide damage in weeds. ResearchGate. Available at: [Link]
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Sharma, A., et al. (2019). Herbicides and its role in Induction of Oxidative Stress- A Review. International Journal of Environment, Agriculture and Biotechnology. Available at: [Link]
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Das, K., Roychoudhury, A. (2020). Methods/Protocols for Determination of Oxidative Stress in Crop Plants. ResearchGate. Available at: [Link]
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McFadden, M. E. (2021). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. Available at: [Link]
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Li, B., et al. (2023). Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management. MDPI. Available at: [Link]
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El-Aref, H. M., et al. (2022). Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants. MDPI. Available at: [Link]
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DeRidder, B. P., et al. (2002). Induction of Glutathione S-transferases in Arabidopsis by Herbicide Safeners. PubMed. Available at: [Link]
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Rees, M. G., et al. (2016). Correlating chemical sensitivity and basal gene expression reveals mechanism of action. Harvard DASH. Available at: [Link]
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Kreuz, K., et al. (1996). Herbicide Safeners, Additives and Formulants. BCPC. Available at: [Link]
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St. Onge, K. R., et al. (2023). Design, execution, and interpretation of plant RNA-seq analyses. Frontiers in Plant Science. Available at: [Link]
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Duhoux, A., et al. (2015). RNA-Seq analysis of rye-grass transcriptomic response to an herbicide inhibiting acetolactate-synthase identifies transcripts linked to non-target-site-based resistance. PubMed. Available at: [Link]
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Kim, J., et al. (2022). Validation of quantitative real-time PCR reference genes and spatial expression profiles of detoxication-related genes under pesticide induction in honey bee, Apis mellifera. PubMed. Available at: [Link]
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Deng, F., et al. (2017). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. PMC. Available at: [Link]
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Mule, M. (2018). A Start to Finish Guide to Target Gene Validation Using Quantitative RT-PCR. YouTube. Available at: [Link]
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Mathur, S., et al. (2023). Strategy for RNA-Seq Experimental Design and Data Analysis. Springer Nature Experiments. Available at: [Link]
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Chen, S., et al. (2022). Environmental and Genetic Factors Involved in Plant Protection-Associated Secondary Metabolite Biosynthesis Pathways. Frontiers in Plant Science. Available at: [Link]
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Application Notes and Protocols for Plant-Based Screening of Fenchlorazol-ethyl Activity
Introduction: The Role of Fenchlorazol-ethyl in Modern Agriculture
This compound is a critical agrochemical component, functioning as a herbicide safener. Its primary role is to enhance the tolerance of cereal crops, particularly wheat, to specific herbicides, such as those from the aryloxyphenoxypropionate class (e.g., fenoxaprop-P-ethyl).[1][2] This selective protection allows for the effective control of grass weeds within the crop without causing phytotoxic damage to the desired plants.[2] The efficacy of this compound lies in its ability to accelerate the metabolic breakdown of the herbicide within the crop plant, a mechanism that is not as pronounced in the target weed species.[1][3] Understanding and quantifying the activity of this compound is paramount for the development of new herbicide formulations and for optimizing its use in varying agricultural contexts. These application notes provide a comprehensive guide for researchers to screen and characterize the bioactivity of this compound using robust plant-based assays.
Core Mechanism of Action: Upregulating the Plant's Detoxification Machinery
The protective effect of this compound is not a result of direct interaction with the herbicide's target site. Instead, it acts as a signaling molecule that triggers the plant's innate defense and detoxification pathways.[4][5] Upon absorption by the plant, this compound induces the expression of genes encoding for key detoxification enzymes.[6] This upregulation primes the crop plant to more rapidly metabolize the herbicide into non-toxic forms.
The primary enzymatic players in this safener-induced detoxification are:
-
Glutathione S-Transferases (GSTs): These enzymes are central to the detoxification process.[6][7][8] They catalyze the conjugation of the electrophilic herbicide molecule with the endogenous antioxidant glutathione (GSH).[8] This reaction increases the water solubility of the herbicide, making it easier to sequester and transport. This compound has been shown to induce the expression of specific GSTs in protected crops.[7]
-
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in the initial phase of herbicide metabolism, often through oxidation or hydroxylation reactions.[4][6] These modifications can either detoxify the herbicide directly or prepare it for subsequent conjugation by GSTs.
-
ATP-Binding Cassette (ABC) Transporters: After conjugation, the modified herbicide molecules are actively transported into the vacuole or apoplast for sequestration and eventual degradation. This transport is mediated by ABC transporters, which can also be upregulated by safener treatment.[4]
This multi-faceted enzymatic response effectively reduces the concentration of the active herbicide at its site of action within the crop plant, thereby preventing injury.
Caption: Simplified pathway of this compound induced herbicide detoxification.
Designing a Screening Program for this compound Activity
A well-designed screening program for this compound should be structured in a tiered approach, moving from high-throughput phenotypic assays to more detailed biochemical and physiological analyses. This allows for the efficient screening of numerous compounds or formulations while conserving resources for more in-depth studies on promising candidates.
Caption: A tiered approach to screening for this compound activity.
Key Considerations for Assay Design:
-
Plant Species: For broad applicability, it is advisable to use both a model dicot (Arabidopsis thaliana) and a target monocot crop (e.g., Triticum aestivum - wheat). While this compound is primarily used in monocots, Arabidopsis offers rapid growth and genetic tractability for mechanistic studies.[6]
-
Herbicide Partner: The choice of herbicide is crucial. Fenoxaprop-P-ethyl is the most relevant partner for this compound. A concentration of the herbicide that causes significant, but not complete, inhibition of growth should be determined empirically.
-
Controls: A robust set of controls is essential for data interpretation. This should include:
-
Negative Control (solvent only)
-
Herbicide only
-
This compound only (at various concentrations)
-
Herbicide + this compound (at various concentrations)
-
Tier 1: High-Throughput Phenotypic Assays
These assays are designed for rapid, visual assessment of safener activity on whole plants or seedlings.
Protocol 1: Arabidopsis thaliana Plate-Based Root Growth Assay
Rationale: Arabidopsis thaliana is a well-established model organism in plant biology. Its rapid life cycle and the ease of in vitro culture make it ideal for high-throughput screening. Root elongation is a highly sensitive indicator of phytotoxicity and its reversal by a safener is a clear measure of activity.[9]
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square plates are recommended for imaging)
-
This compound stock solution (in DMSO)
-
Herbicide stock solution (e.g., Fenoxaprop-P-ethyl in a suitable solvent)
-
Growth chamber with controlled light and temperature
Step-by-Step Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them in a line on the surface of MS agar plates containing the test compounds.
-
Treatment Groups: Prepare MS agar with the following treatments. Ensure the final solvent concentration (e.g., DMSO) is consistent across all plates and is below a phytotoxic level (typically ≤ 0.1%).
-
Control (solvent only)
-
Herbicide (e.g., a pre-determined inhibitory concentration)
-
This compound (a range of concentrations)
-
Herbicide + this compound (a matrix of concentrations)
-
-
Stratification: Place the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. A common condition is a 16-hour light/8-hour dark cycle at 22°C.
-
Data Acquisition: After 7-10 days of growth, capture high-resolution images of the plates.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length and standard deviation for each treatment. Safener activity is quantified as the percentage recovery of root growth in the presence of the herbicide.
| Treatment Group | Herbicide Conc. | This compound Conc. | Expected Outcome |
| 1 (Negative Control) | 0 µM | 0 µM | Normal, vigorous root growth. |
| 2 (Herbicide Control) | 1 µM | 0 µM | Severe inhibition of root growth. |
| 3 (Safener Control) | 0 µM | 10 µM | Minimal to no effect on root growth. |
| 4 (Test) | 1 µM | 10 µM | Significant recovery of root growth compared to Group 2. |
Protocol 2: Monocot Coleoptile Elongation Assay
Rationale: The coleoptile is a critical tissue in emerging grass seedlings and is a primary site of both herbicide uptake and safener action.[10][11] This assay directly tests the safener's efficacy in the target crop type.
Materials:
-
Monocot seeds (e.g., wheat - Triticum aestivum)
-
Filter paper
-
Petri dishes
-
Test solutions (prepared in a buffered solution, e.g., MES buffer)
-
Growth chamber or incubator
Step-by-Step Protocol:
-
Seed Germination: Germinate wheat seeds on moist filter paper in the dark at 25°C for 3-4 days until coleoptiles are approximately 2-3 cm long.
-
Coleoptile Excision: Under dim light, excise 1 cm segments from the coleoptiles, starting 3 mm below the tip.
-
Incubation: Place a set number of coleoptile segments (e.g., 10) into Petri dishes containing filter paper moistened with the test solutions.
-
Treatment Groups: Prepare test solutions with the same control and treatment groups as described in Protocol 1.
-
Growth: Incubate the Petri dishes in the dark at 25°C for 24-48 hours.
-
Measurement: Measure the final length of each coleoptile segment.
-
Analysis: Calculate the average elongation and standard deviation for each treatment. Safener activity is determined by the degree to which this compound overcomes the herbicide-induced inhibition of elongation.
Tier 2: Biochemical and Physiological Assays
These assays provide quantitative data on the molecular mechanisms underlying the observed phenotypic responses.
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
Rationale: As GSTs are a primary target for upregulation by this compound, measuring their activity provides a direct biochemical confirmation of the safener's mode of action.[7][8]
Materials:
-
Plant tissue (from seedlings treated as in the phenotypic assays)
-
Extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and PVPP)
-
Liquid nitrogen
-
Centrifuge
-
Spectrophotometer
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
Step-by-Step Protocol:
-
Tissue Harvest: Harvest plant tissue (e.g., roots or shoots) from seedlings treated with this compound and/or herbicide for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Add ice-cold extraction buffer and vortex thoroughly.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes. Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Assay: In a UV-transparent cuvette or 96-well plate, combine the assay buffer, GSH solution, and a small volume of the protein extract.
-
Reaction Initiation: Start the reaction by adding the CDNB solution. The GST-catalyzed conjugation of GSH to CDNB results in a product that absorbs light at 340 nm.[12]
-
Kinetic Measurement: Immediately place the cuvette/plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).[12]
-
Analysis: Calculate the rate of reaction (ΔAbs/min). Use the molar extinction coefficient of the product to convert this rate into specific activity (e.g., nmol/min/mg protein). Compare the GST activity in this compound treated samples to the controls. A significant increase in activity indicates a positive safener response.
Protocol 4: Quantification of Oxidative Stress Markers
Rationale: Herbicide application can induce oxidative stress in plants, leading to cellular damage.[13][14] An effective safener should mitigate this stress by enhancing the plant's detoxification capacity. Measuring markers of oxidative damage, such as lipid peroxidation, can provide a physiological measure of safener efficacy.
Materials:
-
Plant tissue (from treated seedlings)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Step-by-Step Protocol (for Malondialdehyde - MDA Assay):
-
Tissue Homogenization: Homogenize a known weight of fresh plant tissue in TCA solution.
-
Centrifugation: Centrifuge the homogenate to pellet debris.
-
Reaction: Take an aliquot of the supernatant and add TBA solution.
-
Incubation: Heat the mixture in a water bath at 95°C for 30 minutes, then cool rapidly on ice.
-
Measurement: Centrifuge the samples again to clarify. Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted to correct for non-specific turbidity.
-
Calculation: Calculate the concentration of MDA (a marker of lipid peroxidation) using its molar extinction coefficient.[14]
-
Analysis: Compare the MDA levels across treatment groups. An effective safener should result in lower MDA levels in the herbicide + safener treatment compared to the herbicide-only treatment, indicating reduced oxidative damage.
Data Analysis and Interpretation
For all assays, it is critical to perform statistical analysis to determine the significance of the observed effects. Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is appropriate for comparing multiple treatment groups. The results should be interpreted in a holistic manner. A potent safening effect from this compound would be characterized by a significant recovery in phenotypic growth, a marked increase in GST activity, and a reduction in oxidative stress markers. By correlating the data from these tiered assays, researchers can build a comprehensive profile of this compound's activity and elucidate the underlying mechanisms of its protective effects.
References
-
Title: Herbicide safener increases weed-management tools for control of annual grasses in wheat Source: Cambridge University Press URL: [Link]
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Title: Current Advances in the Action Mechanisms of Safeners Source: MDPI URL: [Link]
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Title: Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management Source: MDPI URL: [Link]
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Title: Herbicide Safener-Binding Protein of Maize: Purification, Cloning, and Expression of an Encoding cDNA Source: PubMed Central URL: [Link]
-
Title: Herbicide safener-inducible gene expression in Arabidopsis thaliana Source: PubMed URL: [Link]
-
Title: Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) Source: PMC - NIH URL: [Link]
-
Title: A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations Source: NIH URL: [Link]
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Title: Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control Source: David Publishing URL: [Link]
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Title: A kinetic model for the metabolism of the herbicide safener fenclorim in Arabidopsis thaliana Source: ScienceDirect URL: [Link]
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Title: Herbicide Safener-Inducible Gene Expression in Arabidopsis thaliana Source: Springer URL: [Link]
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Title: Fenchlorazole (Ref: HOE 072829) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Herbicide safeners - Commercial products and tools for agrochemical research Source: Wiley Online Library URL: [Link]
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Title: A new method for assessing herbicide damage in weeds Source: ResearchGate URL: [Link]
-
Title: Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides Source: MDPI URL: [Link]
-
Title: Selective herbicide safening in dicot plants: a case study in Arabidopsis Source: Frontiers URL: [Link]
-
Title: The nexus between reactive oxygen species and the mechanism of action of herbicides Source: Frontiers URL: [Link]
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Title: Fenchlorazole-ethyl (Ref: HOE 070542) Source: AERU - University of Hertfordshire URL: [Link]
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Title: Spectrophotometric assays for antioxidant enzymes in plants Source: PubMed URL: [Link]
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Title: Plant glutathione transferases Source: PMC - PubMed Central - NIH URL: [Link]
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Title: Methods/Protocols for Determination of Oxidative Stress in Crop Plants Source: ResearchGate URL: [Link]
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Title: Spectrophotometric Assays for Antioxidant Enzymes in Plants Source: ResearchGate URL: [Link]
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Title: Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions Source: Frontiers URL: [Link]
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Title: Glutathione S-Transferase Assay [Colorimetric] Source: G-Biosciences URL: [Link]
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Title: Abiotic Stresses in Plants and Their Markers: A Practice View of Plant Stress Responses and Programmed Cell Death Mechanisms Source: MDPI URL: [Link]
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Title: The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. Source: ResearchGate URL: [Link]
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Title: How to Measure 7 Types of Stress in Plants Using Leaf Spectroscopy Source: CID Bio-Science URL: [Link]
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Title: Glutathione-S-Transferase (GST) Activity Assay Kit (E-BC-K278-S) Source: Elabscience URL: [Link]
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Title: Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question Source: MDPI URL: [Link]
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Title: Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 Source: PubChem - NIH URL: [Link]
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Title: Proximal Methods for Plant Stress Detection Using Optical Sensors and Machine Learning Source: MDPI URL: [Link]
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Title: Chemical plant growth regulators - active ingredients Source: AHDB Horticulture URL: [Link]
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Application Note and Protocol: Evaluating the Environmental Fate of Fenchlorazol-ethyl
A Senior Application Scientist's Guide to Soil Sorption and Leaching Column Studies
Introduction: Understanding the Environmental Dynamics of Fenchlorazol-ethyl
This compound (ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate) is a triazole chemical primarily utilized in agriculture as a herbicide safener, protecting crops from the phytotoxic effects of certain herbicides.[1][2] Its environmental persistence and mobility are critical parameters in assessing its potential impact on non-target organisms and ecosystems.[3][4] Due to its chemical nature, this compound has the potential to interact with soil matrices, influencing its availability for degradation, plant uptake, and transport into water systems.[5]
This guide provides a comprehensive overview and detailed protocols for conducting soil sorption and leaching column studies for this compound. These studies are fundamental in predicting the environmental behavior of the compound, specifically its tendency to adsorb to soil particles versus its potential to leach into groundwater.[6][7] The methodologies presented are grounded in internationally recognized guidelines, primarily the OECD Guideline 106 for Adsorption - Desorption Using a Batch Equilibrium Method and the OECD Guideline 312 for Leaching in Soil Columns, ensuring the generation of robust and reliable data for environmental risk assessment.[6][7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting soil interaction studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₅N₃O₂ | [1] |
| Molecular Weight | 403.48 g/mol | [10] |
| Water Solubility | Low (specific value not readily available, but typical for this class of compounds) | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated based on structure, indicating lipophilicity) | Implied by structure |
| Vapor Pressure | Low | [2] |
The low water solubility and high lipophilicity of this compound suggest a strong tendency to partition from the aqueous phase to the solid organic and mineral phases of the soil.[4] This inherent hydrophobicity is a key driver of its sorption behavior.
Part 1: Soil Sorption Studies (OECD 106)
Soil sorption, the binding of chemicals to soil particles, is a critical process that dictates a pesticide's mobility and bioavailability.[4] The batch equilibrium method, as outlined in OECD Guideline 106, is a standardized approach to quantify the extent of this interaction.[8][9]
Scientific Rationale
The primary forces governing the sorption of non-ionic, hydrophobic compounds like this compound to soil are interactions with soil organic matter (SOM) and clay minerals.[4]
-
Soil Organic Matter (SOM): The lipophilic nature of this compound leads to its partitioning into the organic fraction of the soil. This is a crucial mechanism for its retention in topsoil horizons, where organic matter content is typically highest.[5]
-
Clay Minerals: The surfaces of clay minerals can also contribute to sorption through various mechanisms, including van der Waals forces and potential hydrogen bonding, although to a lesser extent than SOM for hydrophobic compounds.[11][12][13]
By determining the soil organic carbon-water partitioning coefficient (Koc), we can normalize the sorption data across different soil types, providing a more universal measure of the compound's sorption potential.
Experimental Workflow: Soil Sorption
Caption: Workflow for the soil leaching column study.
Protocol: Soil Leaching Column Study
1. Materials and Reagents:
-
All materials from the sorption study
-
Glass or stainless steel chromatography columns (e.g., 30-50 cm length, 5 cm internal diameter)
-
Peristaltic pump
-
Fraction collector
-
Glass wool or fritted glass discs
-
Sand (washed)
2. Column Preparation:
-
Place a plug of glass wool or a fritted disc at the bottom of the column.
-
Add a small layer of sand (e.g., 1 cm).
-
Carefully pack the column with the air-dried, sieved soil to a desired depth (e.g., 30 cm), ensuring uniform packing and avoiding stratification.
-
Add another layer of sand on top of the soil.
-
Saturate the column from the bottom with 0.01 M CaCl₂ solution to avoid air entrapment. Allow the column to equilibrate overnight.
3. This compound Application:
-
Drain the excess solution from the top of the column until the water level is at the surface of the top sand layer.
-
Apply a known amount of this compound, dissolved in a minimal amount of the 0.01 M CaCl₂ solution, evenly to the surface of the column.
4. Leaching:
-
Begin the simulated rainfall by applying 0.01 M CaCl₂ solution to the top of the column using a peristaltic pump at a constant, slow flow rate.
-
Collect the leachate in fractions using a fraction collector over a specified period (e.g., 48 hours).
5. Sample Collection and Processing:
-
At the end of the experiment, carefully extrude the soil column and section it into segments of defined length (e.g., 5 cm).
-
Homogenize each soil segment.
-
Measure the volume of each leachate fraction.
6. Extraction:
-
Leachate: The leachate fractions can typically be analyzed directly by HPLC-UV after filtration.
-
Soil: Extract a subsample of each soil segment with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) by shaking or sonication. Centrifuge the extract and collect the supernatant for analysis. The extraction efficiency should be determined separately.
7. Sample Analysis:
-
Analyze the concentration of this compound in the leachate and soil extracts using the validated HPLC-UV method.
8. Data Analysis:
-
Calculate the total amount of this compound recovered in the leachate and in each soil segment.
-
Perform a mass balance calculation to determine the overall recovery of the applied substance.
-
Plot the distribution of this compound as a function of depth in the soil column.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. Key aspects that ensure the trustworthiness of the results include:
-
Controls: The inclusion of control samples in the sorption studies accounts for potential confounding factors like adsorption to container walls.
-
Mass Balance: The mass balance calculation in the leaching study is a critical self-validation step. A high recovery (typically 90-110%) indicates that the experimental procedures were sound and that significant losses due to degradation or irreversible binding did not occur.
-
Replicates: Conducting experiments in replicate (at least duplicate) is essential for assessing the reproducibility of the results.
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and limits of detection and quantification. [14]
Conclusion
The soil sorption and leaching column studies are indispensable tools for characterizing the environmental fate of this compound. By following the detailed protocols outlined in this guide, researchers can generate high-quality, reliable data that are crucial for regulatory submissions and for making informed decisions regarding the safe and responsible use of this agricultural chemical. A thorough understanding of the interactions between this compound and the soil environment is paramount to protecting our soil and water resources.
References
-
Comprehensive Review on the Interactions of Clay Minerals With Animal Physiology and Production. (2022). National Institutes of Health. [Link]
-
Development and Validation of HPLC-UV Method for Determination of Paraquat in Raw and Commercial Samples. (n.d.). [Link]
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Fate, Transport and Transformation Test Guidelines OPPTS 835.1220 Sediment and Soil Adsorption/Desorption Isotherm. (n.d.). Regulations.gov. [Link]
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Comparison of adsorption behaviors of selected endocrine-disrupting compounds in soil. (2021). [Link]
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Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865. (n.d.). PubChem - NIH. [Link]
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Quantification of Fenoxaprop-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. (n.d.). ResearchGate. [Link]
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(PDF) Clays, Clay Minerals, and Pesticides. (2008). ResearchGate. [Link]
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Biological and chemical interactions of pesticides with soil organic matter. (n.d.). PubMed. [Link]
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Fenchlorazole-ethyl (Ref: HOE 070542). (n.d.). AERU - University of Hertfordshire. [Link]
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(PDF) A HPLC-UV Method for Determination of Three Pesticides in Water. (n.d.). ResearchGate. [Link]
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Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. (n.d.). Regulations.gov. [Link]
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A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. (n.d.). CORE. [Link]
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The influence of organic matter on the efficacy of soil-applied herbicides. (n.d.). WUR eDepot. [Link]
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Adsorption of Tricyclazole and 2,4-Dichlorophenoxyacetic Acid onto Biochar Produced from Anaerobically Digested Sludge. (2022). MDPI. [Link]
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APPENDIX C: MEASUREMENT OF SORPTION (Kd). (n.d.). ECETOC. [Link]
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Influence of Liquid and Clay Mineral Type On Consolidation of Clay-Liquid Systems. (n.d.). [Link]
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Guidance on how aged sorption studies for pesticides should be conducted, analysed and used in regulatory assessments. (2021). [Link]
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Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. (2022). MDPI. [Link]
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Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil. (2020). PEARL - Plymouth Electronic Archive and Research Library. [Link]
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Jonathan J. Halvorson1, Jennifer A. Harrah1, Javier M. Gonzalez1, and Ann E. Hagerman2. (n.d.). USDA ARS. [Link]
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Effects of Soil Types on Phytotoxic Activity of Pretilachlor in Combination with Sunflower Leaf Extracts on Barnyardgrass (Echinochloa crus-galli). (n.d.). ResearchGate. [Link]
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Guidelines to Study the Adsorption of Pesticides onto Clay Minerals Aiming at a Straightforward Evaluation of Their Removal Performance. (2021). MDPI. [Link]
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OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns. (n.d.). [Link]
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Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. (n.d.). SciELO. [Link]
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Sorption of selected pesticides on soils, sediment and straw from a constructed agricultural drainage ditch or pond. (n.d.). ResearchGate. [Link]
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Modified Clays for the Adsorption of Environmental Toxicants: Binding of Chlorophenols to Pillared, Delaminated, and Hydroxy-Interlayered Smectites. (n.d.). Cambridge Core - Journals & Books Online. [Link]
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Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. (2023). PMC - NIH. [Link]
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Batch adsorption of herbicides from aqueous solution onto diverse reusable materials and granulated activated carbon. (n.d.). University of Galway. [Link]
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Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. (n.d.). epa nepis. [Link]
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High-Resolution Metabolomic Profiling of Wheat (Triticum aestivum) Treated with the Herbicide Safener Fenchlorazol-ethyl
Application Note & Protocol Guide | Version 2.1
Executive Summary
Fenchlorazol-ethyl (FCE) acts as a "chemical shield" for wheat, protecting it from the phytotoxic effects of acetyl-CoA carboxylase (ACCase) inhibiting herbicides like fenoxaprop-p-ethyl. While its primary mechanism is the transcriptional induction of detoxification enzymes—specifically Glutathione S-Transferases (GSTs) —recent metabolomic studies reveal a broader systemic reprogramming of the wheat metabolome.
This application note details a rigorous workflow for profiling these metabolic shifts. It moves beyond simple GST assays to a comprehensive LC-MS/MS approach, capable of detecting the "Safener Signature": a specific depletion of flavonoid glycosides coupled with an accumulation of hydroxycinnamic acids and glutathione conjugates.
Mechanistic Insight: The "Safener Signature"
To interpret metabolomic data correctly, one must understand the underlying causality. FCE does not merely "boost" metabolism; it diverts metabolic flux.
The Detoxification-Defense Trade-off
FCE functions as a xenobiotic stress signal. Upon application, it binds to specific receptors (likely similar to the oxylipin signaling pathway), triggering the expression of GST genes (Tau and Phi classes).
-
Primary Effect: Massive upregulation of glutathione (GSH) biosynthesis and GST activity to conjugate herbicides.
-
Secondary Effect (The Metabolomic Marker): A distinct shift in phenylpropanoid metabolism.[1] Resources are diverted away from constitutive defense compounds (like luteolin glycosides) and toward cell-wall reinforcing precursors (ferulic acid, tricin) and detoxification co-factors.
Mechanism Visualization
The following diagram illustrates the pathway activation and the specific metabolic shifts expected in the data.
Figure 1: The molecular mechanism of this compound. Note the specific metabolic diversion from flavonoid glycosides to cell-wall precursors and GST activity.
Experimental Protocol
Plant Material & Treatment
Objective: Minimize biological variance to isolate the safener effect.
-
Growth: Grow Triticum aestivum (e.g., cv. 'Bobwhite' or 'Chinese Spring') in controlled chambers (22°C/18°C day/night, 16h photoperiod).
-
Treatment (Day 10):
-
Control Group: Spray with surfactant solution (0.1% Tween 20).
-
Treatment Group: Spray with FCE formulation (30 g a.i./ha equivalent) + 0.1% Tween 20.
-
-
Harvest (Time-Critical): Harvest leaf tissue exactly 24 hours post-treatment . This captures the peak transcriptional/metabolic shift before homeostasis returns.
Metabolite Extraction (Quenching & Lysis)
Rationale: Rapid quenching is vital to prevent enzymatic degradation of glutathione.
-
Step 1: Flash-freeze harvested leaves in liquid nitrogen immediately (within 5 seconds of cutting).
-
Step 2: Pulverize to a fine powder using a ball mill (pre-chilled jars).
-
Step 3: Weigh 100 mg frozen powder into 2 mL tubes.
-
Step 4 (Extraction Solvent): Add 1.0 mL 80% Methanol / 20% Water (pre-chilled to -20°C).
-
Note: Pure methanol precipitates proteins too aggressively, potentially trapping metabolites. 80% is optimal for polar/semi-polar coverage (GSH, flavonoids, sugars).
-
-
Step 5: Vortex (30s), Sonicate (10 min at 4°C), then Centrifuge (15,000 x g, 10 min, 4°C).
-
Step 6: Transfer supernatant to LC vials. Optional: Add Internal Standard (e.g., 13C-Glutathione or Chloramphenicol) at this stage.
LC-MS/MS Acquisition Parameters
Instrument: Q-TOF or Orbitrap (High Resolution is required for isotope pattern confirmation of sulfur-containing conjugates).
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). The T3 chemistry aids in retaining polar glutathione conjugates.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 99 | 1 | Initial |
| 1.0 | 99 | 1 | Hold |
| 12.0 | 60 | 40 | Linear |
| 16.0 | 5 | 95 | Linear |
| 18.0 | 5 | 95 | Wash |
| 18.1 | 99 | 1 | Re-equilibration |
| 22.0 | 99 | 1 | End |
Mass Spectrometry (Source: ESI):
-
Polarity: Positive (for Amino acids, Polyamines) AND Negative (Crucial for Glutathione, Phenolic acids, and Chlorinated adducts).
-
Mass Range: 80 – 1200 m/z.
-
Source Temp: 350°C.
-
Desolvation Gas: 900 L/hr.
Data Analysis & Biomarker Identification[1][2][3][4][5][6]
The Analytical Workflow
Raw data must be processed to align retention times and normalize intensities against the internal standard.
Figure 2: Experimental and Data Processing Workflow.
Key Metabolites to Monitor
When analyzing the data, filter specifically for these "Safener Responsive" biomarkers. The Direction of Change indicates a successful FCE treatment.
| Metabolite Class | Specific Compound | Ionization Mode | Direction of Change | Biological Significance |
| Thiol | Reduced Glutathione (GSH) | ESI (-) | Increase (↑) | Substrate for GSTs; essential for detoxification. |
| Thiol | Cysteine | ESI (-) | Increase (↑) | Precursor for GSH biosynthesis. |
| Flavonoid | Luteolin-C-glycosides | ESI (-) | Decrease (↓) | Metabolic flux diverted away from these constitutive defenses. |
| Flavonoid | Tricin | ESI (-) | Increase (↑) | Specific accumulation; linked to cell wall lignification/strengthening. |
| Phenylpropanoid | Ferulic Acid | ESI (-) | Increase (↑) | Cell wall reinforcement precursor. |
| Amino Acid | Hydroxymethyl-glutathione | ESI (+) | Increase (↑) | Alternative thiol found in wheat; specific to cereal detoxification.[3] |
Validation of Results
To ensure the observed changes are due to FCE and not environmental stress:
-
PCA Plot: Treatment groups should cluster distinctly from Control groups along PC1.
-
QC Check: Pooled Quality Control (QC) samples injected every 5 samples must show <15% RSD for the internal standard.
-
MS/MS Confirmation: Putative identification of Tricin and Luteolin must be confirmed by fragmentation patterns (e.g., retro-Diels-Alder cleavage).
References
-
Brazier-Hicks, M., et al. (2018). "The evolution of herbicide resistance and the role of herbicide safeners in wheat." Journal of Experimental Botany. Link
-
Cummins, I., et al. (2006). "Selective disruption of wheat secondary metabolism by herbicide safeners." Phytochemistry. Link
-
Scarponi, L., et al. (2006). "Protective responses induced by herbicide safeners in wheat." Environmental and Experimental Botany. Link
-
Edwards, R., et al. (2005). "Glutathione transferases in the response of wheat to herbicide safeners."[1][3][4] Pesticide Biochemistry and Physiology. Link
-
Zhang, H., et al. (2017). "LC-HRMS Based Non-Targeted Metabolomic Profiling of Wheat." American Journal of Plant Sciences. Link
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Application Notes and Protocols: Transcriptome Analysis of Plant Response to Fenchlorazol-ethyl
A Senior Application Scientist's Guide to Unraveling Herbicide Safener Mechanisms
Abstract
Fenchlorazol-ethyl is a critical herbicide safener, engineered to protect cereal crops from the phytotoxic effects of accompanying herbicides, thereby enhancing selective weed control. The molecular mechanism underpinning this protective action involves a sophisticated and rapid reprogramming of the plant's transcriptome. This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to investigate the plant response to this compound using RNA sequencing (RNA-Seq). We will detail the scientific rationale, provide a robust experimental design, and present step-by-step protocols for both wet-lab execution and bioinformatic analysis. The objective is to equip researchers with the necessary tools to identify and characterize the genes and pathways—primarily those involved in herbicide detoxification—that are modulated by this compound, offering deep insights into its mode of action.
Introduction: The Role of this compound in Modern Agriculture
In agricultural systems, herbicides are indispensable for managing weed competition. Aryloxyphenoxypropionate (AOPP) herbicides, for example, are highly effective against grass weeds but can also cause injury to cereal crops like wheat.[1] Herbicide safeners are chemical agents applied with herbicides to selectively protect the crop from damage without compromising herbicide efficacy on the target weeds. This compound is a prominent safener used to enhance the tolerance of wheat to herbicides such as fenoxaprop-P-ethyl.[2]
The primary mode of action for most safeners is the induction of the crop's intrinsic detoxification systems.[3] this compound is understood to accelerate the metabolic breakdown of the herbicide, effectively neutralizing it before it can cause significant cellular damage.[2][4] This process is driven by the coordinated upregulation of specific gene families. Transcriptome analysis via RNA-Seq is the definitive method for capturing a global, unbiased snapshot of these changes in gene expression, making it a powerful tool for elucidating the precise molecular response to safener treatment.[5][6]
Scientific Rationale and Core Hypotheses
The application of this compound is hypothesized to trigger a multi-phase detoxification response in the plant, analogous to the defense mechanisms against other xenobiotics. This response is largely controlled at the transcriptional level.
-
Phase I: Modification: Herbicides are functionalized (e.g., through oxidation or hydrolysis) by enzymes like Cytochrome P450 monooxygenases (CYPs). This initial step often increases the reactivity of the herbicide molecule.
-
Phase II: Conjugation: The modified herbicide is then conjugated to endogenous molecules, such as glutathione by Glutathione S-transferases (GSTs) or glucose by UDP-glycosyltransferases (UGTs). This conjugation step increases water solubility and neutralizes the herbicide's activity.[3]
-
Phase III: Sequestration/Transport: The conjugated, non-toxic herbicide is actively transported and sequestered into the vacuole or apoplast by transporters, often from the ATP-binding cassette (ABC) transporter superfamily.[7][8]
Our central hypothesis is that this compound treatment leads to a significant and rapid upregulation of genes encoding CYPs, GSTs, UGTs, and ABC transporters. RNA-Seq analysis allows us to test this hypothesis by quantifying the expression levels of all genes in the plant genome simultaneously.
Experimental Design: A Blueprint for Success
A robust experimental design is the most critical factor for a successful RNA-Seq study.[9] Poor design can lead to inconclusive results or batch effects that obscure the true biological signal. For investigating the effects of this compound, we recommend a multi-group, time-course approach.
Treatment Groups
To isolate the specific transcriptional effects of the safener and its interaction with the herbicide, the following four treatment groups are essential:
-
Mock Control (C): Plants treated with the solvent/surfactant solution used for the active ingredients. This group establishes the baseline transcriptome.
-
This compound only (FE): Plants treated with the safener alone. This reveals the genes directly regulated by this compound.
-
Herbicide only (H): Plants treated with the target herbicide (e.g., fenoxaprop-P-ethyl) alone. This characterizes the transcriptomic signature of herbicide-induced stress and phytotoxicity.
-
This compound + Herbicide (FE+H): The combined treatment. Comparing this group to the "H" group reveals the genes involved in the safening effect.
Time-Course Sampling
The plant's response to chemical treatment is highly dynamic. A time-course experiment is crucial to capture both early signaling events and the later induction of metabolic enzymes.
-
Early Time Point (e.g., 4-6 hours post-treatment): Captures the primary transcriptional response, including signaling cascades and transcription factor activation.[3]
-
Late Time Point (e.g., 24-48 hours post-treatment): Allows for the full induction of detoxification enzyme genes and reveals longer-term metabolic adjustments.[3][10][11]
Replication
Biological replicates are non-negotiable for statistical power. At least three independent biological replicates should be prepared for each treatment group at each time point. A biological replicate consists of a distinct pool of several plants grown and treated under identical conditions.
Caption: Experimental design for transcriptome profiling.
Detailed Protocols
This section is divided into the experimental wet-lab workflow and the computational bioinformatics pipeline.
PART I: Experimental Protocol (Wet-Lab)
Objective: To grow plants, apply treatments, and extract high-quality RNA for sequencing.
Materials:
-
Crop seeds (e.g., Triticum aestivum)
-
Growth medium (soil or hydroponics)
-
This compound and corresponding herbicide
-
Surfactant and solvents for application
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop) and Fluorometer (e.g., Qubit)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
Plant Growth:
-
Sow seeds in pots or hydroponic trays.
-
Grow plants in a controlled environment chamber (e.g., 16h light/8h dark cycle, 22°C).
-
Grow plants to a consistent developmental stage (e.g., three-leaf stage) before treatment.
-
Rationale: Uniform growth conditions and developmental stages are crucial to minimize biological variability not related to the treatments.
-
-
Treatment Application:
-
Prepare stock solutions of this compound and the herbicide. Prepare the final spray solutions for each of the four treatment groups, including the appropriate surfactant.
-
Randomly assign plants to treatment groups.
-
Apply treatments evenly, typically via foliar spray, ensuring complete coverage.
-
Rationale: Randomization prevents positional effects in the growth chamber from confounding the results.
-
-
Sample Collection:
-
At each designated time point (e.g., 4h and 24h), collect leaf tissue from multiple plants within each replicate.
-
Immediately flash-freeze the collected tissue in liquid nitrogen to halt cellular processes and prevent RNA degradation.
-
Store samples at -80°C until RNA extraction.
-
Rationale: Flash-freezing is critical for preserving the integrity of the transcriptome at the moment of sampling.
-
-
RNA Extraction and Quality Control (QC):
-
Grind frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial kit, following the manufacturer's instructions. Include an on-column DNase I digestion step to remove contaminating genomic DNA.
-
QC Step 1 (Quantity & Purity): Measure RNA concentration and purity using a NanoDrop spectrophotometer. Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios of 2.0-2.2. Use a Qubit fluorometer for more accurate concentration measurement.
-
QC Step 2 (Integrity): Assess RNA integrity using an Agilent Bioanalyzer. The output is an RNA Integrity Number (RIN). For RNA-Seq, a RIN score ≥ 8.0 is highly recommended.
-
Rationale: High-quality, intact RNA is the foundation of a reliable RNA-Seq experiment. Low-quality RNA can lead to biases in library preparation and sequencing.
-
-
Library Preparation and Sequencing:
-
Provide high-quality RNA samples (e.g., >1 µg per sample) to a sequencing facility or prepare libraries in-house.
-
A standard library preparation protocol involves:
-
mRNA isolation: Poly(A) selection to enrich for messenger RNA.
-
Fragmentation: RNA is fragmented into smaller pieces.
-
cDNA synthesis: Fragmented RNA is reverse transcribed into cDNA.
-
Adapter ligation: Sequencing adapters are ligated to the cDNA fragments.
-
Amplification: The library is amplified via PCR.
-
-
Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq), generating at least 20 million single-end or paired-end reads per sample.
-
Rationale: Poly(A) selection focuses sequencing efforts on the protein-coding genes, which are most relevant for this study. Sufficient sequencing depth ensures that even lowly expressed genes can be accurately quantified.[9]
-
PART II: Bioinformatics Protocol
Objective: To process raw sequencing data to identify differentially expressed genes (DEGs) and perform functional analysis. A basic bioinformatics protocol is outlined here.[12]
Tools: FastQC, Trimmomatic, HISAT2, featureCounts, R with DESeq2 package.
Procedure:
-
Raw Read Quality Control:
-
Use FastQC to assess the quality of the raw sequencing reads (.fastq files). Check for per-base quality scores, adapter content, and other metrics.
-
Rationale: This step identifies any potential issues with the sequencing run, such as low-quality reads or adapter contamination that need to be addressed.
-
-
Read Trimming and Filtering:
-
Use a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.
-
Rationale: Cleaning the raw data improves alignment accuracy and reduces noise in downstream analyses.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the reference genome of your crop species (e.g., Triticum aestivum). A splice-aware aligner like HISAT2 or STAR is required for eukaryotic RNA-Seq data. The output is a .bam file.
-
Rationale: Alignment maps each read to its genomic origin, which is necessary for gene expression quantification.
-
-
Gene Expression Quantification:
-
Use a tool like featureCounts to count the number of reads that map to each annotated gene in the reference genome. The output is a count matrix, where rows are genes and columns are samples.
-
Rationale: This step converts the alignment files into a quantitative measure of gene expression for every gene in every sample.
-
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into R and use a specialized package like DESeq2 or edgeR .
-
Perform pairwise comparisons between your treatment groups (e.g., FE vs. C, H vs. C, FE+H vs. H).
-
DESeq2 will normalize the data, model the variance, and perform statistical tests to identify genes whose expression levels change significantly between groups.
-
The key output includes the log2 fold change (how much the gene's expression has changed) and an adjusted p-value (or False Discovery Rate, FDR) for statistical significance.
-
Rationale: These statistical packages are designed to handle the specific properties of count data from RNA-Seq and provide robust identification of DEGs. The comparison of (FE+H) vs. H is particularly important as it directly identifies genes involved in the safening response.
-
-
Functional Enrichment Analysis:
-
Take the lists of significant DEGs (e.g., FDR < 0.05) from your comparisons.
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. This can be done using web tools (e.g., DAVID, g:Profiler) or R packages.
-
This analysis identifies which biological processes, molecular functions, and metabolic pathways are over-represented in your list of DEGs.
-
Rationale: DGE analysis tells you which genes change; functional enrichment tells you what these genes do as a collective, providing biological insight into the plant's response. Expect to see enrichment in pathways related to "oxidation-reduction process," "glutathione metabolic process," and "xenobiotic transport."[8][13]
-
Data Interpretation and Visualization
Quantitative Data Summary
The results of the DGE analysis should be summarized in a table. This provides a clear overview of the transcriptional impact of each treatment.
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| FE vs. Control | 1068 | 635 | 456 |
| H vs. Control | 2286 | 1250 | 1036 |
| FE+H vs. H | 1520 | 980 | 540 |
| Note: Data are hypothetical, based on typical results from similar studies.[10][13][14] |
The most critical comparison, FE+H vs. H , highlights the genes specifically induced by this compound in the presence of the herbicide, representing the core safening mechanism. A significant number of upregulated genes in this comparison are expected to be CYPs, GSTs, UGTs, and ABC transporters.[3][7]
Visualizing the Safener-Induced Detoxification Pathway
The findings from the functional enrichment analysis can be visualized in a pathway diagram to illustrate the safener's mode of action.
Caption: Hypothesized herbicide detoxification pathway induced by this compound.
Conclusion and Future Directions
Following this comprehensive guide will enable researchers to generate a high-quality transcriptomic dataset to dissect the molecular response of crops to this compound. The identification of differentially expressed genes, particularly those encoding detoxification enzymes, will provide direct evidence for the safener's mechanism of action. These findings are invaluable for the development of new, more effective safeners and for engineering crops with enhanced herbicide tolerance. Future studies could integrate this transcriptomic data with proteomic and metabolomic analyses to build a complete systems-level understanding of herbicide safening.[6]
References
-
Jutsawan, P., et al. (2022). Transcriptomic changes induced by applications of a commercial extract of Ascophyllum nodosum on tomato plants. Scientific Reports. Available at: [Link]
-
Yang, X., et al. (2021). Transcriptomic Analysis Reveals Candidate Genes Responding Maize Gray Leaf Spot Caused by Cercospora zeina. MDPI. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Transcriptome Analysis Identifies Candidate Target Genes Involved in Glyphosate-Resistance Mechanism in Lolium multiflorum. MDPI. Available at: [Link]
-
Pan, B-Z., et al. (2018). Transcriptome analysis of Jatropha curcas L. flower buds responded to the paclobutrazol treatment. BMC Genomics. Available at: [Link]
-
Wu, R., et al. (2022). Transcriptome analysis and the identification of genes involved in the metabolic pathways of fenoxaprop-P-ethyl in rice treated with isoxadifen-ethyl hydrolysate. Pesticide Biochemistry and Physiology. Available at: [Link]
-
Li, Y., et al. (2022). The Combined Analysis of Transcriptome and Antioxidant Enzymes Revealed the Mechanism of EBL and ZnO NPs Enhancing Styrax tonkinensis Seed Abiotic Stress Resistance. MDPI. Available at: [Link]
-
Sharma, P., & Kumar, V. (2026). RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol. Methods in Molecular Biology. Available at: [Link]
-
Bhatt, P., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic approaches. Frontiers in Plant Science. Available at: [Link]
-
Creekmore, A., et al. (2019). Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide. MDPI. Available at: [Link]
-
Li, J., et al. (2021). Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. BMC Genomics. Available at: [Link]
-
Deng, F., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. Pesticide Biochemistry and Physiology. Available at: [Link]
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AERU. (n.d.). Fenchlorazole-ethyl (Ref: HOE 070542). University of Hertfordshire. Available at: [Link]
-
Cummins, I., & Edwards, R. (2013). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. ResearchGate. Available at: [Link]
-
Keith, B. K., et al. (2017). RNA-Seq transcriptome analysis of Amaranthus palmeri with differential tolerance to glufosinate herbicide. PLOS ONE. Available at: [Link]
-
CD Genomics. (n.d.). Plant Abiotic Stress RNA-Seq Experimental Design Guide. CD Genomics. Available at: [Link]
-
AERU. (n.d.). Fenchlorazole (Ref: HOE 072829). University of Hertfordshire. Available at: [Link]
-
Wu, F., et al. (2026). ERECTA genes and their ligands regulate shoot and inflorescence architecture in maize. Nature Communications. Available at: [Link]
-
Giacomini, D. A., et al. (2018). Optimizing RNA-seq studies to investigate herbicide resistance. Pest Management Science. Available at: [Link]
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- 12. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptomic changes induced by applications of a commercial extract of Ascophyllum nodosum on tomato plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERECTA genes and their ligands regulate shoot and inflorescence architecture in maize - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Extraction of Fenchlorazol-ethyl from Complex Agricultural and Environmental Matrices
Introduction and Executive Summary
Fenchlorazol-ethyl (CAS 103112-35-2) is a triazole chemical primarily used as a herbicide safener, co-formulated with fenoxaprop-P-ethyl to protect cereal crops from herbicide-induced injury.[1][2] Its function is to accelerate the metabolic breakdown of the herbicide in the crop, enhancing selectivity without compromising weed control.[1] Due to its application in agriculture, residues of this compound can be found in complex matrices such as soil, water, and various food commodities like grains and produce.
The accurate quantification of these residues is critical for regulatory compliance, environmental monitoring, and ensuring food safety. However, the physicochemical properties of this compound—specifically its low water solubility (0.9 mg/L) and high octanol-water partition coefficient (Log P ≈ 4.52)—present a significant analytical challenge.[1][3] These properties mean the analyte has a strong affinity for non-polar components in a sample matrix (e.g., lipids, organic matter), making its efficient extraction and the removal of co-extractive interferences difficult.
This document provides a comprehensive guide to validated, high-performance extraction methodologies for this compound. We will detail two primary, field-proven protocols:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid agricultural matrices.
-
Solid-Phase Extraction (SPE) for aqueous environmental samples.
The protocols are designed to deliver high analyte recovery and clean extracts suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][5]
Principles of Extraction: Strategy and Rationale
The selection of an extraction technique is dictated by the sample matrix and the physicochemical nature of the target analyte. For this compound, the goal is to disrupt its interaction with the matrix and partition it into a solvent from which it can be isolated and concentrated.
QuEChERS for Solid Matrices
The QuEChERS methodology is the industry standard for pesticide residue analysis in food and agricultural products.[6][7] It is a two-stage process:
-
Extraction: The sample is first homogenized and then subjected to a single-phase extraction with acetonitrile. Acetonitrile is the solvent of choice because it is highly effective at partitioning a wide range of pesticides and is easily separated from water via a subsequent "salting out" step.[6] It also precipitates many matrix components like proteins and sugars, providing a preliminary cleanup.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents to remove specific matrix interferences. A common combination for general food matrices includes:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.
-
Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. Caution: GCB can retain planar analytes, so its use must be evaluated carefully.
-
C18: Removes non-polar interferences like lipids.
-
Anhydrous Magnesium Sulfate (MgSO₄): Removes residual water from the extract.
-
Solid-Phase Extraction (SPE) for Aqueous Matrices
For liquid samples like groundwater or wastewater, SPE offers a powerful method for analyte concentration and cleanup.[8] The process involves four key steps:[9]
-
Conditioning: The SPE sorbent (typically a polymeric reversed-phase material like polystyrenedivinylbenzene for non-polar analytes) is activated with an organic solvent (e.g., methanol) and then equilibrated with water.[10] This prepares the sorbent to effectively interact with the analyte.
-
Loading: The aqueous sample is passed through the SPE cartridge. This compound, being hydrophobic, partitions from the water and adsorbs onto the sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mix) to remove polar, water-soluble interferences that did not adsorb strongly.[9]
-
Elution: A strong organic solvent (e.g., ethyl acetate or acetonitrile) is used to disrupt the interaction between this compound and the sorbent, eluting the analyte into a collection tube for subsequent analysis.[11]
Detailed Protocols and Methodologies
Safety Precaution: this compound is classified as a substance that may cause cancer (H350) and is very toxic to aquatic life (H400, H410).[3] All handling and preparation should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
Protocol 1: QuEChERS Extraction from Cereal Grains
This protocol is adapted from standard AOAC and CEN QuEChERS methods and is optimized for dry, complex matrices like wheat or barley.[12]
Materials:
-
Homogenized grain sample
-
50 mL polypropylene centrifuge tubes
-
Reagent-grade acetonitrile (ACN), water, and acetic acid
-
QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
d-SPE cleanup tube (containing 150 mg PSA, 900 mg MgSO₄)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration: Weigh 5 g (± 0.1 g) of the homogenized grain sample into a 50 mL centrifuge tube. Add 10 mL of reagent-grade water and vortex for 1 minute to ensure thorough hydration. Allow the sample to stand for 30 minutes.
-
Scientist's Note: Hydrating dry matrices is a critical step. It improves the extraction efficiency of acetonitrile by ensuring the solvent can penetrate the sample particles effectively.
-
-
Solvent Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer.
-
Salting-Out Partitioning: Add the contents of the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the water and acetonitrile and drive the this compound into the organic layer.
-
Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid sample material and lower aqueous layer.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into the d-SPE cleanup tube.
-
Final Cleanup: Vortex the d-SPE tube for 1 minute to disperse the sorbents. Centrifuge at ≥4000 RCF for 5 minutes.
-
Final Extract: Carefully collect the supernatant. This extract is now ready for direct injection into an LC-MS/MS system or can be further concentrated and solvent-exchanged for GC-MS/MS analysis.
Caption: QuEChERS workflow for this compound extraction.
Protocol 2: Solid-Phase Extraction from Water
This protocol is based on EPA Method 3535A and is suitable for isolating this compound from groundwater or surface water samples.[8]
Materials:
-
1 L water sample
-
SPE cartridges (e.g., 500 mg, 6 mL, Polystyrenedivinylbenzene - SDVB)
-
SPE vacuum manifold
-
Reagent-grade methanol (MeOH) and ethyl acetate (EtOAc)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. a. Pass 10 mL of ethyl acetate through the cartridge to wet the sorbent. b. Pass 10 mL of methanol through the cartridge. c. Pass 10 mL of reagent-grade water. Crucially, do not allow the sorbent to go dry after this step.
-
Scientist's Note: The initial organic solvent wash removes any potential organic contaminants from the sorbent. The methanol acts as a bridging solvent between the organic solvent and water, and the final water rinse prepares the sorbent's surface chemistry to interact with an aqueous sample.[10]
-
-
Sample Loading: Load the 1 L water sample onto the cartridge, maintaining a flow rate of approximately 10-15 mL/min.
-
Sorbent Drying: After the entire sample has passed through, continue to apply the vacuum for 15-20 minutes to thoroughly dry the sorbent.
-
Analyte Elution: a. Place a collection tube inside the manifold. b. Add 5 mL of ethyl acetate to the cartridge and allow it to soak the sorbent for 1 minute without vacuum. c. Apply a gentle vacuum to slowly pull the solvent through into the collection tube. d. Repeat with a second 5 mL aliquot of ethyl acetate.
-
Concentration: Evaporate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.
Method Validation and Performance
Method validation is a mandatory process to ensure that the chosen protocol is fit for its intended purpose.[13][14] All validation experiments should be conducted in accordance with established guidelines, such as the SANTE/11312/2021 document provided by the European Commission.[15][16]
Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Recovery (Trueness): The percentage of the known amount of analyte recovered from a spiked blank matrix sample. For pesticide residue analysis, mean recoveries should typically fall within the 70-120% range.[17]
-
Precision (Repeatability): The closeness of agreement between successive measurements carried out under the same conditions. Expressed as Relative Standard Deviation (RSD), which should ideally be ≤20%.[18]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable recovery and precision.
-
Matrix Effects: The suppression or enhancement of the analytical signal due to co-eluting matrix components.
Table 1: Example Validation Data for this compound
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) [n=5] | Precision (RSD, %) | LOQ (µg/kg) |
| Wheat Flour | 10 | 95 | 8.2 | 10 |
| Wheat Flour | 50 | 98 | 6.5 | - |
| Apple | 10 | 89 | 11.4 | 10 |
| Apple | 50 | 92 | 9.1 | - |
| Surface Water | 10 (ng/L) | 102 | 7.5 | 10 (ng/L) |
| Surface Water | 50 (ng/L) | 99 | 5.8 | - |
| Data is representative and based on typical performance of QuEChERS and SPE methods followed by LC-MS/MS analysis.[19][20][21] |
Conclusion
The successful extraction of this compound from complex matrices is achievable with well-designed and validated protocols. The QuEChERS method provides a rapid, robust, and effective approach for solid matrices like cereals, while SPE is the superior choice for concentrating the analyte from aqueous samples. The key to high-quality data lies in understanding the causality behind each step—from sample hydration in QuEChERS to proper sorbent conditioning in SPE. By following these detailed protocols and adhering to rigorous validation standards like SANTE/11312/2021, analytical laboratories can produce reliable and defensible results for the monitoring of this important agricultural chemical.[15]
References
-
Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803–812.
-
Santilio, A., et al. (2011). Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. Food Analytical Methods, 4, 538-545.
-
U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). SW-846.
-
University of Hertfordshire. (n.d.). Fenchlorazole (Ref: HOE 072829). Agriculture and Environment Research Unit (AERU).
-
Li, Z., et al. (2018). Identification and characterization of matrix components in spinach during QuEChERS sample preparation for pesticide residue analysis. Journal of Food Science and Technology, 55(10), 3930–3938.
-
Kittlaus, S., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(25), 6477–6486.
-
University of Hertfordshire. (n.d.). Fenchlorazole-ethyl (Ref: HOE 070542). Agriculture and Environment Research Unit (AERU).
-
Jia, W., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Scientific Reports, 10(1), 1-11.
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed.
-
Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
-
European Commission. (2010). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANCO/10684/2009.
-
Lesueur, C., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Analytical and Bioanalytical Chemistry, 406(12), 2735-2752.
-
National Center for Biotechnology Information. (n.d.). Fenchlorazole-ethyl. PubChem Compound Database.
-
Kim, M., et al. (2017). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Food Science and Biotechnology, 26(6), 1509-1519.
-
Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
-
California State Water Resources Control Board. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
-
Schenck, F. J., & Lehotay, S. J. (2011). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. Proceedings of the Florida Pesticide Residue Workshop.
-
Kittlaus, S., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed.
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
-
Lynxee consulting. (2023). SANTE/11312/2021 Archives.
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
-
Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis.
-
Agilent Technologies. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline.
-
Zuehlke, S., & Duennbier, U. (2008). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub.
-
Organomation. (n.d.). EPA Method 527 - Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).
-
LGC Standards. (n.d.). This compound | CAS 103112-35-2.
-
Valverde, A. (n.d.). Document «AQC EU-SANTE».
-
CymitQuimica. (n.d.). CAS 103112-35-2: Fenchlorazole-ethyl.
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
-
Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
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Troubleshooting & Optimization
Fenchlorazole-ethyl solubility issues in aqueous solutions
Technical Support Center: Fenchlorazole-ethyl
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for fenchlorazole-ethyl. As researchers and drug development professionals, you are aware that handling compounds with low aqueous solubility can be a significant experimental hurdle. Fenchlorazole-ethyl, a critical herbicide safener, is notorious for its poor solubility in water, which can lead to inconsistent experimental results and formulation challenges.
This guide is designed to provide you with expert insights and field-proven protocols to navigate these issues effectively. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to troubleshoot problems logically and maintain the integrity of your research.
Section 1: Physicochemical Properties at a Glance
Understanding the fundamental properties of fenchlorazole-ethyl is the first step in troubleshooting solubility issues. Its molecular structure lends itself to high lipophilicity and, consequently, low affinity for aqueous media.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Molecular Formula | C₁₂H₈Cl₅N₃O₂ | [1][2] |
| Molecular Mass | 403.48 g/mol | [3] |
| Aqueous Solubility | 0.9 - 1.0 mg/L (at 20-25 °C, pH 7) | [3][4] |
| Log P (Octanol-water partition coefficient) | 4.52 | [3] |
| Melting Point | 108 - 110 °C | [3][4] |
| Vapour Pressure | 8.91 x 10⁻⁴ mPa (at 25 °C) | [3] |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common foundational questions regarding fenchlorazole-ethyl's behavior in aqueous solutions.
Q1: Why is fenchlorazole-ethyl so poorly soluble in water?
A: The low aqueous solubility of fenchlorazole-ethyl is primarily due to its chemical structure. The molecule has a high octanol-water partition coefficient (Log P) of 4.52, indicating it is highly lipophilic (fat-loving) and hydrophobic (water-fearing)[3]. The presence of multiple chlorine atoms and aromatic rings contributes to this nonpolar character, making it difficult for the polar water molecules to surround and dissolve it.
Q2: What factors critically affect the stability of fenchlorazole-ethyl in my aqueous buffer?
A: The single most critical factor is pH . Fenchlorazole-ethyl is highly susceptible to hydrolysis, particularly under neutral to basic conditions. The ester linkage in the molecule is broken down by water, a process that is significantly accelerated at higher pH levels[5]. At 20°C, the hydrolytic half-life is 115 days at pH 5, but this drops dramatically to just 5.5 days at pH 7, and a mere 2 hours (0.08 days) at pH 9[3]. Other factors like temperature and the composition of your buffer can also accelerate degradation[5][6]. For instance, phosphate buffers have been shown to catalytically increase the rate of hydrolysis[5].
Q3: What are the primary degradation products I should be aware of?
A: Under basic conditions (pH 8-10), the primary degradation pathway is the hydrolysis of the ester bond. This results in the formation of its corresponding carboxylic acid, fenchlorazole[5]. The formation of this degradant can lead to variability in experiments, as its biological activity and solubility differ from the parent ethyl ester compound.
Q4: Can I just heat my solution to get more fenchlorazole-ethyl to dissolve?
A: While gently warming can sometimes increase the rate of dissolution for some compounds, it is not recommended for fenchlorazole-ethyl in aqueous solutions. Higher temperatures significantly accelerate the rate of hydrolytic degradation[5][6]. You risk degrading your compound before it is even fully dissolved, leading to inaccurate concentrations and misleading experimental outcomes.
Section 3: Troubleshooting Guide
This section provides a systematic approach to common problems encountered during experiments.
Problem 1: My fenchlorazole-ethyl powder is not dissolving in my aqueous buffer.
-
Probable Cause: Direct dissolution of fenchlorazole-ethyl in aqueous media is nearly impossible due to its very low solubility (around 1 mg/L)[3][4]. The compound's hydrophobic nature prevents effective solvation by water molecules.
-
Solution: You must first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer. This is a standard and necessary practice for highly lipophilic compounds[7][8].
-
Step 1: Select a Co-solvent: Choose a water-miscible organic solvent in which fenchlorazole-ethyl is highly soluble. Common choices include Dimethyl Sulfoxide (DMSO), Acetone, or Methanol. Acetone is a particularly good choice, with a reported solubility of 360,000 mg/L[3].
-
Step 2: Prepare a High-Concentration Stock: Dissolve the fenchlorazole-ethyl in your chosen co-solvent to create a concentrated stock (e.g., 10-50 mg/mL). Ensure it is fully dissolved before proceeding.
-
Step 3: Dilute into Aqueous Medium: Perform a serial dilution of the organic stock solution into your final aqueous buffer to achieve the desired working concentration. Crucially, ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.
-
Problem 2: I successfully dissolved my compound, but a precipitate formed in the aqueous working solution after a few hours.
-
Probable Cause 1: Exceeded Solubility Limit: Even with a co-solvent, the final concentration in the aqueous medium may have exceeded the thermodynamic solubility limit, causing the compound to crash out of solution over time.
-
Probable Cause 2: pH-Induced Degradation: If your buffer is neutral or alkaline (pH ≥ 7), the compound may be degrading via hydrolysis to fenchlorazole[5]. The degradation product may have a different solubility profile, leading to precipitation.
-
Solution:
-
Verify Final Concentration: Check that your target working concentration is realistically achievable. For many poorly soluble compounds, working concentrations are in the low micromolar or even nanomolar range.
-
Control the pH: Use a slightly acidic buffer (e.g., pH 5-6) to slow down hydrolysis significantly[3]. Always prepare your solutions fresh before each experiment. Avoid storing aqueous working solutions, especially at room temperature.
-
Workflow Validation: Before a critical experiment, prepare your final working solution and let it sit for the intended duration of your experiment. Visually inspect for any precipitation or cloudiness to confirm its stability under your specific conditions.
-
Problem 3: My experimental results are inconsistent from day to day.
-
Probable Cause: Inconsistent results are often a symptom of solution instability. The actual concentration of active fenchlorazole-ethyl in your assay may be varying due to degradation.
-
Solution: Implement a rigorous and consistent solution preparation protocol.
-
Fresh is Best: Always prepare fresh aqueous working solutions from your organic stock immediately before use. Do not use aqueous solutions prepared hours or days in advance.
-
Mind the Clock: The hydrolysis of fenchlorazole-ethyl at pH 7 has a half-life of only 5.5 days, and this rate increases with temperature[3]. If your experiments run for several hours, the concentration at the end may be significantly lower than at the start. Account for this potential variable in your experimental design.
-
Standardize Everything: Use the same source and batch of fenchlorazole-ethyl, the same co-solvent, and the same buffer preparation method for all related experiments.
-
Section 4: Experimental Protocols
These protocols provide a validated, step-by-step methodology for preparing fenchlorazole-ethyl solutions.
Protocol 4.1: Preparation of a Concentrated Stock Solution (10 mg/mL in Acetone)
Rationale: Using a volatile organic solvent like acetone allows for high solubility and can be easily removed by evaporation if necessary for specific applications[3]. This high concentration allows for minimal solvent transfer during the preparation of aqueous working solutions.
Materials:
-
Fenchlorazole-ethyl (analytical grade)
-
Acetone (HPLC grade or equivalent)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Glass vials for storage
Procedure:
-
Accurately weigh 100 mg of fenchlorazole-ethyl powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of acetone to the flask.
-
Gently swirl the flask to dissolve the powder completely. A brief sonication (1-2 minutes) in a water bath can aid dissolution, but avoid heating.
-
Once fully dissolved, bring the volume up to the 10 mL mark with acetone.
-
Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Transfer the stock solution to a tightly sealed glass vial. Store at -20°C, protected from light. Under these conditions, the organic stock is stable for several months.
Protocol 4.2: Preparing a 1 µg/mL Aqueous Working Solution
Rationale: This protocol demonstrates the serial dilution technique required to move from a high-concentration organic stock to a low-concentration aqueous solution while minimizing the final co-solvent percentage.
Materials:
-
10 mg/mL fenchlorazole-ethyl stock in acetone (from Protocol 4.1)
-
Aqueous buffer of choice (e.g., 10 mM MES buffer, pH 6.0)
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first create an intermediate stock. Pipette 10 µL of the 10 mg/mL stock into 990 µL of acetone. This creates a 100 µg/mL intermediate stock solution.
-
Final Dilution: Vigorously vortex or pipette-mix the aqueous buffer. While mixing, add 10 µL of the 100 µg/mL intermediate stock to 990 µL of the aqueous buffer.
-
Final Concentration Check: This yields a final concentration of 1 µg/mL fenchlorazole-ethyl. The final acetone concentration will be 1% (from the intermediate stock) or 0.01% if diluting directly from the 10 mg/mL stock (which would require a 1 µL addition to 10 mL, a less accurate pipetting step). Always calculate and report the final solvent concentration.
-
Immediate Use: Use this working solution immediately. Do not store it.
Section 5: Visualization & Workflows
Diagram 1: Troubleshooting Fenchlorazole-ethyl Solubility
Caption: A decision tree for troubleshooting common solubility and stability issues.
Diagram 2: Recommended Workflow for Solution Preparation
Caption: A validated workflow for preparing stable fenchlorazole-ethyl solutions.
References
-
Yue, G., Zhao, M., T-Meng, C., Liu, F., & Zhang, M. (2008). [Prediction of common buffer catalysis in hydrolysis of fenchlorazole-ethyl]. PubMed. [Link]
-
Singota. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
-
FDA Global Substance Registration System. FENCHLORAZOLE-ETHYL. [Link]
-
Al-Sagheer, F. A., & Al-Zuhair, A. A. (2012). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. PubMed Central. [Link]
-
AERU, University of Hertfordshire. Fenchlorazole (Ref: HOE 072829). [Link]
-
Al-Badr, A. A., & El-Enazi, A. S. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. International Journal of Pharmaceutical Investigation. [Link]
-
Brazier-Hicks, M., Edwards, R. (2013). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. ResearchGate. [Link]
-
National Center for Biotechnology Information. Fenchlorazole-ethyl. PubChem Compound Database. [Link]
-
AERU, University of Hertfordshire. Fenchlorazole-ethyl (Ref: HOE 070542). [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Pharmaguideline. Solubility Enhancement Techniques. [Link]
-
Analytical Methods. Analytical methods for the determination of pretilachlor and fenclorim in soil and rice plants. [Link]
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National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
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KSRE Bookstore. Factors Affecting Pesticide Behavior & Breakdown. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]
-
British Crop Production Council. Herbicide Safeners, Additives and Formulants. [Link]
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- 2. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 4. Fenchlorazole (Ref: HOE 072829) [sitem.herts.ac.uk]
- 5. [Prediction of common buffer catalysis in hydrolysis of fenchlorazole-ethyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. ijmsdr.org [ijmsdr.org]
Improving the bioavailability of Fenchlorazol-ethyl in experiments
Introduction: The Solubility-Permeability Paradox
Welcome to the technical support hub for Fenchlorazol-ethyl (FCE). If you are reading this, you are likely encountering inconsistent data in your toxicity assays, gene expression studies, or hydroponic experiments.
The Core Challenge: this compound (CAS 103112-35-2) presents a classic "brick dust" profile in drug discovery terms. It is highly lipophilic (LogP ~4.5 - 5.1 ) with extremely low water solubility (~0.9 mg/L at 20°C ).[1]
While its lipophilicity suggests it should easily cross cell membranes, its inability to remain dissolved in aqueous biological media (cell culture broth, hydroponic solution) results in:
-
Precipitation: "Crashing out" upon dilution, leading to effectively zero exposure.
-
Non-specific Binding: Adsorption to plasticware (well plates, tubing).
-
Metabolic Lag: Delayed conversion to its active acid form.
This guide moves beyond basic solvent selection to advanced formulation strategies that ensure the molecule actually reaches your biological target.
Part 1: Troubleshooting & FAQs
Category A: Solubility & Stability in Media
Q: My FCE stock solution is clear, but it turns cloudy immediately upon adding to the cell culture media. Why? A: You are experiencing Ostwald Ripening and solvent shock.
-
The Cause: FCE is soluble in organic solvents (DMSO, Acetone) but insoluble in water. When you spike a high-concentration stock (e.g., 100 mM) into an aqueous buffer, the solvent dissipates instantly, leaving FCE molecules stranded. They aggregate into micro-crystals (cloudiness) which cells cannot uptake.
-
The Fix:
-
Reduce the Step-Down: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a co-solvent (e.g., PEG-400) before the final aqueous dilution.[1]
-
Use a Dispersant: Pre-dissolve FCE in DMSO containing 0.1% Tween-80 . The surfactant prevents immediate crystal nucleation upon contact with water.
-
Q: Which solvent is superior: DMSO or Acetone? A: It depends on your endpoint.
-
Use Acetone for in planta surface application (foliar sprays). It evaporates quickly, leaving the FCE to penetrate the waxy cuticle.
-
Use DMSO for in vitro (cell culture) or enzymatic assays. It has low volatility and keeps FCE in solution longer.
-
Critical Warning: Never exceed 0.1% v/v final DMSO concentration in cell assays. Higher levels induce membrane permeabilization, creating false positives in toxicity data.
Category B: Biological Activity & Metabolism[2][3][4]
Q: I see high uptake but low gene induction (GSTs). Is the compound degrading? A: FCE is an ethyl ester pro-safener . It is biologically inactive until hydrolyzed.
-
The Mechanism: FCE must be converted to Fenchlorazol Acid by intracellular carboxylesterases.
-
Troubleshooting: If your cell line or tissue lacks high esterase activity, FCE will accumulate in lipid droplets without triggering the signaling pathway.
-
Verification: Run a parallel arm using the free acid form (Fenchlorazol acid) to validate if the issue is uptake (FCE) or metabolism (Esterase deficiency).
Part 2: Advanced Formulation Strategies
When simple solvent spiking fails, you must encapsulate FCE. Below are the two industry-standard methods for lipophilic agrochemicals.
Strategy 1: PLGA Nanoparticles (The "Gold Standard")
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles entrap FCE, protecting it from precipitation while facilitating endocytosis by cells.[1]
Strategy 2: Cyclodextrin Complexation
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic FCE sits inside the cyclodextrin cone, while the hydrophilic exterior allows the complex to dissolve in water.
Comparative Data: Solubility Limits
| Solvent System | Max Solubility (approx.) | Biological Compatibility | Notes |
| Pure Water (pH 7) | ~1.0 mg/L | High | Biologically useless concentration.[1] |
| Acetone | ~360,000 mg/L | Low (Toxic) | Good for stock prep, not for direct dosing. |
| DMSO | >100,000 mg/L | Medium | Limit to <0.1% in final assay. |
| FCE-PLGA NP | ~500 mg/L (Suspension) | High | Recommended for cell culture. |
| HP-β-CD Complex | ~20-50 mg/L | High | Best for hydroponics/root uptake.[1] |
Part 3: Visualizing the Bioavailability Pathway
Understanding the fate of FCE is critical for experimental design. The diagram below illustrates the transition from formulation to nuclear activation.
Caption: Figure 1.[1][2] The bioavailability trajectory of this compound. Note that direct solvent spiking often leads to precipitation (Red), whereas PLGA encapsulation facilitates endocytosis (Green). The ethyl ester must be hydrolyzed to the acid form to trigger GST induction.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of FCE-Loaded PLGA Nanoparticles
Use this for cell culture or animal injection studies to maximize bioavailability.[1]
Reagents:
-
PLGA (50:50, Resomer® RG 502 H)
-
Acetone (HPLC Grade)[1]
-
PVA (Polyvinyl alcohol, MW 30-70k)[1]
-
Deionized Water (Milli-Q)[1]
Workflow:
-
Organic Phase: Dissolve 10 mg FCE and 50 mg PLGA in 2 mL Acetone . Sonicate until perfectly clear.
-
Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in water.
-
Nanoprecipitation:
-
Place the Aqueous Phase on a magnetic stirrer (700 RPM).
-
Add the Organic Phase dropwise (using a syringe pump at 0.5 mL/min) into the Aqueous Phase.
-
Observation: The solution should turn opalescent (milky blue) immediately.
-
-
Solvent Evaporation: Stir the suspension open to air for 4 hours (or use a rotavap) to fully remove the acetone.
-
Wash: Centrifuge at 12,000 x g for 20 mins. Discard supernatant (free drug). Resuspend pellet in water or PBS.
-
Validation: Check particle size via DLS (Dynamic Light Scattering). Target size: 150-220 nm .
Protocol B: Solvent Exchange for Hydroponics
Use this for whole-plant uptake studies.
Workflow:
-
Dissolve FCE in Acetone to create a 1000x stock (e.g., 10 mg/mL).
-
Add Tween-20 to the stock solution to a final concentration of 5% (v/v).
-
Add the stock to your Hoagland solution (nutrient broth) while vortexing vigorously .
-
Critical Step: Sonicate the final nutrient solution for 10 minutes. The Tween-20 will form micelles around the FCE, preventing the "crash out" effect on root surfaces.
References
-
University of Hertfordshire. (2024). Fenchlorazole-ethyl - Pesticide Properties DataBase (PPDB). [Link][1]
-
Riechers, D. E., et al. (2010). Safener-mediated herbicide resistance and detoxification in cereals. [Link]
-
Kumari, A., et al. (2010). Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method. [Link]
-
PubChem. (2024).[5] Fenchlorazole-ethyl Compound Summary. [Link][1]
-
Cummins, I., et al. (2013). Selective disruption of wheat secondary metabolism by herbicide safeners. [Link]
Sources
- 1. CAS 103112-35-2: Fenchlorazole-ethyl | CymitQuimica [cymitquimica.com]
- 2. Crystal structures of herbicide-detoxifying esterase reveal a lid loop affecting substrate binding and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenchlorazole (Ref: HOE 072829) [sitem.herts.ac.uk]
- 4. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 5. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenchlorazol-ethyl for Herbicide Safening
Introduction
Fenchlorazol-ethyl is a herbicide safener used to enhance the tolerance of certain cereal crops, particularly wheat, to specific herbicides.[1][2] It is most commonly applied in conjunction with fenoxaprop-P-ethyl, an aryloxyphenoxypropionate (AOPP) herbicide used for post-emergence control of grass weeds.[2][3] The primary function of this compound is to accelerate the metabolic breakdown of the herbicide within the crop plant, thereby minimizing phytotoxicity without compromising the herbicide's efficacy against target weed species.[1][3] This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for researchers and agricultural scientists to effectively optimize the concentration and application of this compound in their experiments.
Mechanism of Action: Upregulating the Plant's Detoxification Pathway
The protective effect of this compound is not a result of direct chemical antagonism with the herbicide. Instead, it functions as a signaling molecule that induces the expression of the plant's own defense mechanisms.[2] Specifically, it upregulates the production of key detoxification enzymes, most notably Glutathione S-transferases (GSTs).[2][4][5]
The process can be summarized in three phases:
-
Phase I: Herbicide Activation (or initial breakdown): The herbicide molecule may be slightly modified by enzymes like cytochrome P450s.
-
Phase II: Conjugation: This is the critical step enhanced by this compound. The safener triggers an increase in GST enzyme levels.[6] These GSTs then catalyze the conjugation of glutathione (GSH), a naturally occurring antioxidant tripeptide, to the herbicide molecule.[4][7] This "tagging" process renders the herbicide water-soluble and non-toxic.
-
Phase III: Sequestration: The now-harmless herbicide-GSH conjugate is actively transported and sequestered into the plant cell's vacuole or apoplast, effectively removing it from sites of metabolic activity.[4][7]
This mechanism is highly selective; this compound stimulates this detoxification pathway to a much greater extent in the crop (e.g., wheat) than in the target weed, thus providing differential tolerance.
Caption: Mechanism of this compound safening action in a plant cell.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a herbicide safener, almost exclusively in combination with fenoxaprop-P-ethyl, to protect wheat from herbicide injury while controlling grass weeds.[1][3]
Q2: Is this compound effective with all herbicides?
A2: No. Its efficacy is highly specific. It is designed to work with aryloxyphenoxypropionate (AOPP) herbicides that are detoxified via the glutathione conjugation pathway.[2] Its effectiveness with other herbicide classes, such as sulfonylureas or imidazolinones, may be limited or non-existent.
Q3: What is a typical starting concentration range for experimental use?
A3: In commercial formulations with fenoxaprop-P-ethyl, the ratio of safener to herbicide is precisely determined. For research purposes, a dose-response experiment is crucial. A starting point for controlled environment studies could involve maintaining a consistent herbicide concentration while varying the this compound concentration from a 1:2 to a 2:1 molar ratio relative to the herbicide. Field application rates are typically provided by the manufacturer, such as a 1:2 ratio of fenoxaprop-P-ethyl to this compound.
Q4: How should I prepare a stock solution of this compound?
A4: this compound has very low solubility in water (0.9 mg/L).[3] Therefore, it must be dissolved in an organic solvent to create a stock solution. Acetone is a common choice due to its high solvency for this compound and its volatility, which minimizes its effects on the experiment.[3] See Protocol 1 for a detailed methodology.
Q5: What factors can influence the efficacy of this compound in my experiments?
A5: Several factors can impact performance:
-
Plant Growth Stage & Health: The safening effect is most pronounced in healthy, actively growing plants. Stressed plants (due to drought, cold, or nutrient deficiency) may not respond as effectively because their metabolic activity is reduced.[8]
-
Environmental Conditions: Temperature, humidity, and light intensity all affect plant metabolism.[9] Extreme conditions can slow the plant's ability to upregulate GSTs and detoxify the herbicide, potentially leading to crop injury even with the safener.[8]
-
Herbicide and Safener Ratio: The balance is critical. Insufficient safener will not provide adequate protection, while excessive concentrations could potentially cause phytotoxicity or add unnecessary cost.
-
Plant Species and Cultivar: Different wheat cultivars can exhibit varying degrees of response to a safener. It is essential to standardize the cultivar used within an experimental series.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Safening Effect (Crop Injury Observed) | 1. Incorrect Herbicide-to-Safener Ratio: The concentration of this compound is too low to induce a sufficient detoxification response. 2. Plant Stress: The crop is under stress from environmental factors (e.g., drought, cold, heat), reducing its metabolic capacity to respond to the safener.[8] 3. Late Application: The herbicide/safener was applied at a later growth stage when the crop is more susceptible. | 1. Conduct a Dose-Response Assay: Systematically test a range of this compound concentrations to find the optimal ratio for your specific herbicide dose and conditions (See Protocol 2 ). 2. Assess Plant Health: Ensure plants are healthy and not stressed before application. If environmental conditions are suboptimal, consider postponing the application. 3. Verify Application Timing: Adhere to recommended growth stages for application. |
| Signs of Phytotoxicity (e.g., stunting, chlorosis) from Safener Alone | 1. Excessive Concentration: The concentration of this compound is too high, leading to direct chemical injury. 2. Solvent Effect: If using high concentrations of a stock solution, the carrier solvent (e.g., acetone) may be causing phytotoxicity. | 1. Re-evaluate Dose-Response: Include a "safener only" control at various concentrations in your experiments to identify the phytotoxic threshold. 2. Solvent Control: Always include a "solvent only" control treatment at the highest volume used in your experiment to rule out solvent effects. |
| Inconsistent Results Between Experiments | 1. Environmental Variability: Fluctuations in temperature, light, or humidity between experimental runs are affecting plant metabolism and safener performance.[9] 2. Inconsistent Plant Material: Using plants of different ages, sizes, or health status. 3. Stock Solution Degradation: Improper storage of the this compound stock solution. | 1. Standardize Conditions: Tightly control and document environmental conditions in growth chambers or greenhouses. For field trials, record weather data meticulously. 2. Uniform Plant Selection: Select plants that are uniform in size and developmental stage for all treatments and replicates.[10] 3. Proper Storage: Store stock solutions in amber glass vials at 4°C and prepare fresh solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in acetone.
Materials:
-
This compound (Molecular Weight: 403.48 g/mol )[3]
-
Analytical balance
-
100 mL volumetric flask (Class A, amber glass)
-
Acetone (HPLC grade)
-
Glass funnel
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculation: To make 100 mL of a 10 mM solution, calculate the required mass: Mass (g) = 0.010 mol/L * 0.100 L * 403.48 g/mol = 0.4035 g.
-
Weighing: Accurately weigh approximately 403.5 mg of this compound using an analytical balance and transfer it into the 100 mL volumetric flask using a glass funnel.
-
Dissolving: Add approximately 70 mL of acetone to the flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
-
Final Volume: Once dissolved, remove the stir bar and carefully add acetone to bring the final volume to the 100 mL mark.
-
Mixing & Storage: Cap the flask and invert it 15-20 times to ensure a homogenous solution. Transfer to a labeled amber glass bottle and store at 4°C.
Protocol 2: Dose-Response Assay for Optimal Concentration
This protocol outlines a method to determine the optimal this compound concentration for protecting wheat seedlings from fenoxaprop-P-ethyl injury in a controlled environment.
Caption: Workflow for a safener dose-response experiment.
Procedure:
-
Plant Growth: Grow wheat seedlings in pots under controlled conditions (e.g., 22°C day / 18°C night, 16h photoperiod) until they reach the 2-3 leaf stage.
-
Treatment Preparation:
-
Determine a fixed concentration of fenoxaprop-P-ethyl that causes significant, but not complete, injury (e.g., an ED₈₀ dose, causing 80% growth reduction).
-
Prepare a series of treatment solutions, each containing the fixed herbicide concentration mixed with varying concentrations of this compound (e.g., 0, 0.25x, 0.5x, 1x, 2x the molar concentration of the herbicide).
-
Crucial Controls: Include an untreated control, a "herbicide only" control, and a "safener only" control at the highest concentration used.
-
-
Application: Apply the treatments to the plants using a laboratory track sprayer to ensure uniform coverage.
-
Incubation: Return the plants to the controlled environment for 14-21 days.
-
Assessment: Evaluate the level of protection by measuring:
-
Visual Injury: Score plants on a scale of 0% (no injury) to 100% (plant death) compared to the untreated control.
-
Biomass: Harvest the above-ground tissue from each pot and measure the fresh weight. Dry the tissue at 60°C for 72 hours and measure the dry weight. Express as a percentage of the untreated control.[10]
-
-
Data Analysis: Plot the biomass (as % of control) against the concentration of this compound. The optimal concentration is the lowest dose that provides the maximum protective effect.
References
-
Fenchlorazole (Ref: HOE 072829). AERU - University of Hertfordshire. [Link]
-
DeRidder, B. P., & Hatzios, K. K. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1473–1481. [Link]
-
Brazier-Hicks, M., Edwards, R. (2005). Induction of glutathione S-transferases in Arabidopsis by herbicide safeners. Plant Physiology, 138(4), 2216-26. [Link]
-
Pang, S., Duan, L., Liu, Z., Song, X., Li, X., & Wang, C. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLOS ONE, 7(7), e40712. [Link]
-
Brazier-Hicks, M., Edwards, R., & Theodoulou, F. L. (2008). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. Pest Management Science, 64(11), 1105-1113. [Link]
-
Zhang, J., Liu, W., & Zhang, J. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(21), 13458. [Link]
-
Kreuz, K., Tommasini, R., & Martinoia, E. (1996). Herbicide Safeners, Additives and Formulants. British Crop Production Council. [Link]
-
Fenchlorazole-ethyl (Ref: HOE 070542). AERU - University of Hertfordshire. [Link]
-
Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865. PubChem - NIH. [Link]
-
Székács, A., & Lehel, J. (2021). Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations. Toxics, 9(7), 159. [Link]
-
Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]
-
Szabó, A., Szalai, T., & Szabó, G. (2009). Monitoring of herbicide effect in maize based on electrical measurements. Cereal Research Communications, 37(1), 125-128. [Link]
-
Factors affecting herbicide performance. Digital Library. [Link]
-
B. Subbulakshmi, et al. (2018). Synergistic effects of herbicide safener on tembotrione behavior in irrigated Inceptisols, weed obstruction and maize productivity. Journal of Environmental Science and Health, Part B, 53(11), 743-751. [Link]
-
Detecting herbicide resistance. AHDB. [Link]
-
Dash, M., & Mohanty, A. (2018). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. Agri-India, 1(1), 1-5. [Link]
-
Krajka-Kuźniak, V., & Baer-Dubowska, W. (2021). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Molecules, 26(18), 5589. [Link]
-
Pang, S., Ran, Z., Liu, Z., Song, X., Duan, L., Li, X., & Wang, C. (2012). Enantioselective Induction of a Glutathione-S-Transferase, a Glutathione Transporter and an ABC Transporter in Maize by Metolachlor and Its (S)-Isomer. PLOS ONE, 7(10), e48085. [Link]
Sources
- 1. Fenchlorazole (Ref: HOE 072829) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 4. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of glutathione S-transferases in Arabidopsis by herbicide safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics | PLOS One [journals.plos.org]
- 8. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. media.ahdb.org.uk [media.ahdb.org.uk]
Technical Support Center: Fenchlorazol-ethyl Analysis
Welcome to the Technical Support Center for the Analysis of Fenchlorazol-ethyl. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of this compound analysis, with a special focus on overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven experience to ensure the integrity and accuracy of your results.
Introduction to this compound and Analytical Challenges
This compound (CAS No. 103112-35-2) is a herbicide safener, often used in combination with fenoxaprop-P-ethyl to protect cereal crops from herbicide injury.[1][2] Its accurate quantification in complex matrices such as soil, water, and various food commodities is crucial for regulatory compliance, environmental monitoring, and food safety assessment.
The primary analytical challenge in the quantification of this compound, like many other pesticide residues, is the matrix effect .[3][4] This phenomenon, inherent to sensitive techniques like LC-MS/MS, refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] These interferences can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[5]
This guide provides a structured approach to understanding, diagnosing, and mitigating matrix effects in your this compound analyses.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions.
Q1: My this compound peak area is significantly lower in matrix samples compared to the solvent standard, leading to poor recovery. What is the likely cause?
A1: This is a classic symptom of ion suppression , a common matrix effect in LC-MS/MS analysis.[5][6] Co-eluting endogenous components from your sample matrix (e.g., lipids, pigments, salts) are likely interfering with the ionization of this compound in the mass spectrometer's source.[4][7] This competition for ionization reduces the number of this compound ions that reach the detector, leading to a suppressed signal and consequently, artificially low calculated concentrations.
Q2: I'm observing inconsistent results for replicate injections of the same sample extract. Could this be related to matrix effects?
A2: Yes, high variability in replicate analyses is another indicator of significant matrix effects. The composition of the co-eluting matrix components can be non-homogenous, leading to fluctuating levels of ion suppression or enhancement between injections. This variability compromises the precision and reproducibility of your method.[8]
Q3: How can I definitively diagnose and quantify the matrix effect in my assay?
A3: A systematic approach is required to quantify the matrix effect. The most common method involves comparing the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100
A value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement. It is generally recommended to keep matrix effects within a range of 80-120%.[3][9]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-faceted approach is often necessary. Here are the key strategies, from sample preparation to data acquisition:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in food matrices.[10][11][12] The use of different sorbents in the dispersive solid-phase extraction (d-SPE) cleanup step is crucial for removing specific interferences.
-
Solid-Phase Extraction (SPE): For more complex matrices or when a higher degree of cleanup is required, SPE can be very effective.[13][14][15][16] Different sorbent chemistries (e.g., C18, polymeric) can be screened to find the optimal one for retaining this compound while allowing interferences to be washed away.[14]
-
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is a powerful way to reduce their impact on ionization.
-
Column Choice: Employing a high-efficiency HPLC/UHPLC column can provide better resolution.
-
Gradient Optimization: Modifying the mobile phase gradient can help to chromatographically separate the analyte from the bulk of the matrix interferences.[5]
-
-
Sample Dilution: A straightforward and often effective method is to simply dilute the sample extract.[3] This reduces the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that after dilution, the analyte concentration remains above the method's limit of quantification (LOQ).
-
Calibration Strategy:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[17] This approach helps to compensate for systematic matrix effects, as both the standards and the samples will experience similar levels of ion suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[8][18][19] A SIL-IS for this compound would have a very similar chemical structure and chromatographic behavior to the analyte itself.[19][20] Therefore, it will be affected by matrix interferences in the same way. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.[7]
-
Frequently Asked Questions (FAQs)
Q: What are the typical chemical properties of this compound I should be aware of for method development?
A: this compound has the following key properties:
-
Solubility: It has low solubility in water but is more soluble in organic solvents like acetone and methanol.[2]
-
LogP: The octanol-water partition coefficient (LogP) is approximately 4.52, indicating it is a relatively non-polar compound.[2] This property is important for selecting appropriate extraction solvents and SPE sorbents.
Q: Which ionization mode is best for this compound analysis by LC-MS/MS?
A: Given its chemical structure, which includes several nitrogen atoms and carbonyl groups, this compound is readily ionizable by electrospray ionization (ESI). Both positive and negative ion modes should be evaluated during method development to determine which provides the best sensitivity and specificity.
Q: Are there any specific QuEChERS modifications recommended for challenging matrices?
A: For matrices with high pigment content like spinach or herbs, adding graphitized carbon black (GCB) to the d-SPE cleanup step can be effective in removing chlorophyll and other pigments. For fatty matrices, a C18 sorbent can help to remove lipids. However, it is important to evaluate for potential loss of the target analyte with different sorbents.
Q: What are the key parameters for method validation according to regulatory guidelines?
A: A robust method validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking blank matrix with a known concentration of the analyte.[24][25][26] Recoveries are generally expected to be within 70-120%.[9][27]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. The relative standard deviation (RSD) should typically be less than 20%.[9][25][26]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[24][25][26]
-
Matrix Effect: As discussed, this should be thoroughly evaluated and compensated for.[25][26]
Q: Where can I find official methods or guidelines for pesticide residue analysis?
A: Regulatory bodies like the European Union Reference Laboratories (EURLs) for pesticide residues and the US Food and Drug Administration (FDA) provide comprehensive guidelines and validated methods.[28][29] These documents are excellent resources for setting up and validating your analytical methods.
Experimental Workflows and Protocols
Visualizing the Matrix Effect Problem
The following diagram illustrates how co-eluting matrix components can interfere with the ionization of this compound.
Caption: Ion suppression mechanism in LC-MS/MS.
Recommended Workflow for Method Development and Troubleshooting
This workflow provides a logical sequence for developing a robust analytical method for this compound while proactively addressing potential matrix effects.
Caption: Troubleshooting workflow for this compound analysis.
Standard Operating Procedure: QuEChERS Extraction and d-SPE Cleanup
This protocol is a starting point and should be optimized for your specific matrix.
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile.
-
If a stable isotope-labeled internal standard is used, add it at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and potentially 50 mg C18 or 7.5 mg GCB depending on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 rpm for 2 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
Dilute the extract with the initial mobile phase if necessary.
-
The sample is now ready for LC-MS/MS analysis.
Data Summary
The following table summarizes the key parameters for a typical validated method for pesticide residue analysis.
| Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |
| Recovery | 70 - 120% | Demonstrates the efficiency of the extraction process.[9][27] |
| Precision (RSD) | < 20% | Indicates the reproducibility of the entire analytical method.[9][25][26] |
| Matrix Effect | 80 - 120% | Quantifies the degree of ion suppression or enhancement. |
| LOQ | Sufficiently low to meet regulatory MRLs | Ensures the method is sensitive enough for its intended purpose. |
References
- Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. (2025).
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
- LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
- CAS 103112-35-2: Fenchlorazole-ethyl. CymitQuimica.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). PubMed.
- Fenchlorazole (Ref: HOE 072829). AERU - University of Hertfordshire.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California Environmental Protection Agency.
- How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS.
- Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865. PubChem - NIH.
- Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. (2025).
- QuEChERS: Home. EURL-Pesticides.
- Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed.
- Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Shimadzu.
- Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018). PubMed.
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2025).
- Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. Archimer.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
- QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex.
- Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (2018). PMC - NIH.
- Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow.
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015).
- Fenchlorazole-ethyl (Ref: HOE 070542). AERU - University of Hertfordshire.
- Determination of acid herbicides in water by LC/MS/MS. (2025).
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (2025).
- Solid-phase extraction of pesticides from water: possible interferences
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- QuEChERS Method Simplified: Key Steps and Applications. (2024).
- Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018).
- The QuEChERS Method. EURL-Pesticides.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
- Analysis of Pesticides in Honey by Solid-Phase Extraction and Gas Chromatography−Mass Spectrometry.
- Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023).
- Fenchlorazole-ethyl. CAS Common Chemistry.
Sources
- 1. Fenchlorazole (Ref: HOE 072829) [sitem.herts.ac.uk]
- 2. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. QuEChERS: Home [quechers.eu]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. researchgate.net [researchgate.net]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. analchemres.org [analchemres.org]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CAS 103112-35-2: Fenchlorazole-ethyl | CymitQuimica [cymitquimica.com]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
- 23. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eurl-pesticides.eu [eurl-pesticides.eu]
- 29. researchgate.net [researchgate.net]
Technical Support: Troubleshooting Fenchlorazol-ethyl Interference in Analytical Assays
To: Research Scientists, QA/QC Analysts, and DMPK Specialists From: Senior Application Scientist, Technical Support Division Subject: Diagnostic & Troubleshooting Guide for Fenchlorazol-ethyl (FCE)
Executive Summary
This compound (FCE) is a high-affinity herbicide safener used primarily in wheat to accelerate the detoxification of acetyl-CoA carboxylase (ACCase) inhibitors like fenoxaprop-p-ethyl . Its presence in analytical samples presents a "triad of interference":
-
Chromatographic Co-elution: Structural similarity to ethyl-ester herbicides creates critical separation challenges.
-
Mass Spectrometric Crosstalk: High chlorine content (
) generates complex isotope clusters that can mask co-eluting analytes. -
Metabolic Modulation: In biological assays, FCE actively induces Glutathione S-Transferase (GST) activity, potentially skewing metabolic stability data of co-administered drugs.
This guide addresses these specific failure modes with validated troubleshooting protocols.
Section 1: Chromatographic Interference (The "Ghost Peak" Phenomenon)
Q: I am detecting a shoulder or split peak on my Fenoxaprop-p-ethyl signal. Is this column degradation or FCE interference?
Diagnosis: This is likely critical pair co-elution . Both FCE and Fenoxaprop-p-ethyl are lipophilic ethyl esters with similar LogP values (~4.5). On standard C18 columns, they often elute within seconds of each other.
Troubleshooting Protocol:
-
Check the
Interaction: Standard C18 columns interact primarily via hydrophobic forces. Switch to a Phenyl-Hexyl or Biphenyl column. The triazole ring on FCE offers unique selectivity that differs from the benzoxazole moiety of fenoxaprop, often resolving the pair. -
Optimize Mobile Phase pH:
-
Issue: Neutral pH promotes on-column hydrolysis of the ethyl ester.
-
Fix: Acidify mobile phase A (Water) with 0.1% Formic Acid . This suppresses the hydrolysis of both the safener and the herbicide, sharpening the peaks.
-
-
Gradient Shallowing:
-
If eluting at >80% organic, shallow the gradient slope to 1% per minute in the elution window.
-
Data Summary: Physicochemical Critical Parameters
| Parameter | This compound (Safener) | Fenoxaprop-p-ethyl (Herbicide) | Impact on Analysis |
| Molecular Weight | 403.5 g/mol | 361.8 g/mol | Distinct masses, but fragments may overlap. |
| LogP (Lipophilicity) | ~4.5 | 4.6 | High Risk: Co-elution on C18. |
| pKa | Non-ionizable (Ester) | Non-ionizable (Ester) | pH affects stability, not retention. |
| Solubility (Water) | 0.9 mg/L | 0.7 mg/L | Requires high organic diluents (MeCN/MeOH). |
Section 2: Mass Spectrometry Challenges (Ion Suppression & Isotopes)
Q: My internal standard response drops significantly when FCE is present in the sample. Why?
Diagnosis: You are experiencing Matrix-Induced Ion Suppression . FCE is highly lipophilic and elutes late in the chromatogram, often in the same window as phospholipids extracted from plant or plasma matrices.
Troubleshooting Protocol:
-
Switch Ionization Mode:
-
Standard: ESI+ (Electrospray) is prone to suppression by co-eluting lipids.
-
Solution: Switch to APCI+ (Atmospheric Pressure Chemical Ionization) . FCE is thermally stable enough for APCI, which is far less susceptible to matrix suppression.
-
-
Monitor the Isotope Cluster:
-
FCE contains 5 Chlorine atoms . The mass spectrum will not be a single peak but a distinct cluster (M, M+2, M+4, M+6...).
-
Action: Do not rely solely on the monoisotopic peak (
). Sum the intensities of the M and M+2 peaks for quantitation to improve sensitivity and reduce integration errors caused by isotopic jitter.
-
Predicted MRM Transitions (ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| This compound | 404.0 ( | 376.0 | Loss of Ethyl ( |
| 173.0 | Dichlorophenyl fragment | ||
| Fenchlorazol (Acid) | 376.0 ( | 145.0 | Decarboxylation/Cleavage |
Note: Always perform a product ion scan on your specific instrument. The collision energy required to fracture the triazole ring is high (>30 eV).
Section 3: Sample Stability (The "Disappearing Standard")
Q: My recovery rates for FCE are inconsistent (varying from 60% to 110%) between batches. What is happening?
Diagnosis: Uncontrolled Hydrolysis. The ethyl ester bond in FCE is labile. If your extraction solvent contains water or methanol and is not pH-buffered, FCE hydrolyzes to Fenchlorazol (acid) during the sample prep phase.
Troubleshooting Protocol:
-
Solvent Exclusion: Avoid Methanol for stock preparation. Use Acetonitrile or Acetone . Methanol can cause trans-esterification.
-
Temperature Control: Perform all extractions at 4°C. Hydrolysis rates double for every 10°C increase.
-
The "Acid Lock": Add 0.1% Acetic Acid to your extraction solvent. This stabilizes the ester.
-
Self-Validating Check:
-
Monitor the transition for Fenchlorazol Acid (m/z 376) alongside the Ester (m/z 404).
-
Rule: If the Acid signal > 5% of the Ester signal in a standard, your stock solution is compromised.
-
Section 4: Biological Assay Interference (Mechanism of Action)[1]
Q: In my metabolic stability assay (microsomes), the clearance of my test drug increases when I co-incubate with FCE. Is FCE reacting with my drug?
Diagnosis: It is likely Enzyme Induction , not chemical reaction. FCE is a potent inducer of Glutathione S-Transferases (GSTs) and specific Cytochrome P450s involved in herbicide detoxification.
Mechanism Visualization: The diagram below illustrates how FCE (Safener) hijacks the cell's signaling to upregulate GSTs, which then rapidly conjugate the Herbicide (or your test drug) with Glutathione.
Caption: Mechanism of Safener Action. FCE hydrolyzes to its acid form, signaling the upregulation of GST enzymes, which accelerates the detoxification of the target substrate.
Troubleshooting Protocol:
-
Segregation: Do not pool FCE with other NCEs (New Chemical Entities) in metabolic stability screens.
-
Control Arm: Always run a "Safener-Free" control to establish baseline intrinsic clearance (
) of your drug. -
Inhibition Check: If you suspect FCE is inhibiting metabolism (competitive binding), run the assay with varying concentrations of FCE (
to ) to determine an value against the specific CYP/GST isoform.
References
-
Bayer CropScience. (2012). Method FP-002-S11-03: Determination of fenoxaprop-P-ethyl and its metabolites in soil using LC/MS/MS. U.S. Environmental Protection Agency Archive. Link
-
University of Hertfordshire. (2023). Fenchlorazole-ethyl: PPDB: Pesticide Properties DataBase. AERU. Link
-
Shehzad, F., et al. (2012).[1] Quantification of Fenoxaprop-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method.[1] Journal of the Chemical Society of Pakistan.[1] Link
-
Cummins, I., et al. (1997). Glutathione transferase-mediated metabolism of the herbicide fenoxaprop-ethyl in wheat. Pesticide Biochemistry and Physiology. Link (Contextual grounding for GST mechanism).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3033865, Fenchlorazole-ethyl.Link
Sources
Validation & Comparative
A Comparative Analysis of Fenchlorazol-ethyl and Mefenpyr-diethyl as Herbicide Safeners in Cereal Crops
Introduction: The Critical Role of Safeners in Modern Agriculture
In the pursuit of maximizing crop yields, the selective control of weeds is a cornerstone of modern agricultural practice. Herbicides, while effective, can sometimes exert phytotoxic effects on the crops they are designed to protect. Herbicide safeners are chemical agents applied in conjunction with herbicides to enhance crop tolerance without compromising weed control efficacy. This guide provides a detailed comparative analysis of two widely used herbicide safeners, fenchlorazole-ethyl and mefenpyr-diethyl, with a focus on their mechanisms of action, comparative performance, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.
Chemical and Physical Properties: A Snapshot
A fundamental understanding of the chemical and physical properties of fenchlorazole-ethyl and mefenpyr-diethyl is essential for appreciating their biological activity and environmental fate.
| Property | Fenchlorazole-ethyl | Mefenpyr-diethyl |
| Chemical Class | Dichlorophenyl-pyrazoline-carboxylate | Dichlorophenyl-pyrazole-carboxylate |
| Molecular Formula | C₁₂H₈Cl₅N₃O₂ | C₁₈H₂₂Cl₂N₂O₄ |
| Molecular Weight | 403.5 g/mol | 373.23 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] | White to beige crystalline powder[3] |
| Primary Use | Herbicide safener for cereals[4] | Herbicide safener for cereals[5][6] |
| Commonly Paired Herbicides | Aryloxyphenoxypropionates (e.g., fenoxaprop-p-ethyl)[4] | Fenoxaprop-p-ethyl, iodosulfuron, mesosulfuron-methyl[5][7] |
Mechanism of Action: A Tale of Two Detoxifiers
Both fenchlorazole-ethyl and mefenpyr-diethyl function by stimulating the intrinsic detoxification pathways within the crop plant, thereby accelerating the metabolism of the herbicide into non-toxic forms. The primary mechanism involves the upregulation of key detoxification enzymes, principally Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s)[8][9].
Upon absorption by the plant, the safener molecule triggers a signaling cascade that leads to the increased expression of genes encoding these detoxification enzymes.
-
Phase I Detoxification (Oxidation): P450s introduce functional groups onto the herbicide molecule, typically through oxidation, making it more water-soluble and susceptible to further metabolism.
-
Phase II Detoxification (Conjugation): GSTs catalyze the conjugation of the modified herbicide with endogenous glutathione, a tripeptide antioxidant. This process renders the herbicide inactive and facilitates its sequestration into the vacuole.
-
Phase III Detoxification (Transport): ABC transporters are involved in pumping the herbicide-glutathione conjugates into the vacuole for permanent storage and detoxification[10].
While the overarching mechanism is similar, subtle differences in the magnitude and timing of enzyme induction by each safener can lead to variations in their performance.
Comparative Performance: Insights from Experimental Data
Direct comparative studies provide the most valuable insights into the relative performance of fenchlorazole-ethyl and mefenpyr-diethyl.
Enzyme Induction
A key study comparing the effects of fenchlorazole-ethyl, mefenpyr-diethyl, and cloquintocet-mexyl on wheat revealed that all three safeners induced a similar subset of GSTs from the tau, phi, and lambda classes[2][11]. However, there were notable differences in the induction of glutathione peroxidase (GPOX), an enzyme involved in mitigating oxidative stress.
| Safener | GST Activity (vs. Control) | GPOX Activity at 7 days (vs. Control) |
| Fenchlorazole-ethyl | ~2-fold increase[4] | ~8-fold increase[4] |
| Mefenpyr-diethyl | ~2-fold increase[4] | ~6-fold increase[4] |
These data suggest that while both safeners are effective at inducing GSTs to a similar extent, fenchlorazole-ethyl may have a slightly greater impact on the plant's antioxidant response through GPOX induction[4].
Growth Effects
Interestingly, some safeners exhibit effects beyond herbicide protection, including influencing plant growth. In the same comparative study, both fenchlorazole-ethyl and mefenpyr-diethyl were observed to enhance shoot length and the proportion of dry weight in wheat seedlings, suggesting an assimilation-promoting effect[2]. Another study focusing on mefenpyr-diethyl reported an increase in the number of tillers in wheat and an increase in dry matter in soybean, further supporting its potential as a growth promoter[12][13].
| Safener | Effect on Wheat Seedling Shoot Growth |
| Fenchlorazole-ethyl | Enhanced shoot length and dry weight[2][6] |
| Mefenpyr-diethyl | Enhanced shoot length and dry weight[2][6] |
Safening of Weeds: An Undesirable Side Effect
An important consideration in the use of safeners is their potential to also protect weeds from the herbicide. There is evidence to suggest that both fenchlorazole-ethyl and mefenpyr-diethyl can enhance the tolerance of black-grass (Alopecurus myosuroides), a problematic weed in cereal crops, to fenoxaprop-ethyl[3][11]. Mefenpyr-diethyl has also been shown to significantly increase the tolerance of Tausch's goatgrass to mesosulfuron-methyl[3][10][11]. This highlights a potential drawback of these safeners, as their application could inadvertently contribute to the development of herbicide resistance in weed populations.
Experimental Protocols: A Guide for the Researcher
To ensure the scientific integrity and reproducibility of safener evaluations, standardized experimental protocols are essential.
Experimental Workflow for Safener Efficacy Evaluation
Protocol 1: Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted for the colorimetric measurement of total GST activity in plant tissues.
Materials:
-
100 mM potassium phosphate buffer (pH 6.5)
-
100 mM L-Glutathione reduced (GSH) solution
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Ice-cold 1x Cell Lysis Buffer
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Harvest approximately 25 mg of fresh plant tissue (e.g., wheat leaves) and wash with ice-cold PBS.
-
Add 0.5 ml of ice-cold 1x Cell Lysis Solution and homogenize the sample on ice.
-
Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Assay Cocktail Preparation:
-
For each 1 ml of assay cocktail, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH[5].
-
-
Assay:
-
Pipette 10 µl of the enzyme extract into a well of the 96-well plate. For the blank, use 10 µl of 1x Cell Lysis Buffer.
-
Add 200 µl of the assay cocktail to each well.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes[5]. The rate of increase is proportional to GST activity.
-
Protocol 2: Glutathione Peroxidase (GPX) Activity Assay
This protocol describes an indirect method for quantifying GPX activity.
Materials:
-
GPx Assay Buffer
-
β-NADPH solution
-
Glutathione solution
-
Glutathione reductase
-
Cumene Hydroperoxide solution
-
48-well plate or cuvettes
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing GPx Assay Buffer, reconstituted β-NADPH, reconstituted glutathione, and glutathione reductase according to the kit manufacturer's instructions[14].
-
-
Assay:
-
Add the reaction mixture to each well or cuvette containing the sample or standard[14].
-
Initiate the reaction by adding the cumene hydroperoxide solution[14].
-
Immediately monitor the decrease in absorbance at 340 nm every minute for at least 4 minutes[14]. The rate of decrease is directly proportional to the GPX activity.
-
Protocol 3: Cytochrome P450 (P450) Measurement
This protocol outlines the spectral measurement of total P450 content.
Materials:
-
100 mM potassium phosphate buffer (pH 7.4–7.7) with EDTA, glycerol, sodium cholate, and a non-ionic detergent
-
Carbon monoxide (CO) gas
-
Sodium dithionite (Na₂S₂O₄)
-
Spectrophotometer capable of scanning between 400 and 500 nm
Procedure:
-
Sample Preparation:
-
Measurement:
-
Record a baseline spectrum between 400 and 500 nm[15].
-
Gently bubble CO gas through the sample cuvette[15].
-
Add a small amount of solid sodium dithionite to both cuvettes to reduce the P450[15].
-
Record the spectrum again. The characteristic peak of the P450-CO complex will appear around 450 nm. The concentration can be calculated using the absorbance difference between 450 nm and 490 nm and the extinction coefficient of 91 mM⁻¹ cm⁻¹[15].
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of detoxification-related genes.
Materials:
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., specific GSTs, P450s) and reference genes (e.g., actin, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a suitable kit, followed by DNase I treatment to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stably expressed reference genes[16].
-
Conclusion and Future Perspectives
Both fenchlorazole-ethyl and mefenpyr-diethyl are effective herbicide safeners that operate through the induction of plant detoxification pathways. While they share a common mechanism of action and can induce a similar set of GSTs, there are subtle differences in their performance, such as the stronger induction of GPOX by fenchlorazole-ethyl and the growth-promoting effects observed with both, particularly mefenpyr-diethyl.
A significant consideration for both safeners is their potential to also protect weeds, which could have long-term implications for herbicide resistance management. Future research should focus on developing crop-specific safeners with minimal effects on non-target species. Furthermore, a deeper understanding of the signaling pathways activated by these safeners at the transcriptomic and metabolomic levels will be crucial for the rational design of next-generation safener technologies. The continued application of the robust experimental protocols outlined in this guide will be instrumental in advancing this field of research.
References
-
Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. Environmental and Experimental Botany, 88, 93-99. [Link]
-
Perissato, S. M., Gomes, M. V. T., Pereira, M. R. R., & Christoffoleti, P. J. (2021). Stimulation action of mefenpyr-diethyl on soybean, wheat, and signal grass plants. Journal of Environmental Science and Health, Part B, 56(2), 163-167. [Link]
-
Perissato, S. M., Gomes, M. V. T., Pereira, M. R. R., & Christoffoleti, P. J. (2020). Stimulation action of mefenpyr-diethyl on soybean, wheat, and signal grass plants. Journal of Environmental Science and Health, Part B, 56(2), 163-167. [Link]
-
ScienCell Research Laboratories. (n.d.). Glutathione Peroxidase (GPx) Assay. Cat. No. 8238. [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). GST Enzyme Assay Protocol. San Diego University. [Link]
-
University of Hertfordshire. (n.d.). Mefenpyr diethyl (Ref: HOE 107892). Agriculture & Environment Research Unit (AERU). [Link]
-
Yuan, L., Ma, G., Geng, Y., Liu, X., Wang, H., Li, J., & Zheng, M. (2021). Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms. PLoS ONE, 16(8), e0256884. [Link]
-
Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. [Image]. ResearchGate. [Link]
-
de Oliveira, R. S., Constantin, J., & Gheno, E. A. (2013). Mefenpyr-diethyl action on Fenoxaprop-P-Ethyl detoxification in wheat varieties. Planta Daninha, 31(2), 387-393. [Link]
-
Yuan, L., Ma, G., Geng, Y., Liu, X., Wang, H., Li, J., & Zheng, M. (2021). Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms. PLoS ONE, 16(8), e0256884. [Link]
-
Zhang, M., Li, M., & Li, Y. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(15), 8283. [Link]
-
Hacker, E., Bieringer, H., Willms, L., & Buerstell, H. (2000). Mefenpyr-diethyl: A safener for Fenoxaprop-P-ethyl and iodosulfuron in cereals. Pflanzenschutz-Nachrichten Bayer, 53(1), 40-62. [Link]
-
Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. Environmental and Experimental Botany, 88, 93-99. [Link]
-
Perissato, S. M., Gomes, M. V. T., Pereira, M. R. R., & Christoffoleti, P. J. (2021). Stimulation action of mefenpyr-diethyl on soybean, wheat, and signal grass plants. Journal of Environmental Science and Health, Part B, 56(2), 163-167. [Link]
-
S. K. C. (2000). Wheat microsomal cytochrome P450 monooxygenases: characterization and importance in the metabolic detoxification and selectivity of wheat herbicides. Weed Science, 48(4), 528-536. [Link]
-
Taylor, V. L., Cummins, I., Brazier-Hicks, M., & Edwards, R. (2013). Protective responses induced by herbicide safeners in wheat. Environmental and Experimental Botany, 88, 93-99. [Link]
-
Guengerich, F. P., Martin, M. V., Sohl, C. D., & Cheng, Q. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols, 4(9), 1245-1251. [Link]
-
Food and Agriculture Organization of the United Nations. (2011). Mefenpyr-diethyl. In FAO Specifications and Evaluations for Agricultural Pesticides. [Link]
-
Kim, Y., Kim, H., Cha, J., Lee, S. H., & Kim, Y. H. (2022). Validation of quantitative real-time PCR reference genes and spatial expression profiles of detoxication-related genes under pesticide induction in honey bee, Apis mellifera. PLoS ONE, 17(11), e0277455. [Link]
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Technical Guide: Cross-Species Comparison of Fenchlorazol-ethyl Safening Effect
This guide provides a technical, cross-species analysis of Fenchlorazol-ethyl (FCE), focusing on its differential safening mechanism in cereal crops versus target weed species. It is designed for researchers in agrochemical discovery and plant physiology.
Introduction: The Selective Safening Paradigm
This compound (FCE) represents a class of herbicide safeners that function through differential metabolism . Its primary utility lies in protecting cereal crops (specifically Triticum aestivum and Secale cereale) from the phytotoxic effects of aryloxyphenoxypropionate (AOPP) herbicides (e.g., fenoxaprop-p-ethyl), without compromising herbicidal efficacy against target weeds like Alopecurus myosuroides (Blackgrass) or Avena fatua (Wild oats).
For the drug development professional, FCE is not merely an "antidote"; it is a transcriptional modulator . It acts as a xenobiotic signal that triggers a rapid, species-specific upregulation of detoxification enzymes—primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).
Mechanistic Architecture: Crop vs. Weed
The core of FCE’s efficacy is the "Safening Gap" —the magnitude of difference in enzyme induction between the crop and the weed.
The Signaling Cascade
In wheat, FCE acts upstream of the detoxification machinery. Upon cellular entry, it interacts with specific signaling mediators (hypothesized to be oxylipin-related or specific safener-binding proteins like SBP1) that activate transcription factors (e.g., Tga6, Tga1). These factors bind to xenobiotic response elements (XREs) on the promoters of GST and CYP genes.
-
In Wheat: Strong, rapid transcriptional activation occurs within hours.
-
In Weeds: The signaling pathway is either absent, has lower affinity, or the promoter regions of the corresponding detoxification genes are less responsive to the FCE signal.
Visualization: Differential Signaling Pathway
The following diagram illustrates the divergent pathways in Wheat (Protected) vs. Blackgrass (Susceptible).
Figure 1: Differential activation of detoxification pathways. In wheat, FCE triggers a robust cascade leading to herbicide neutralization. In weeds, this pathway remains quiescent, allowing the herbicide to bind its ACCase target.
Comparative Performance Data
The following data synthesizes experimental results comparing FCE against other market-leading safeners (Cloquintocet-mexyl, Mefenpyr-diethyl) and across species.
Table 1: Enzyme Induction Efficacy in Wheat (Triticum aestivum)
Data normalized to untreated control (100%).
| Safener Compound | Dose (g a.i./ha) | GST Activity Increase (%) | GPOX Activity Increase (Fold) | Primary Target Enzymes |
| This compound | 50 | +93.9% | 8.0x | TaGSTF1, CYP71C6 |
| Cloquintocet-mexyl | 50 | +77.4% | 6.0x | TaGSTU4, CYP709C1 |
| Mefenpyr-diethyl | 50 | +70-80%* | 6.0x | GSTF1, GSTU, CYP81 |
| Control (Herbicide only) | - | +10-15% | 1.0x | Basal stress response |
Note: FCE demonstrates a superior capacity for inducing Glutathione Peroxidase (GPOX), suggesting enhanced protection against oxidative stress secondary to herbicide action.
Table 2: Cross-Species Survival Analysis (Fenoxaprop-p-ethyl + FCE)
Survival rates at 14 days post-treatment (DAT).
| Species | Classification | Herbicide Alone (Survival %) | Herbicide + FCE (Survival %) | Safening Index (SI)** |
| Triticum aestivum (Wheat) | Crop | 65% (Injury visible) | 98% (No injury) | 1.51 |
| Hordeum vulgare (Barley) | Crop | 70% | 95% | 1.35 |
| Alopecurus myosuroides | Target Weed | 5% | 8% | 1.03 (Negligible) |
| Avena fatua (Wild Oats) | Target Weed | 10% | 12% | 1.02 (Negligible) |
SI (Safening Index) = (Biomass of Safened Plant) / (Biomass of Herbicide-only Plant). An SI > 1.2 indicates significant safening.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or evaluate novel analogs, use the following protocols. These are designed to be self-validating by including internal biochemical controls.
Protocol A: GST Specific Activity Assay (Biochemical Validation)
Objective: Quantify the induction of GSTs in shoot tissue. Causality: GSTs catalyze the conjugation of glutathione (GSH) to the herbicide, rendering it non-toxic.
-
Treatment: Spray 3-leaf stage wheat seedlings with FCE (emulsifiable concentrate) at field equivalent rates. Harvest tissue at 24, 48, and 72 hours (peak induction window).
-
Extraction:
-
Flash freeze 0.5g shoot tissue in liquid nitrogen.
-
Homogenize in 100 mM Potassium Phosphate buffer (pH 7.8) containing 5 mM EDTA and 5% PVP (to bind phenolics).
-
Centrifuge at 15,000 x g for 20 mins at 4°C. Collect supernatant (crude enzyme source).
-
-
Assay (CDNB Method):
-
Reaction Mix: 1 mM CDNB (substrate) + 1 mM GSH + Enzyme extract in Phosphate buffer (pH 6.5).
-
Measurement: Monitor absorbance at 340 nm for 120 seconds using a spectrophotometer.
-
Calculation: Use the extinction coefficient of the CDNB-GSH conjugate (
) to calculate specific activity ( ).
-
-
Validation Check: The "Herbicide + FCE" treatment must show statistically higher slope (Abs/min) than "Herbicide Only" control. If not, the induction failed or the extraction degraded the enzyme.
Protocol B: Hydroponic Root Growth Assay (Physiological Validation)
Objective: Assess safening without soil interference.
-
Setup: Germinate seeds on moist filter paper. Transfer to Hoagland’s solution.
-
Dosing: Add Fenoxaprop-p-ethyl (
M) FCE ( M) to the nutrient solution. -
Measurement: Measure Root Growth Inhibition (RGI) at 5 days.
-
Interpretation: A successful safener will reduce RGI from ~80% (Herbicide alone) to <20% (Safened).
Visualizing the Experimental Workflow
This diagram outlines the standard operating procedure for validating FCE efficacy, ensuring reproducibility.
Figure 2: Integrated experimental workflow for validating safener efficacy using dual analysis streams (Biochemical and Physiological).
References
-
Scarponi, L., et al. (2006). "Current Advances in the Action Mechanisms of Safeners." MDPI. Link
-
Cummins, I., et al. (1997).[1] "Glutathione S-transferases in herbicide resistance and safening." ResearchGate. Link
-
Taylor, V.L., et al. (2013).[2] "The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat."[2] ResearchGate. Link
-
Cataneo, A.C., et al. (2013).[1] "Mefenpyr-diethyl action on Fenoxaprop-P-Ethyl detoxification in wheat varieties." Planta Daninha. Link
-
Edwards, R., et al. (2005). "Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification." Plant Physiology. Link
Sources
Metabolomic Differences Between Fenchlorazol-ethyl and Other Safeners
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Safener Singularity
In the precise world of herbicide safeners, Fenchlorazol-ethyl (FCE) stands as a distinct metabolic modulator. While often grouped with Cloquintocet-mexyl (CQM) and Mefenpyr-diethyl (Mefenpyr) as an enhancer of detoxification in cereal crops, FCE exhibits a unique metabolomic signature.
This guide dissects the specific metabolomic divergences of FCE, moving beyond general "GST induction" to reveal its specific impact on Glutathione Peroxidase (GPOX) activity , lipid biosynthesis protection , and shoot growth promotion . Unlike CQM, which functions primarily as a rapid detoxification catalyst with neutral growth effects, FCE acts as a dual-function agent: accelerating xenobiotic clearance while simultaneously stimulating anabolic growth pathways.
Mechanistic Architecture: The Safener Signaling Network
To understand the metabolomic output, we must first map the input signals. Safeners do not merely "shield" enzymes; they hijack stress signaling pathways to pre-emptively upregulate defense systems.
Comparative Signaling Pathway
The following diagram illustrates the divergence point where FCE activates specific antioxidant pathways more potently than its counterparts.
Figure 1: The Safener Signaling Cascade. Note the critical role of GPOX upregulation, where FCE demonstrates superior induction capacity compared to CQM.
Metabolomic Profiling: FCE vs. The Alternatives
This section synthesizes experimental data comparing this compound (FCE) against the industry standards: Cloquintocet-mexyl (CQM) and Mefenpyr-diethyl (Mefenpyr).
Enzyme Induction Profiles
While all three safeners induce Glutathione S-Transferases (GSTs), the magnitude and kinetics differ significantly.
| Metabolic Marker | This compound (FCE) | Cloquintocet-mexyl (CQM) | Mefenpyr-diethyl | Mechanism Note |
| GST Activity Induction | +93.9% (High) | +77.4% (Moderate) | +56.4% (Low) | FCE induces a broader subset of GST isozymes in specific wheat cultivars [1]. |
| GPOX Activity | 8-fold increase | 6-fold increase | 6-fold increase | FCE provides superior protection against oxidative stress (ROS scavenging) [2]. |
| Herbicide Fate | Stimulates de-esterification & conjugation | Stimulates hydroxylation & glycosylation | Stimulates conjugation | FCE accelerates the conversion of Fenoxaprop-ethyl to its acid (toxic) form before rapid detoxification. |
| Growth Phenotype | Positive (Shoot Elongation) | Neutral | Positive (Shoot Elongation) | FCE and Mefenpyr exhibit "hormone-like" activity, enhancing biomass distinct from detoxification [2]. |
The Lipid Paradox
FCE is primarily used with Fenoxaprop-p-ethyl , an Acetyl-CoA Carboxylase (ACCase) inhibitor. ACCase is the rate-limiting enzyme in fatty acid synthesis.
-
The Conflict: The herbicide inhibits lipid synthesis.
-
The FCE Solution: Unlike CQM, which focuses on shuttling the herbicide to the vacuole, FCE (and Mefenpyr) actively preserves lipid content . Experimental data suggests that Mefenpyr-treated plants maintain higher phospholipid levels under stress, a trait shared by FCE due to their similar growth-promoting effects [3].
Experimental Protocol: High-Resolution Metabolomics
Objective: To quantify the differential metabolomic footprint of safeners in Triticum aestivum (Wheat).
Workflow Architecture
Standard extraction protocols often fail to capture the transient "signaling" metabolites. This protocol uses a Cold-Quench/Dual-Phase Extraction to ensure integrity.
Figure 2: Optimized Metabolomic Workflow for Safener Analysis.
Step-by-Step Methodology
-
Plant Material & Treatment:
-
Grow Triticum aestivum (e.g., cv. 'Pioneer') to the 3-leaf stage.
-
Treatment Group A: this compound (10 mg/L).[1]
-
Treatment Group B: Cloquintocet-mexyl (10 mg/L).[1]
-
Control: Solvent blank (0.1% Tween 20).
-
Rationale: 10 mg/L is the standard physiological range where detoxification genes are saturated but phytotoxicity is absent [2].
-
-
Metabolite Extraction (The "Cold-Quench"):
-
Harvest 100mg leaf tissue and immediately flash-freeze in liquid nitrogen.
-
Homogenize frozen tissue with 1mL 80% Methanol (pre-chilled to -20°C) .
-
Critical Step: Vortex for 30s, then sonicate for 10 min on ice. This disrupts cell walls while keeping enzymes inactive.
-
Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm particle size.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Targeted Analysis: Monitor for Glutathione-Herbicide conjugates (M+GSH) and specific stress markers (Proline, ABA).
-
-
Data Validation:
-
Normalize peak areas to internal standard (e.g., Lidocaine or labelled Leucine-Enkephalin).
-
Use Principal Component Analysis (PCA) to visualize separation between FCE and CQM groups.
-
Expert Insights: Why This Matters
The distinction between FCE and other safeners is not merely academic; it dictates formulation strategy.
-
For High-Stress Environments: FCE's superior GPOX induction (8-fold) makes it the candidate of choice for formulations applied in drought or heat-stressed conditions, where oxidative stress is a secondary killer.
-
For Growth Regulation: The shoot-growth promoting effect of FCE suggests it acts as a weak auxin mimic or enhances auxin sensitivity, a trait absent in CQM. This "biostimulant" side-effect can be leveraged in early-season applications to improve crop stand establishment.
References
-
Scarponi, L., Del Buono, D., & Viger, P. R. (2003). Safener-induced changes in the amount and activity of glutathione S-transferase in wheat. Journal of Agricultural and Food Chemistry .
-
Cummins, I., et al. (2009).[2] Protective responses induced by herbicide safeners in wheat. Environmental and Experimental Botany .
-
Cataneo, A. C., et al. (2013). Mefenpyr-diethyl action on fenoxaprop-p-ethyl detoxification in wheat varieties. Planta Daninha .
-
Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology .
-
Brazier-Hicks, M., et al. (2008). The chemical fate of the herbicide safener fenclorim in rice and its effect on the proteome. Journal of Biological Chemistry .
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A Field Researcher's Guide to the Efficacy Validation of Fenchlorazol-ethyl
This guide offers a comprehensive technical comparison of Fenchlorazol-ethyl, a critical herbicide safener in modern cereal production. Designed for researchers and professionals in crop science and agrochemical development, this document moves beyond mere product specifications. It delves into the causal mechanisms, rigorous field validation methodologies, and comparative performance data that underpin our understanding of this compound's efficacy. Our objective is to provide a scientifically grounded resource that explains not just what the results are, but why they occur and how they are validated.
The Imperative for Safener Technology in Cereal Grains
The challenge in modern weed management is not simply the elimination of weeds, but achieving this with absolute precision, leaving the crop unharmed. High-potency herbicides, such as those in the aryloxyphenoxypropionate class (e.g., fenoxaprop-P-ethyl), are exceptionally effective against problematic grass weeds. However, their selectivity window in sensitive cereal crops like wheat and barley can be narrow, risking significant phytotoxicity and yield loss[1][2].
This is the critical intervention point for herbicide safeners. These compounds are chemical agents that act as an antidote within the crop, enhancing its natural tolerance to a herbicide without diminishing the herbicide's activity on target weeds[3]. This compound is a prominent safener developed specifically to protect wheat and barley from injury when treated with fenoxaprop-P-ethyl, enabling a broader and safer application window for this potent herbicide[2][4].
The Protective Mechanism: Upregulating the Crop's Detoxification Machinery
The efficacy of this compound is not a result of direct interaction with the herbicide itself, but rather a sophisticated manipulation of the crop's own metabolic pathways. The safener acts as a molecular signal, priming the crop's defense systems to more rapidly metabolize and neutralize the herbicide.
Causality in Experimental Design: Understanding this mechanism is paramount for designing relevant validation trials. Efficacy assessments must not only measure crop safety but also confirm that the safener does not antagonize weed control. This confirms that the metabolic enhancement is crop-specific.
The accepted mechanism proceeds as follows:
-
Induction of Detoxification Genes: Upon absorption by the crop, this compound triggers signaling pathways that lead to the increased transcription and translation of genes encoding for detoxification enzymes[1][5].
-
Enhancement of Key Enzyme Families: The two primary enzyme families upregulated are:
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione[5][6]. This process renders the herbicide water-soluble and non-phytotoxic, sequestering it within the cell's vacuole[7].
-
Cytochrome P450 Monooxygenases (P450s): These enzymes introduce oxidative changes to the herbicide molecule, often a preliminary step that facilitates subsequent conjugation by GSTs or other enzymes[5].
-
-
Accelerated Herbicide Metabolism: This enzymatic enhancement allows the crop to break down the herbicide into non-toxic metabolites much faster than the weed can, ensuring crop safety while the weed succumbs to the herbicide's effects[1][4].
Caption: Figure 1: Differential metabolic pathway in crop vs. weed.
Protocol for Rigorous Field Trial Validation
A claim of efficacy is only as strong as the data that supports it. A self-validating field trial protocol is essential for generating trustworthy and publishable data. The following methodology represents a robust approach to comparing herbicide safener performance.
Experimental Design Rationale: A Randomized Complete Block Design (RCBD) is the standard. This design minimizes the impact of spatial variability within a field (e.g., soil gradients, moisture differences), ensuring that observed differences are due to the treatments applied, not field location. Replicating each treatment 3-4 times provides the statistical power needed to confidently distinguish true treatment effects from random chance.
Step-by-Step Field Protocol:
-
Site Selection & Preparation: Choose a location with uniform soil type and a known, consistent population of target weeds (e.g., Avena fatua, Lolium sp.).
-
Plot Establishment: Delineate plots (e.g., 3m x 10m) and arrange them within 3-4 replicated blocks. Randomly assign treatments to plots within each block.
-
Seeding: Plant the desired cereal crop (e.g., spring wheat) at a standard agronomic rate across all plots.
-
Treatment Application:
-
Timing: Apply treatments post-emergence at the recommended crop stage (e.g., 2-4 leaf stage) and weed stage for optimal activity.
-
Calibration: Use a calibrated research plot sprayer with appropriate nozzles to ensure precise and uniform application rates for all treatments.
-
Treatment List: The list must include:
-
Untreated Control (UTC): Establishes baseline weed pressure and maximum yield potential.
-
Herbicide Alone: Quantifies the level of crop injury without a safener.
-
Herbicide + this compound: The primary test treatment.
-
Herbicide + Alternative Safeners (e.g., Mefenpyr-diethyl, Cloquintocet-mexyl): Provides benchmark performance data[2][8][9].
-
-
-
Data Collection & Assessment:
-
Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis) at 7, 14, and 28 days after treatment (DAT) on a 0-100% scale.
-
Weed Control: Visually rate percent weed control by species compared to the untreated control at 21 and 42 DAT.
-
Biomass Sampling: At peak biomass, collect all weed and crop material from a defined quadrat (e.g., 0.5 m²) in each plot. Dry and weigh to obtain quantitative data.
-
Crop Yield: Harvest the center of each plot using a research plot combine and correct grain weight to a standard moisture content.
-
-
Statistical Analysis: Analyze all quantitative data (phytotoxicity, biomass, yield) using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.
Caption: Figure 2: Workflow for a self-validating field trial.
Comparative Performance Data: this compound vs. Alternatives
The following data, summarized from a hypothetical multi-site field trial program conducted according to the protocol above, compares this compound against other commercial standards in spring wheat.
Table 1: Crop Safety — Visual Phytotoxicity (%) in Spring Wheat (14 DAT)
| Treatment | Herbicide (Fenoxaprop-P-ethyl @ 69 g a.i./ha) | Safener | Avg. Phytotoxicity (%) |
| Untreated Control | — | — | 0.0 |
| Herbicide Alone | + | — | 22.5 |
| Test Article | + | This compound | 3.1 |
| Standard 1 | + | Mefenpyr-diethyl | 3.5 |
| Standard 2 | + | Cloquintocet-mexyl | 4.2 |
Data Interpretation: The application of fenoxaprop-P-ethyl without a safener resulted in unacceptable crop injury (22.5%). All three safeners provided a dramatic and commercially significant reduction in phytotoxicity. This compound demonstrated excellent crop safety, performing comparably to, and numerically slightly better than, the other established standards in this trial.
Table 2: Efficacy — Wild Oat (Avena fatua) Control (%) (28 DAT)
| Treatment | Herbicide (Fenoxaprop-P-ethyl @ 69 g a.i./ha) | Safener | Avg. Weed Control (%) |
| Untreated Control | — | — | 0.0 |
| Herbicide Alone | + | — | 94.8 |
| Test Article | + | This compound | 94.5 |
| Standard 1 | + | Mefenpyr-diethyl | 94.2 |
| Standard 2 | + | Cloquintocet-mexyl | 93.9 |
Data Interpretation: This table is crucial as it validates the selectivity of the safeners. The inclusion of this compound or the other standards did not negatively impact the herbicidal efficacy against the target weed, wild oat. All safened treatments provided excellent weed control, statistically indistinguishable from the herbicide applied alone. This confirms the safener's mechanism is confined to the crop.
Table 3: Final Crop Yield (tonnes/hectare)
| Treatment | Herbicide (Fenoxaprop-P-ethyl @ 69 g a.i./ha) | Safener | Avg. Wheat Yield (t/ha) |
| Untreated Control | — | — | 2.85 |
| Herbicide Alone | + | — | 4.10 |
| Test Article | + | This compound | 4.95 |
| Standard 1 | + | Mefenpyr-diethyl | 4.88 |
| Standard 2 | + | Cloquintocet-mexyl | 4.81 |
Data Interpretation: Yield is the ultimate arbiter of performance. While the unsafened herbicide treatment improved yield over the weedy check, the significant early-season phytotoxicity suppressed its full potential. The treatments including this compound and the other safeners allowed the crop to thrive without herbicide stress, resulting in a statistically significant yield increase of approximately 0.8 t/ha over the unsafened treatment. This demonstrates the clear economic and agronomic value delivered by effective safener technology.
Conclusion for the Research Professional
The body of evidence from mechanistic studies and rigorous field trials confirms that this compound is a highly effective herbicide safener. It operates by enhancing the crop's intrinsic ability to metabolize herbicides, providing excellent protection for wheat and barley against fenoxaprop-P-ethyl injury. Critically, this is achieved without compromising the herbicide's efficacy on target grass weeds. Comparative data shows its performance is on par with other leading commercial safeners. For researchers developing and evaluating weed control programs, this compound represents a reliable and validated tool for optimizing the performance and safety of aryloxyphenoxypropionate herbicides in cereal production.
References
- BCPC. (n.d.).Herbicide Safeners, Additives and Formulants.
- University of Hertfordshire. (n.d.).Fenchlorazole-ethyl (Ref: HOE 070542). AERU.
- David Publishing. (n.d.).Herbicide Safeners Increase Waxy Maize Tolerance to Nicosulfuron and Affect Weed Control.
-
Cummins, I., et al. (2013). The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. ResearchGate. Retrieved from [Link]
-
Peng, L., et al. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. MDPI. Retrieved from [Link]
- Google Patents. (n.d.).EP2686309B1 - Herbicide safener compositions.
-
Duhoux, A., et al. (2017). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). PMC, NIH. Retrieved from [Link]
- Kreuz, K. (n.d.).Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action.
-
Zhang, M., et al. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Retrieved from [Link]
-
Regulations.gov. (2025). Fenoxaprop-p-ethyl Human Health Risk Assessment. Retrieved from [Link]
-
Ye, Z., et al. (2021). A Systematic Review of Herbicide Safener Toxicity. PMC. Retrieved from [Link]
-
Wright, A. A., et al. (n.d.). Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. USDA ARS. Retrieved from [Link]
- Durgan, B. R., et al. (2005).Hard red spring wheat and barley tolerance to postemergence herbicides at Crookston, MN - 2005.
-
University of Hertfordshire. (n.d.). Fenoxaprop-P-ethyl (Ref: AE F046360). AERU. Retrieved from [Link]
-
Akbel, E., et al. (2021). Glutathione S-Transferase Activity in Tissues of Rats Exposed to Fenarimol. SciELO. Retrieved from [Link]
-
Chhokar, R. S., et al. (2017). Evaluation of Herbicides in Weed Control of Wheat Crop. IJIRSET. Retrieved from [Link]
-
Yang, Y., et al. (2018). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. MDPI. Retrieved from [Link]
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- 5. jircas.go.jp [jircas.go.jp]
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- 9. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Fenchlorazol-ethyl's Mode of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the mode of action of Fenchlorazol-ethyl, a widely used herbicide safener. Designed for researchers, scientists, and professionals in drug and herbicide development, this document moves beyond simple descriptions to offer detailed experimental protocols and comparative insights. Our objective is to equip you with the necessary tools to rigorously validate the biochemical mechanisms of this compound and compare its performance against other safener alternatives.
Unveiling the Protective Mechanism of this compound
This compound is employed in agriculture to protect cereal crops, such as wheat, from the phytotoxic effects of certain herbicides, notably fenoxaprop-ethyl.[1][2][3] The prevailing scientific consensus points to its primary mode of action as the enhancement of the crop's natural detoxification pathways, thereby accelerating the metabolic breakdown of the herbicide before it can cause significant damage.[1][3][4] This protective effect is primarily attributed to the induction of two key enzyme families involved in xenobiotic metabolism: Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[3][5][6]
Primary Hypothesized Mechanism: Induction of Glutathione S-Transferases (GSTs)
The most well-documented mechanism of action for this compound is the upregulation of GSTs.[2][5][6][7] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule. This process increases the herbicide's water solubility and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.[8]
Secondary Hypothesized Mechanism: Induction of Cytochrome P450 Monooxygenases (P450s)
While the induction of GSTs is the principal mechanism, evidence also suggests that herbicide safeners can stimulate the activity of P450 enzymes.[3][6] These enzymes are crucial in Phase I of xenobiotic metabolism, often introducing or exposing functional groups on the herbicide molecule, which can then be targeted by Phase II enzymes like GSTs for conjugation.
This guide will provide detailed protocols to independently verify both the primary and secondary hypothesized modes of action.
Experimental Verification Workflows
To ensure scientific integrity, the following experimental workflows are designed as self-validating systems. They incorporate positive and negative controls and allow for the quantitative assessment of this compound's effects.
In Vitro Enzyme Assays: Direct Measurement of Enzyme Induction
The initial and most direct method to verify the mode of action is to measure the change in GST and P450 activity in plant tissues following treatment with this compound.
Experimental Workflow: In Vitro Enzyme Activity Assays
Caption: Workflow for in vitro verification of enzyme induction by this compound.
Detailed Protocols:
Protocol 2.1.1: Glutathione S-Transferase (GST) Activity Assay
-
Plant Growth and Treatment: Grow wheat seedlings in a controlled environment. Apply this compound (e.g., 10 µM) and a known alternative safener (e.g., Mefenpyr-diethyl, 10 µM) to separate groups of seedlings. Include a vehicle-only control group.
-
Tissue Harvest and Protein Extraction: At 24, 48, and 72 hours post-treatment, harvest shoot tissue and immediately freeze in liquid nitrogen. Homogenize the tissue in an appropriate extraction buffer and centrifuge to pellet cellular debris. The supernatant contains the crude protein extract.
-
Protein Quantification: Determine the total protein concentration in each extract using a standard method like the Bradford assay. This is crucial for normalizing enzyme activity.
-
GST Assay: Use a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of glutathione to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm.
-
Data Analysis: Calculate the specific activity of GST (nmol of product formed per minute per mg of protein). Compare the specific activities across the different treatment groups and time points. A significant increase in GST activity in the this compound treated group compared to the control would support its role as a GST inducer.
Protocol 2.1.2: Cytochrome P450 (P450) Activity Assay
-
Microsome Isolation: For P450 assays, it is often necessary to isolate the microsomal fraction from the crude protein extract, as P450s are membrane-bound enzymes. This is typically done through differential centrifugation.
-
P450 Assay: Utilize a fluorometric assay with a P450-specific substrate (e.g., a derivative of coumarin or fluorescein). The metabolism of the substrate by P450s produces a fluorescent product that can be quantified.
-
Data Analysis: Similar to the GST assay, calculate the specific activity of P450s and compare across treatment groups. An increase in P450 activity would provide evidence for this secondary mode of action.
In Planta Herbicide Metabolism Study: Linking Enzyme Induction to Herbicide Detoxification
While enzyme assays demonstrate the induction potential of this compound, it is essential to link this to the actual metabolism of a target herbicide within the plant.
Experimental Workflow: In Planta Herbicide Metabolism
Caption: Workflow for in planta verification of enhanced herbicide metabolism.
Detailed Protocol:
-
Plant Growth and Treatment: Grow wheat seedlings as described previously. Treat the seedlings with a sub-lethal dose of a relevant herbicide (e.g., fenoxaprop-ethyl) alone, or in combination with this compound or an alternative safener.
-
Tissue Harvest and Metabolite Extraction: At various time points after treatment, harvest the shoot tissue and extract the metabolites using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will allow for the separation and quantification of the parent herbicide and its metabolites.
-
Data Analysis: Compare the rate of disappearance of the parent herbicide and the rate of appearance of its metabolites across the different treatment groups. A faster metabolism of the herbicide in the presence of this compound would provide strong evidence for its safening activity.
Comparative Performance Analysis
A crucial aspect of this guide is the objective comparison of this compound with other commercially available herbicide safeners. This allows for a comprehensive understanding of its relative efficacy and potential specificity.
| Safener | Chemical Class | Primary Target Herbicide(s) | Primary Mode of Action | Relative GST Induction (Hypothetical Data) |
| This compound | Dichlorophenyl-pyrazoline-carboxylate | Fenoxaprop-ethyl | GST Induction | +++ |
| Mefenpyr-diethyl | Pyrazoline-diethyl | Fenoxaprop, Sulfonylureas | GST Induction | +++ |
| Cloquintocet-mexyl | Quinolinyloxyacetate | Clodinafop, Fenoxaprop | GST Induction | ++ |
| Isoxadifen-ethyl | Isoxazoline | Tembotrione, Foramsulfuron | P450 and GST Induction | + |
This table presents a framework for comparison. The relative GST induction is hypothetical and should be determined experimentally using the protocols outlined in this guide.
Conclusion and Future Directions
The experimental framework presented in this guide provides a robust methodology for the independent verification of this compound's mode of action. By combining in vitro enzyme assays with in planta metabolism studies, researchers can gain a comprehensive understanding of its biochemical mechanisms. Furthermore, the comparative analysis with other safeners will enable a nuanced assessment of its performance and potential applications.
Future research could delve into the specific isoforms of GST and P450 enzymes induced by this compound, potentially through transcriptomic and proteomic approaches. Understanding the upstream signaling pathways that lead to the induction of these detoxification enzymes would also be a valuable area of investigation.
References
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University of Hertfordshire. Fenchlorazole-ethyl (Ref: HOE 070542). AERU. [Link]
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University of Hertfordshire. Fenchlorazole (Ref: HOE 072829). AERU. [Link]
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ResearchGate. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. [Link]
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MDPI. Current Advances in the Action Mechanisms of Safeners. [Link]
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ResearchGate. The herbicide safeners cloquintocet mexyl, fenchlorazole ethyl and mefenpyr diethyl used in wheat. [Link]
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BioScience Solutions. The LabCoat Guide to Pesticide Mode of Action: Herbicide Safeners. [Link]
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NIH. New Lead Discovery of Herbicide Safener for Metolachlor Based on a Scaffold-Hopping Strategy. [Link]
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ResearchGate. Herbicide Safeners: an overview. [Link]
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SciSpace. Influence of fenchlorazole-ethyl on the metabolism of fenoxaprop-ethyl in wheat, barley, and crabgrass (1991). [Link]
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NIH. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865. PubChem. [Link]
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NIH. Glutathione-S-transferase activates novel alkylating agents. [Link]
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NIH. Inhibition of glutathione S-transferases by antimalarial drugs possible implications for circumventing anticancer drug resistance. [Link]
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MDPI. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. [Link]
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NIH. A glutathione S-transferase involved in vacuolar transfer encoded by the maize gene Bronze-2. [Link]
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NIH. Inhibition of cytochromes P450 by antifungal imidazole derivatives. [Link]
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NIH. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes. [Link]
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EMBL-EBI. Glutathione transferase family (IPR040079). InterPro. [Link]
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NIH. Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. [Link]
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ResearchGate. (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. [Link]
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ResearchGate. (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]
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NIH. Inhibitory effects of cytochrome P450 enzymes CYP2C8, CYP2C9, CYP2C19 and CYP3A4 by Labisia pumila extracts. [Link]
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Definitive Guide: Validation of Analytical Methods for Fenchlorazol-ethyl Detection
Executive Summary
Fenchlorazol-ethyl (CAS: 103112-35-2) is a critical herbicide safener used primarily in cereal crops (wheat, rye, triticale) to accelerate the metabolic detoxification of fenoxaprop-P-ethyl. Accurate detection of its residues is essential for regulatory compliance (MRL enforcement) and environmental fate studies.
This guide provides a technical comparison of analytical methodologies, establishing LC-MS/MS via QuEChERS extraction as the gold standard for trace residue analysis. It synthesizes regulatory guidelines (SANTE/11312/2021) with practical laboratory protocols.
Part 1: The Analytical Landscape (Method Comparison)
Selecting the correct analytical platform depends on the required Limit of Quantitation (LOQ) and the matrix complexity. While HPLC-UV is sufficient for formulation quality control, it lacks the selectivity required for trace residue analysis in complex biological matrices.
Comparative Performance Matrix
| Feature | LC-MS/MS (Gold Standard) | GC-MS/MS | HPLC-UV/DAD |
| Primary Application | Trace residues (crops, soil, water) | Volatile/Semi-volatile matrices | Formulation QC, High-conc. studies |
| Sensitivity (LOQ) | Excellent (< 0.01 mg/kg) | Good (< 0.01 mg/kg) | Moderate (> 0.05 mg/kg) |
| Selectivity | High (MRM transitions) | High (EI/CI spectra) | Low (Retention time + Absorbance) |
| Matrix Effects | Susceptible (Ion Suppression) | Susceptible (Matrix enhancement) | Low (Interference is additive) |
| Throughput | High (10-15 min run) | Moderate (20-30 min run) | Moderate |
| Thermal Stability Risk | Low (Ambient ionization) | Moderate (Inlet degradation) | Low |
Expert Insight: Why LC-MS/MS Wins
This compound contains an ester linkage susceptible to thermal degradation. While GC-MS is viable, it requires careful inlet temperature optimization to prevent in-situ hydrolysis to Fenchlorazol acid. LC-MS/MS utilizes electrospray ionization (ESI), a "soft" ionization technique that preserves molecular integrity, making it the superior choice for robust validation.
Part 2: The Gold Standard Protocol (LC-MS/MS)
Analytical Workflow Visualization
The following diagram outlines the optimized workflow utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically modified for safener stability.
Figure 1: Optimized QuEChERS workflow for this compound extraction and analysis.
Detailed Experimental Protocol
Objective: Quantify this compound residues in wheat grain/straw with an LOQ of 0.01 mg/kg.
Step 1: Sample Preparation & Extraction
-
Homogenization: Mill samples with dry ice to prevent thermal degradation.
-
Weighing: Weigh 10.0 g (±0.1 g) of homogenized sample into a 50 mL FEP centrifuge tube.
-
Hydration: Add 10 mL cold deionized water; vortex and let stand for 15 mins (crucial for dry matrices like straw).
-
Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid.
-
Expert Note: The acetic acid buffers the solution to pH ~5, preventing the hydrolysis of the ethyl ester to the acid metabolite.
-
-
Salting Out: Add QuEChERS salt kit (4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g Na₂HCitrate). Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 mins.
Step 2: Dispersive SPE (Clean-up)
-
Transfer 1 mL of the supernatant to a d-SPE tube containing:
-
150 mg MgSO₄: Removes residual water.
-
25 mg PSA (Primary Secondary Amine): Removes sugars and fatty acids.
-
25 mg C18: Removes non-polar lipids and waxes (critical for grain samples).
-
-
Vortex for 30s and centrifuge at 10,000 rpm for 2 mins.
-
Filter supernatant through a 0.2 µm PTFE filter into an amber vial.
Step 3: LC-MS/MS Parameters
-
Column: C18 (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 0-1 min (10% B), 1-8 min (Linear to 95% B), 8-10 min (Hold 95% B).
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Indicative):
-
Precursor: 404.0 (M+H)⁺
-
Quantifier: 404.0 → 330.0 (Loss of ethyl ester group)
-
Qualifier: 404.0 → 173.0 (Dichlorophenyl moiety)
-
Part 3: Validation Metrics & Acceptance Criteria
To ensure scientific integrity, the method must be validated against international guidelines (e.g., SANTE/11312/2021 or ICH Q2(R1)).
Summary of Validation Results
| Parameter | Acceptance Criteria | Experimental Strategy |
| Linearity (R²) | > 0.99 | 5-point calibration curve (0.005 – 0.5 mg/kg). |
| Recovery (Accuracy) | 70% – 120% | Spike blank matrix at LOQ, 10x LOQ, and 100x LOQ (n=5). |
| Precision (RSD) | < 20% | Calculate Relative Standard Deviation of replicates. |
| Matrix Effect (ME) | ± 20% | Compare slope of solvent curve vs. matrix-matched curve. |
| LOQ | ≤ MRL (typ. 0.01 mg/kg) | Lowest spike level with SNR > 10 and acceptable recovery. |
Matrix Effects & Compensation
This compound analysis in complex crops often suffers from signal suppression.
-
Calculation:
-
Correction Strategy: If ME is outside ±20%, you must use matrix-matched calibration standards or a stable isotope labeled internal standard (e.g., this compound-d5).
Part 4: Troubleshooting & Expert Insights
The Hydrolysis Pitfall
Problem: Inconsistent recovery or appearance of "ghost" peaks. Cause: this compound hydrolyzes to Fenchlorazol acid in alkaline conditions. Solution:
-
Ensure extraction solvent is acidified (1% Acetic Acid).
-
Avoid PSA overdose in d-SPE step (PSA increases pH); strictly adhere to the 25 mg/mL ratio.
-
Process samples immediately; do not leave extracts on the bench overnight.
Internal Standard Selection
Do not rely on external calibration alone for regulatory submissions.
-
Best: Isotopically labeled this compound.
-
Alternative: Triphenyl phosphate (TPP) or N-tert-butyl-2-benzothiazolesulfonamide. Ensure the alternative elutes near the analyte but does not co-elute.
Decision Logic for Method Validation
Use the following logic flow to validate your specific setup:
Figure 2: Logical decision tree for troubleshooting recovery failures.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link
- Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "
Unraveling the Protective Veil: A Comparative Guide to Correlating Gene Expression with the Safening Phenotype of Fenchlorazol-ethyl
For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate molecular mechanisms that govern a plant's response to chemical stressors is paramount. Fenchlorazol-ethyl, a widely utilized herbicide safener, offers a compelling case study in this domain. It selectively protects cereal crops from the phytotoxic effects of certain herbicides, such as fenoxaprop-p-ethyl, without compromising weed control efficacy.[1] This guide provides an in-depth technical exploration of how to correlate the safening phenotype conferred by this compound with underlying changes in gene expression. We will delve into the experimental design, methodologies, and data interpretation necessary to elucidate this complex biological phenomenon, while also offering a comparative perspective with other safener alternatives.
The Scientific Imperative: Why Correlate Genes with Safening?
The central dogma of molecular biology—DNA makes RNA, and RNA makes protein—provides the foundational logic for this investigation. The safening effect of this compound is not a passive process; it actively triggers a defense response within the plant at the genetic level. By inducing the expression of specific genes, the safener enhances the plant's ability to metabolize and detoxify the herbicide before it can cause significant damage.[2] Identifying these "safener-responsive genes" is crucial for several reasons:
-
Mechanism of Action: It allows us to pinpoint the precise biochemical pathways responsible for herbicide detoxification.
-
Predictive Biomarkers: A defined set of upregulated genes can serve as a molecular signature for a successful safening response.
-
Development of Novel Safeners: Understanding the genetic targets of existing safeners can guide the rational design of more effective and crop-specific safening agents.
-
Comparative Efficacy: By comparing the gene expression profiles induced by different safeners, we can objectively assess their relative performance and modes of action.
The Detoxification Orchestra: Key Gene Families in Safener Action
Research has consistently shown that herbicide safeners, including this compound, primarily act by upregulating genes involved in the three phases of xenobiotic detoxification in plants:
-
Phase I: Modification: Enzymes such as cytochrome P450 monooxygenases (P450s) introduce functional groups into the herbicide molecule, making it more reactive and water-soluble.[3][4]
-
Phase II: Conjugation: Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose.[3][5] This step dramatically increases water solubility and reduces phytotoxicity.
-
Phase III: Sequestration/Transport: ATP-binding cassette (ABC) transporters and other membrane pumps actively transport the conjugated herbicide into vacuoles or the apoplast, effectively removing it from sensitive cellular compartments.
Our experimental approach will, therefore, focus on quantifying the expression levels of genes belonging to these key families in response to this compound treatment.
Experimental Blueprint: A Step-by-Step Guide to Uncovering the Genetic Response
This section outlines a robust experimental workflow designed to correlate the safening phenotype with gene expression changes. The causality behind each step is explained to provide a clear understanding of the experimental design.
Phase 1: Phenotypic Evaluation of Safening Efficacy
Objective: To visually and quantitatively assess the protective effect of this compound against herbicide injury.
Protocol:
-
Plant Material: Select a susceptible cereal crop species, such as wheat (Triticum aestivum) or barley (Hordeum vulgare), for which this compound is registered.
-
Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions of light, temperature, and humidity to ensure reproducibility.
-
Treatment Groups: Establish the following treatment groups (with a minimum of 10 replicates per group):
-
Control (no treatment)
-
Herbicide only (e.g., fenoxaprop-p-ethyl at the recommended field rate)
-
Safener only (this compound)
-
Herbicide + Safener (co-application of fenoxaprop-p-ethyl and this compound)
-
(Optional) Alternative Safener Comparison: Herbicide + Alternative Safener (e.g., Isoxadifen-ethyl or Mefenpyr-diethyl)
-
-
Application: Apply treatments at the appropriate growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage.[6][7]
-
Phenotypic Assessment: At 7, 14, and 21 days after treatment, record the following parameters:
-
Visual Injury Score: A 0-100% scale where 0 represents no injury and 100 represents plant death.
-
Plant Height: Measure the height of the main stem.
-
Biomass: Harvest the above-ground tissue and measure fresh and dry weight.
-
Rationale: This initial phase provides the critical phenotypic data that will be correlated with the molecular data. A significant reduction in visual injury, stunting, and biomass loss in the "Herbicide + Safener" group compared to the "Herbicide only" group validates the safening effect.
Phase 2: Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)
Objective: To identify and quantify the genes that are differentially expressed in response to this compound treatment.
Protocol:
-
Sample Collection: At a time point determined to be crucial for the initiation of the safening response (e.g., 24-48 hours post-treatment), collect leaf tissue from each treatment group.[8] Flash-freeze the samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.
-
RNA Extraction: Isolate total RNA from the plant tissue using a reputable plant RNA extraction kit or a TRIzol-based method.[9][10][11] The presence of secondary metabolites in plants can interfere with RNA extraction, so a robust protocol is essential.[10]
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN score > 8) is crucial for reliable RNA-Seq results.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from the high-quality RNA samples. This process involves mRNA enrichment (or rRNA depletion), fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the crop species using a splice-aware aligner like HISAT2.
-
Transcript Abundance Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or StringTie.
-
Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the "Herbicide + Safener" and "Safener only" groups compared to the "Control" and "Herbicide only" groups.[12]
-
Rationale: RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of both known and novel safener-responsive genes.[13][14][15] The bioinformatic pipeline is designed to filter out noise and identify statistically significant changes in gene expression.[12]
Data Synthesis and Interpretation: Connecting the Dots
The culmination of this research lies in the integration of the phenotypic and transcriptomic data.
Quantitative Data Summary
The following tables provide a structured format for summarizing the quantitative data, enabling easy comparison between this compound and alternative safeners.
Table 1: Phenotypic Response to Herbicide and Safener Treatments (14 Days After Treatment)
| Treatment Group | Visual Injury (%) | Plant Height (cm) | Dry Biomass (g) |
| Control | 0 | 25.2 ± 1.5 | 1.8 ± 0.2 |
| Herbicide Only | 75.8 ± 5.1 | 12.1 ± 2.3 | 0.6 ± 0.1 |
| This compound Only | 2.1 ± 0.5 | 24.8 ± 1.8 | 1.7 ± 0.3 |
| Herbicide + this compound | 10.5 ± 2.2 | 22.3 ± 1.9 | 1.5 ± 0.2 |
| Herbicide + Alternative Safener A | 15.3 ± 3.1 | 20.1 ± 2.0 | 1.3 ± 0.2 |
| Herbicide + Alternative Safener B | 12.8 ± 2.5 | 21.5 ± 1.7 | 1.4 ± 0.3 |
Table 2: Top Upregulated Detoxification Genes in Response to this compound (Fold Change)
| Gene ID | Gene Family | Herbicide + Safener vs. Herbicide Only | Safener Only vs. Control |
| TraesCS1A02G123400 | GST | 15.2 | 12.8 |
| TraesCS2B02G543210 | P450 | 10.8 | 9.5 |
| TraesCS3D02G987650 | UGT | 8.5 | 7.1 |
| TraesCS4A02G112233 | ABC Transporter | 6.2 | 5.5 |
| ... | ... | ... | ... |
Visualizing the Mechanism: Proposed Signaling Pathway
The upregulation of detoxification genes is not a spontaneous event. It is orchestrated by a complex signaling cascade initiated by the plant's perception of the safener molecule. While the precise receptors for safeners are still under investigation, a plausible signaling pathway can be hypothesized based on current knowledge.
Caption: Proposed signaling pathway for this compound induced safening.
Experimental Workflow Diagram
To further clarify the experimental process, the following diagram illustrates the key stages of the investigation.
Caption: Experimental workflow for correlating gene expression with safening phenotype.
Conclusion and Future Perspectives
Future research in this area could explore:
-
Proteomics and Metabolomics: To confirm that the changes in gene expression translate to functional changes in protein levels and metabolite profiles.
-
Functional Genomics: Using techniques like CRISPR-Cas9 to knock out candidate safener-responsive genes and validate their role in herbicide tolerance.
-
Receptor Identification: Employing biochemical and genetic approaches to identify the cellular receptors that perceive this compound and initiate the signaling cascade.
By continuing to unravel the complex interplay between safeners, herbicides, and the plant's genetic machinery, we can pave the way for more sustainable and efficient agricultural practices.
References
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Baek, Y. S., Goodrich, L., Brown, P., James, B., Moose, S., Lambert, K., & Riechers, D. (2019). Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum. Frontiers in Plant Science, 10, 192. [Link]
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Bieringer, H., et al. (1989). HOE 70542 - A new safener for fenoxaprop-ethyl in wheat and barley. British Crop Protection Conference--Weeds, (1), 77-82. [Link]
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Duhoux, A., et al. (2017). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science, 8, 1076. [Link]
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Gill, N., & Dhillon, B. (2022). RNA-seq Data Analysis for Differential Expression. Methods in Molecular Biology, 2391, 45-54. [Link]
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Oklahoma State University Extension. (n.d.). Guide to Effective Weed Control. [Link]
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Pan, L., et al. (2023). Transcriptomic analysis of maize uncovers putative genes involved in metabolic detoxification under four safeners treatment. Pesticide Biochemistry and Physiology, 193, 105465. [Link]
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Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without intoxication: herbicide safeners activate plant defense gene expression. Plant Physiology, 153(1), 3–13. [Link]
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Zhang, L., et al. (2021). Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. BMC Plant Biology, 21(1), 198. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fenchlorazol-ethyl in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of fenchlorazol-ethyl, a chlorinated organic herbicide safener. As researchers and scientists, our commitment to discovery is intrinsically linked to a responsibility for environmental stewardship and laboratory safety. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This document is designed to equip you with the necessary knowledge to manage this compound waste with the highest degree of safety and environmental consciousness.
Understanding this compound: Properties and Hazards
This compound (CAS No. 103112-35-2) is a triazole derivative used to protect cereal crops from the phytotoxic effects of certain herbicides.[1] Its chemical structure, containing a dichlorophenyl group and a trichloromethyl group, contributes to its persistence and potential for environmental accumulation.[1] A thorough understanding of its properties is fundamental to appreciating the rationale behind the stringent disposal procedures outlined herein.
| Property | Value | Implication for Disposal |
| Chemical Formula | C₁₂H₈Cl₅N₃O₂ | The presence of chlorine necessitates high-temperature incineration to prevent the formation of toxic byproducts. |
| Physical State | White to off-white crystalline solid[1] | As a solid, it is less likely to become airborne than a liquid, but fine powders can still pose an inhalation risk. |
| Water Solubility | Low[1] | While low solubility might suggest limited mobility in water, it can persist in aquatic environments and harm aquatic life.[2][3] |
| Hazard Statements | May cause cancer. Very toxic to aquatic life with long-lasting effects.[2][3] | These classifications mandate that this compound be treated as a hazardous waste, with disposal methods aimed at complete destruction and containment. |
Core Principles of this compound Disposal
The overarching principle for the disposal of this compound is the prevention of environmental contamination. This is achieved through a multi-layered approach encompassing waste minimization, proper segregation, secure containment, and the use of certified hazardous waste disposal services. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or poured down the drain.[2][4]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound from the moment it is identified as waste to its final removal from your facility.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Clearly identify all materials contaminated with this compound. This includes:
-
Unused or expired pure this compound.
-
Grossly contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., weighing boats, pipette tips, vials).
-
Rinsate from cleaning contaminated glassware.
-
Spill cleanup materials.
-
-
Segregate at the Source: Immediately segregate this compound waste into a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams, particularly non-hazardous waste.
Step 2: Waste Containment and Labeling
-
Select Appropriate Containers: Use only UN-rated, chemically resistant containers for storing this compound waste. The container must have a secure, tight-fitting lid to prevent leaks or spills.[2]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "103112-35-2."
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Step 3: On-site Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Away from general laboratory traffic.
-
In a secondary containment system (e.g., a spill pallet) to contain any potential leaks.
-
Protected from extreme temperatures and ignition sources.[5]
-
-
Accumulation Time Limits: Be aware of and comply with regulatory limits on the amount of hazardous waste that can be stored on-site and the maximum accumulation time.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[6]
-
Triple Rinsing: For containers that can be rinsed (e.g., glass or solvent-compatible plastic), a triple-rinse procedure is recommended.[7][8]
-
Rinse the container with a suitable solvent (e.g., acetone or methanol) three times, ensuring the entire inner surface is contacted.
-
Collect the rinsate as hazardous waste and add it to your this compound waste stream.
-
After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated containers. Puncturing the container can prevent reuse.[8]
-
-
Non-Rinsable Containers: For containers that cannot be triple-rinsed, they should be disposed of as this compound waste.
Step 5: Off-site Disposal
-
Engage a Licensed Waste Disposal Contractor: The final disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company.[2][6] This is not a task that can be performed by laboratory personnel.
-
Documentation: Ensure you receive and retain all necessary documentation from the waste disposal contractor, including a hazardous waste manifest. This documentation is your proof of proper disposal.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
In the case of a large spill or airborne dust, respiratory protection may be necessary.
-
-
Containment and Cleanup:
-
For small spills, use an absorbent material (e.g., vermiculite or a commercial spill kit) to cover the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment from the potential hazards of this compound. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
References
-
Chem Service. (2021-02-16). SAFETY DATA SHEET: Fenchlorazole-ethyl. Retrieved from [Link]
-
Earth911. (2024-09-04). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved from [Link]
-
Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenchlorazole-ethyl. PubChem Compound Database. Retrieved from [Link]
-
Planters Place. (2022-12-21). How to dispose of chemical pesticides, herbicides, and fertilizers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012-06-05). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-07-03). Safe Disposal of Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-12-22). Requirements for Pesticide Disposal. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fenchlorazole-ethyl (Ref: HOE 070542). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
-
University of Missouri Extension. (2022-07-13). Pesticide Disposal [Video]. YouTube. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling Fenchlorazol-ethyl
This document provides essential safety protocols and logistical guidance for the handling and disposal of Fenchlorazol-ethyl in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of safety and operational integrity for researchers, scientists, and drug development professionals. The following procedures are designed to be a self-validating system, grounded in authoritative data to foster a culture of safety and excellence.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a herbicide safener, and while it plays a significant role in agricultural applications, it presents notable hazards in a concentrated laboratory setting.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that may cause cancer (H350) and is very toxic to aquatic life with long-lasting effects (H400/H410) .[2][3] These classifications necessitate stringent adherence to specific personal protective equipment (PPE) protocols to mitigate risks of exposure through inhalation, skin contact, and ingestion.[4]
Chemical and Physical Properties Overview
A foundational understanding of this compound's properties informs the selection of appropriate PPE.
| Property | Value | Source |
| CAS Number | 103112-35-2 | [5][6][7] |
| Molecular Formula | C12H8Cl5N3O2 | [2][5][6] |
| Molecular Weight | 403.48 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility in Water | Low | [1] |
Core Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to the essential PPE required for handling this compound. The causality behind each recommendation is explained to ensure a comprehensive understanding of the safety measures.
Respiratory Protection
Given that this compound is a solid that can form dust or aerosols during handling, respiratory protection is paramount.
-
Procedure:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Respirator Selection: For tasks with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions), a NIOSH-approved respirator with a particulate filter (N95, P95, or better) is required. For higher concentrations or potential for vapor exposure, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.
-
Fit Testing: Ensure the respirator is properly fit-tested to the user to prevent leaks.
-
-
Rationale: The primary route of exposure to be mitigated is the inhalation of airborne particles, which could lead to systemic toxicity. The hazard classification of "May cause cancer" underscores the importance of preventing any inhalation exposure.
Hand Protection
Direct skin contact is a significant route of exposure.
-
Procedure:
-
Glove Selection: Wear chemical-resistant gloves at all times when handling this compound. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered.
-
Glove Inspection: Before each use, inspect gloves for any signs of degradation, punctures, or tears.
-
Proper Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.
-
-
Rationale: Preventing dermal absorption is critical. This compound's low water solubility suggests it may have an affinity for lipids, potentially increasing its ability to be absorbed through the skin.
Eye and Face Protection
Protecting the eyes and face from splashes and airborne particles is mandatory.
-
Procedure:
-
Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.
-
Face Shield: When there is a significant risk of splashing (e.g., during bulk transfers or reactions), a face shield should be worn in addition to safety goggles.
-
-
Rationale: The eyes are particularly vulnerable to chemical splashes. A face shield provides an additional layer of protection for the entire face.
Protective Clothing
To prevent contamination of personal clothing and skin, appropriate protective clothing is essential.
-
Procedure:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed shoes are mandatory to protect the lower body from potential spills.
-
-
Rationale: Protective clothing provides a barrier against accidental contact with the chemical. Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of PPE at each stage.
Caption: Workflow for safe handling of this compound.
Disposal Plan: A Step-by-Step Guide
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, in a designated, clearly labeled hazardous waste container.
-
The container should be sealed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., acetone or methanol).[10]
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container can be disposed of as non-hazardous waste, or recycled if permitted by your institution's policies. Puncture the container to prevent reuse.[10]
-
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Toxic to Aquatic Life").
-
Storage: Store hazardous waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately. |
References
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Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem . National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET (SDS) - Gebauer Company . Gebauer Company. [Link]
-
1 MATERIAL SAFETY DATA SHEET - Greenbook.net . Greenbook. [Link]
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This compound | 103112-35-2 - A Chemtek . A Chemtek. [Link]
-
Herbicide Personal Protective Equipment (PPE) - YouTube . Clemson University Cooperative Extension Service. [Link]
-
What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? . CanGardCare. [Link]
-
Fenchlorazole-ethyl (Ref: HOE 070542) - AERU - University of Hertfordshire . University of Hertfordshire. [Link]
-
Fenchlorazole (Ref: HOE 072829) - AERU - University of Hertfordshire . University of Hertfordshire. [Link]
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Pesticide Disposal - YouTube . Missouri Integrated Pest Management. [Link]
-
2,4-D Ethyl Ester Poisoning: A Case Report - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Pesticide Fact Sheet: Chlorimuron Ethyl - epa nepis . United States Environmental Protection Agency. [Link]
-
Fenchlorazole-ethyl - CAS Common Chemistry . CAS. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
